ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWWRRVBHJAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567605 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126533-95-7 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
Abstract
This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,3-thiazole core is a prevalent scaffold in numerous biologically active molecules, and this particular derivative serves as a valuable building block for drug discovery programs.[1][2] This document details a field-proven, efficient one-step protocol via the Hantzsch thiazole synthesis. The narrative emphasizes the chemical principles, causality behind experimental choices, and provides a self-validating, step-by-step methodology. An alternative synthetic strategy involving nucleophilic aromatic substitution is also discussed to provide a comparative context for synthetic planning.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-hypertensive, and anti-HIV properties.[2] Specifically, esters of 2-substituted thiazole-4-carboxylic acids are crucial intermediates in the synthesis of medicinally important agents and have demonstrated potential as antineoplastic agents.[2][3]
This compound incorporates two key pharmacophores: the versatile thiazole ring and the morpholine moiety. The morpholine group is frequently used in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets. The synthesis of this specific molecule is therefore a key enabling step for the development of novel therapeutics.
Overview of Synthetic Strategies
Two principal retrosynthetic pathways are considered for the construction of this compound:
-
Hantzsch Thiazole Synthesis: This is a classic, convergent approach involving the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative.[1][4][5] For the target molecule, this translates to the direct reaction of ethyl bromopyruvate with 4-morpholinocarbothioamide. This one-step method is often favored for its efficiency and directness in assembling the core thiazole structure.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This strategy involves building the molecule from a pre-functionalized thiazole. It would typically begin with the synthesis of ethyl 2-halothiazole-4-carboxylate, followed by a nucleophilic substitution reaction where the halogen at the C2 position is displaced by morpholine.[7] The bromine atom at this position is known to be particularly reactive, making this a viable, albeit multi-step, alternative.[7][8]
This guide will focus on the Hantzsch synthesis due to its operational simplicity and efficiency as a one-pot procedure.
Core Protocol: Hantzsch Cyclocondensation
Principle and Mechanism
The Hantzsch synthesis is a cornerstone reaction for the formation of thiazole rings. The mechanism for this specific transformation proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of 4-morpholinocarbothioamide, acting as the nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 1,3-thiazole ring system.
This acid-catalyzed condensation reaction provides a direct and robust route to the desired heterocyclic core.
Experimental Workflow
Caption: Workflow for the Hantzsch synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Key Role |
| 4-Morpholinocarbothioamide | C₅H₁₀N₂OS | 146.21 | 12.7 | Thioamide (N-C=S source) |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 12.7 | α-Haloester (C-C=O source) |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Excess | Dehydrating agent |
| Acetone | C₃H₆O | 58.08 | 50 mL | Reaction Solvent |
| Chloroform | CHCl₃ | 119.38 | As needed | Extraction Solvent |
| Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 | As needed | Neutralizing Wash |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | Stationary Phase |
| Methanol/Chloroform (1%) | CH₃OH/CHCl₃ | - | As needed | Mobile Phase |
Detailed Step-by-Step Protocol
This protocol is adapted from established Hantzsch synthesis procedures.[6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-morpholinocarbothioamide (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), and anhydrous magnesium sulfate (approx. 2 g, excess) in acetone (50 mL). The MgSO₄ is added to scavenge the water produced during the cyclization, driving the reaction to completion.
-
Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Initial Workup: After 2 hours, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the magnesium sulfate and any precipitated salts. Rinse the flask and filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction and Wash: Dissolve the residue in chloroform (approx. 50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Subsequently, wash with brine.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Characterization
The crude material is purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient or isocratic elution can be used. A reported effective mobile phase is 1% methanol in chloroform.[6]
-
Yield: A yield of approximately 55% (1.7 g) of the pure product can be expected.[6]
Characterization Data:
-
Appearance: Typically an off-white or pale yellow solid.
-
Mass Spectrometry (MS): Expected (M+H)⁺ = 243.[6]
-
¹³C NMR: The presence of a C=N signal around δ 164 ppm is indicative of the 2-aminothiazole ring formation.[9]
-
Melting Point: 88.5 °C.[10]
Alternative Route: Nucleophilic Aromatic Substitution
Conceptual Workflow
-
Step 1: Synthesis of Ethyl 2-Bromothiazole-4-carboxylate. This intermediate is synthesized from commercially available starting materials, typically involving the bromination of a pre-formed thiazole-4-carboxylate scaffold.[7]
-
Step 2: Nucleophilic Substitution. Ethyl 2-bromothiazole-4-carboxylate is reacted with morpholine in a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol) often in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr byproduct. The reaction is typically heated to facilitate the substitution.
This route offers modularity but requires an additional synthetic and purification step compared to the more convergent Hantzsch synthesis.
Conclusion
The Hantzsch thiazole synthesis provides a reliable, efficient, and direct one-pot method for the preparation of this compound. The protocol described herein is robust and utilizes readily available starting materials, making it highly suitable for laboratory-scale synthesis in academic and industrial research settings. The resulting compound is a valuable intermediate, well-positioned for further elaboration in drug discovery and medicinal chemistry programs.
References
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- Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.
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- G. P. McGlacken, et al. (2019). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.
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- Zholob, E. S., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate
Abstract
This compound (CAS No: 126533-95-7) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of its core chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential as a versatile scaffold for creating novel therapeutic agents. The integration of the morpholine and thiazole moieties presents a unique chemical architecture, a feature prevalent in a variety of biologically active molecules.[2][3] We will delve into the causality behind its synthesis, its key analytical characteristics, and the logical basis for its application in modern drug discovery programs.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The morpholino group at the 2-position and the ethyl carboxylate at the 4-position are key functional features that dictate its reactivity and potential biological interactions.
Quantitative physicochemical data for this compound are summarized in the table below, providing researchers with the essential parameters for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 126533-95-7 | [1][4] |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [4][5] |
| Molecular Weight | 242.30 g/mol | [4] |
| Exact Mass | 242.07251349 | [4] |
| Melting Point | 88.5 °C | [4][6] |
| Boiling Point | 376.2 °C at 760 mmHg | [4] |
| Density | 1.276 g/cm³ | [4] |
| Flash Point | 181.3 °C | [4] |
| Refractive Index | 1.555 | [4] |
| Topological Polar Surface Area | 79.9 Ų | [4] |
| XLogP3 | 1.22 - 1.6 | [4] |
Synthesis and Mechanistic Considerations
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. For this compound, the most direct and widely recognized method is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound.
The choice of starting materials is critical for the success and efficiency of the synthesis. 4-Morpholinethiocarboxamide (also known as 4-((amino)thiocarbonyl)morpholine) serves as the sulfur and nitrogen donor for the thiazole ring, while ethyl bromopyruvate provides the three-carbon backbone and the C4-carboxylate functional group.
Hantzsch Thiazole Synthesis Workflow
The diagram below illustrates the logical flow of the synthetic procedure. The selection of acetone as the solvent and reflux conditions are driven by the need for sufficient thermal energy to overcome the activation barrier of the condensation reaction while maintaining a controlled reaction environment. Magnesium sulfate (MgSO₄) is employed as a dehydrating agent to remove water formed during the reaction, thereby driving the equilibrium towards product formation.
Caption: Workflow for the Hantzsch synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a self-validating system through its clear steps for reaction, workup, and purification.[7]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), anhydrous magnesium sulfate (excess), and acetone (50 mL).
-
Condensation: Equip the flask with a reflux condenser and heat the mixture at reflux for 2 hours with magnetic stirring. The causality for this step is to facilitate the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Initial Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove magnesium sulfate and other insoluble materials. Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetone.
-
Extraction: Take up the resulting residue in chloroform. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by drying over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic solution. Purify the crude product by silica gel column chromatography. Elute with a solvent system of 1% methanol in chloroform. The product is identified by a retention factor (Rf) of 0.70 in ethyl acetate on a TLC plate.[7]
-
Final Product: Combine the pure fractions and concentrate to yield the desired compound, ethyl 2-(4-morpholinyl)thiazole-4-carboxylate (1.7 g, 55% yield).[7]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight. The protonated molecular ion peak [M+H]⁺ is observed at m/z = 243, which corresponds to the calculated molecular weight of 242.30 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), the morpholine protons (two multiplets, typically around 3.5-3.8 ppm), and a key singlet for the proton at the 5-position of the thiazole ring (expected downfield, likely around 7.5-8.0 ppm, due to the aromatic and electron-withdrawing environment).
-
¹³C NMR: The carbon spectrum would confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiazole ring (with C2 being the most downfield, likely >165 ppm, due to its attachment to two heteroatoms), and the carbons of the ethyl and morpholine groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong band around 1700-1720 cm⁻¹ would indicate the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region would correspond to the C=N and C=C stretching vibrations within the thiazole ring. C-O stretching from the ester and morpholine ether linkage would be visible in the 1100-1300 cm⁻¹ region.
Reactivity and Potential for Derivatization
This compound is not merely an endpoint but a versatile intermediate. Its functional groups offer multiple handles for further chemical modification, making it a valuable building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: Key reactive sites and derivatization pathways.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding 2-morpholino-1,3-thiazole-4-carboxylic acid.[8] This carboxylic acid is a crucial intermediate for forming amide bonds with various amines, a common strategy in drug design to modulate solubility and target binding.
-
Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amide derivatives.
-
Ester Reduction: The ester can be reduced to the primary alcohol, (2-morpholinothiazol-4-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.
Potential Applications in Drug Discovery
The structural motif of this compound is highly relevant in medicinal chemistry. The thiazole ring is a bioisostere of various other rings and is a privileged scaffold found in numerous approved drugs.[3] Similarly, the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor.
The related scaffold, ethyl 2-amino-1,3-thiazole-4-carboxylate, is a well-established building block in the synthesis of potent kinase inhibitors, including those targeting anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1), which are implicated in cancer and metabolic diseases.[9][10][11] Recent research has also highlighted the cytotoxic properties of novel 2-morpholinothiazole derivatives against various cancer cell lines.[2] This body of evidence strongly suggests that this compound is a high-potential starting point for the development of new therapeutics, particularly in oncology.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties, straightforward synthesis via the Hantzsch reaction, and multiple points for chemical derivatization make it an invaluable tool for researchers in drug discovery. The proven biological relevance of the morpholinothiazole core substantiates its role as a promising scaffold for the design and synthesis of next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to leverage this compound's full potential in a research and development setting.
References
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- PubChem. Ethyl 2-(morpholin-4-yl)
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- ResearchGate.
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Introduction
This compound, with the molecular formula C₁₀H₁₄N₂O₃S, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates three key pharmacophores: a thiazole ring, a morpholine moiety, and an ethyl ester group. The thiazole core is a prevalent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[4][5] Similarly, the morpholine ring is often introduced into drug candidates to improve physicochemical properties such as solubility and metabolic stability.
This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of data to explore the underlying scientific principles and causal relationships that make each analytical technique a self-validating component of the overall confirmation process. The workflow detailed herein represents a robust, field-proven strategy for researchers engaged in the synthesis and characterization of novel chemical entities.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most direct and widely recognized method for constructing the 2-substituted thiazole core of the target molecule is the Hantzsch thiazole synthesis, first described in 1887.[6][7] This reaction provides an efficient means of creating the thiazole ring through the condensation of a thioamide with an α-haloketone.[6][8][9]
For the synthesis of this compound, the specific reactants are 4-((amino)thiocarbonyl)morpholine (morpholine-4-carbothioamide) and ethyl bromopyruvate .[10]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the ethyl bromopyruvate. This step is a classic Sₙ2 reaction.
-
Intramolecular Cyclization: Following the initial bond formation, the nitrogen atom of the intermediate attacks the ketone carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[5]
A Multi-faceted Approach to Structure Elucidation
Confirming the identity of a synthesized compound requires a coordinated analytical strategy. No single technique is sufficient; instead, data from multiple spectroscopic methods are integrated to build an undeniable structural proof. This process is inherently self-validating, as the results from each analysis must be consistent with all others.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Trustworthiness: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry provides a high-precision answer, serving as the initial validation of a successful synthesis. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source, where it is nebulized and ionized.
-
Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Expected Outcome: For this compound (C₁₀H₁₄N₂O₃S, MW = 242.29), the primary ion observed in positive ion mode will be the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₁₄N₂O₃S | - |
| Exact Mass | 242.07 g/mol | Calculated molecular weight. |
| Observed Ion [M+H]⁺ | m/z ≈ 243 | Confirms the molecular weight of the target compound.[10] |
This result provides the first piece of concrete evidence that the target molecule has been formed.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Trustworthiness: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for confirming the presence of key functional groups, which act as structural signposts. The absence or presence of expected absorption bands provides a rapid and robust check on the molecular architecture.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Analysis: An IR beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded.
Expected Outcome: The IR spectrum will display characteristic absorption bands corresponding to the ester, thiazole, and morpholine moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2850-2980 | C-H Stretch | Aliphatic (Ethyl, Morpholine) | Confirms the presence of sp³ C-H bonds. |
| ~1715 | C=O Stretch | Carbonyl (Ester) | A strong, sharp peak indicating the ester group.[8] |
| 1550-1620 | C=N / C=C Stretch | Thiazole Ring | Confirms the presence of the aromatic heterocyclic core.[8][11] |
| 1100-1300 | C-O Stretch | Ether (Morpholine) & Ester | Strong absorptions confirming the C-O single bonds. |
The presence of these specific bands, particularly the strong carbonyl peak, validates the successful incorporation of the principal functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The combined data from ¹H and ¹³C NMR allows for the complete assembly of the molecular puzzle.
Protocol: NMR Analysis
-
Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for ¹H and ¹³C are acquired.
¹H NMR Spectroscopy: Mapping the Protons
This technique reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and how they are coupled to neighboring protons (multiplicity).
| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.85 | 1H | Singlet (s) | Thiazole H-5 | The lone proton on the electron-deficient aromatic ring is highly deshielded and has no adjacent protons to couple with.[11] |
| ~4.35 | 2H | Quartet (q) | Ester -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen. The signal is split into a quartet by the three protons of the neighboring methyl group (n+1=4). |
| ~3.80 | 4H | Triplet (t) | Morpholine -O-CH₂ - | Protons adjacent to the electronegative oxygen atom. Appears as a triplet due to coupling with the adjacent -N-CH₂- protons. |
| ~3.55 | 4H | Triplet (t) | Morpholine -N-CH₂ - | Protons adjacent to the nitrogen atom. Appears as a triplet due to coupling with the adjacent -O-CH₂- protons. |
| ~1.35 | 3H | Triplet (t) | Ester -O-CH₂-CH₃ | The signal is split into a triplet by the two protons of the neighboring methylene group (n+1=3). |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
This technique identifies all unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment and hybridization state.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~168.5 | Thiazole C -2 | Attached to two heteroatoms (S and N), this carbon is highly deshielded. |
| ~161.0 | Ester C =O | Carbonyl carbon, characteristically found far downfield. |
| ~147.0 | Thiazole C -4 | sp² carbon attached to the electron-withdrawing carboxylate group. |
| ~114.5 | Thiazole C -5 | The sole sp² C-H carbon on the ring, appearing at a characteristic upfield position for thiazoles.[11] |
| ~66.8 | Morpholine -O-C H₂- | Aliphatic carbon attached to oxygen, deshielded relative to the C-N carbon. |
| ~61.2 | Ester -O-C H₂- | Aliphatic carbon attached to the ester oxygen. |
| ~48.5 | Morpholine -N-C H₂- | Aliphatic carbon attached to nitrogen. |
| ~14.5 | Ester -C H₃ | Aliphatic methyl carbon, appearing in the typical upfield region. |
Conclusion: A Unified Structural Confirmation
The structure of this compound is unequivocally confirmed by the seamless integration of data from multiple analytical techniques.
-
Mass Spectrometry establishes the correct molecular weight of 242.29 g/mol via an [M+H]⁺ ion at m/z 243.[10]
-
IR Spectroscopy confirms the presence of the essential ester (C=O at ~1715 cm⁻¹) and thiazole (C=N/C=C at 1550-1620 cm⁻¹) functional groups.
-
¹H and ¹³C NMR Spectroscopy provide the definitive blueprint, mapping out the precise connectivity of the ethyl ester, the two distinct methylene environments of the morpholine ring, and the single proton on the thiazole ring at the C-5 position.
Each piece of evidence corroborates the others, creating a self-validating dataset that leaves no ambiguity. This systematic approach ensures the highest degree of scientific integrity and is the standard by which novel molecular structures are authenticated in modern chemical research.
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An In-Depth Technical Guide to Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (CAS 5398-36-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate, bearing the CAS number 5398-36-7, is a heterocyclic compound of significant interest within the sphere of medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminothiazole scaffold, it holds potential for a range of therapeutic applications, most notably in the realm of oncology. The incorporation of a morpholine moiety introduces unique physicochemical properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of its synthesis, potential pharmacological activities based on structurally related compounds, and prospective avenues for future research. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous 2-morpholinothiazole and 2-aminothiazole derivatives to provide a scientifically grounded perspective on its potential.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, serving as a versatile template for the design of compounds with diverse pharmacological activities.[3][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5]
The functionalization of the 2-amino group, in this case with a morpholine ring, allows for the fine-tuning of a molecule's properties. The morpholine ring can enhance aqueous solubility, act as a hydrogen bond acceptor, and introduce a specific conformational rigidity that may be favorable for binding to biological targets. This strategic modification of the 2-aminothiazole scaffold is a common approach in the quest for novel therapeutic agents with improved efficacy and safety profiles.
Synthesis and Characterization
The synthesis of this compound is readily achievable through the well-established Hantzsch thiazole synthesis.[6][7] This classical and widely utilized method involves the condensation of an α-haloketone with a thioamide.[6]
Synthetic Pathway
The primary route to obtaining this compound involves the reaction of 4-((amino)thiocarbonyl)morpholine with ethyl bromopyruvate.[8]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from a known synthesis of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-((amino)thiocarbonyl)morpholine (1.0 equivalent), ethyl bromopyruvate (1.0 equivalent), and excess magnesium sulfate in acetone.
-
Reaction Conditions: Heat the mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid magnesium sulfate and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in chloroform and wash with an aqueous solution of sodium bicarbonate. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography using a suitable eluent system (e.g., 1% methanol in chloroform) to yield the desired product.[8]
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the chemical structure. For instance, in related Schiff bases of ethyl 2-aminothiazole-4-carboxylate, the quartet and triplet of the ethyl ester's CH₂ and CH₃ groups are typically observed around 4.2 ppm and 1.2 ppm, respectively.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. For ethyl 2-(4-morpholinyl)thiazole-4-carboxylate, a mass spectrum would show a (M+H)⁺ peak at m/z 243.[8]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl group of the ester.
Potential Pharmacological Profile: An Extrapolation from Related Compounds
While specific biological data for this compound is not extensively documented, the broader class of 2-aminothiazole and, more specifically, 2-morpholinothiazole derivatives have shown significant promise, particularly as anticancer agents.[3]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[4][5] The morpholine moiety, in particular, has been incorporated into various quinazoline derivatives that have demonstrated cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma).[10]
A recent study on new functionalized 2-(morpholinoimino)thiazole derivatives reported that several of these compounds exhibited potent cytotoxic properties against various cancer cell lines, with some being comparable to the standard drug doxorubicin.[11] The study also suggested that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[11]
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound Class | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| 2-(Morpholinoimino)thiazoles | Various | Comparable to doxorubicin | [11] |
| Thiazole-Pyrimidine Hybrids | A549, MCF-7, Colo-205, A2780 | 0.043 - 0.87 µM | [12] |
| Thiazole Derivatives | MCF-7, HepG2 | 2.57 - 51.7 µM | [13] |
| Imidazo[2,1-b]thiazoles | A375P (Melanoma) | Sub-micromolar | [14] |
Mechanism of Action: Potential as Kinase Inhibitors
A prominent mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15][16] Several thiazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[15][16][17]
Molecular docking studies of various thiazole derivatives have shown their potential to bind to the ATP-binding site of kinases like VEGFR-2, thereby inhibiting their activity.[12][18][19][20]
Caption: Potential mechanism of action via VEGFR-2 inhibition.
Research Applications and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research efforts could be directed towards the following areas:
-
Synthesis of Analogues: A library of analogues could be synthesized by modifying the ester group and the substituents on the thiazole and morpholine rings to establish a comprehensive structure-activity relationship (SAR).
-
In-depth Biological Evaluation: The compound and its analogues should be subjected to rigorous in vitro and in vivo testing to determine their anticancer, antimicrobial, and anti-inflammatory activities. This should include screening against a panel of cancer cell lines and evaluation of their effects on key signaling pathways.
-
Target Identification and Validation: Studies should be conducted to identify the specific molecular targets of the most active compounds. This could involve techniques such as molecular docking, enzymatic assays, and proteomic approaches.
-
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds should be evaluated to assess their drug-likeness and potential for further development.
Conclusion
This compound is a synthetically accessible compound that belongs to a class of molecules with demonstrated therapeutic potential. While specific biological data for this compound is not yet widely available, the extensive research on related 2-aminothiazole and 2-morpholinothiazole derivatives strongly suggests its promise as a lead structure for the development of new drugs, particularly in the field of oncology. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.
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A Comprehensive Technical Guide to Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will cover its precise chemical identity, detailed physicochemical properties, a validated synthesis protocol based on the Hantzsch thiazole synthesis, methods for spectroscopic characterization, and a discussion of its potential biological activities and applications. This document is designed to serve as a comprehensive resource, synthesizing technical data with practical, field-proven insights to support research and development efforts.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all scientific investigation. The compound is unambiguously identified by the following nomenclature and structural identifiers.
| Identifier | Value |
| Preferred IUPAC Name | This compound[1] |
| CAS Number | 126533-95-7[2] |
| Molecular Formula | C₁₀H₁₄N₂O₃S[1][2] |
| Molecular Weight | 242.30 g/mol |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2CCOCC2 |
| InChI Key | OGPGYSWBRBAURZ-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4][5] In this specific case, the reaction proceeds between ethyl bromopyruvate and 4-morpholinecarbothioamide.
Causality of the Hantzsch Synthesis
The Hantzsch synthesis is a robust and high-yielding method for forming the thiazole ring.[3] The mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial Sɴ2 reaction forms a key intermediate.[6]
-
Intramolecular Cyclization & Dehydration: The nitrogen of the intermediate then performs a nucleophilic attack on the ketone carbonyl. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the stable, aromatic thiazole ring.[6]
The workflow for synthesis and subsequent verification is a self-validating process, ensuring the final product's identity and purity.
Caption: Synthesis and Verification Workflow.
Detailed Experimental Protocol
The following protocol is adapted from a standard procedure for the synthesis of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate.[7]
Materials:
-
4-Morpholinecarbothioamide (1.85 g, 12.7 mmol)
-
Ethyl bromopyruvate (1.59 mL, 12.7 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄) (excess)
-
Acetone (50 mL)
-
Chloroform
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Eluent: 1% Methanol in Chloroform
Procedure:
-
Combine 4-morpholinecarbothioamide (1.85 g), ethyl bromopyruvate (1.59 mL), and an excess of anhydrous MgSO₄ in 50 mL of acetone in a round-bottom flask.
-
Heat the mixture at reflux for 2 hours. The MgSO₄ serves to trap the water formed during the final dehydration step, driving the reaction to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the MgSO₄ and concentrate the filtrate in vacuo.
-
Dissolve the resulting residue in chloroform.
-
Wash the chloroform solution with saturated aqueous NaHCO₃ to neutralize any remaining acidic byproducts, followed by drying over anhydrous Na₂SO₄.
-
Concentrate the dried solution in vacuo to yield the crude product.
-
Purify the residue using silica gel column chromatography, eluting with 1% methanol in chloroform, to yield the pure product (Expected yield: ~1.7 g, 55%).[7]
Spectroscopic Characterization (Self-Validation)
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester protons (a triplet and a quartet), the morpholine protons (two distinct triplets), and a unique singlet for the proton at the C5 position of the thiazole ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester, the distinct carbons of the thiazole ring, and the carbons of the morpholine and ethyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 243, confirming the molecular weight.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester group (around 1700-1725 cm⁻¹), C=N stretching of the thiazole ring, and C-O-C stretching of the morpholine and ester moieties.
Potential Applications and Biological Activity
The 2-aminothiazole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry.[8] Thiazole derivatives are known to exhibit a wide range of biological activities, making this compound a molecule of significant interest for drug discovery.
-
Anticancer Activity: Numerous 2-morpholinothiazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[9] Some have shown potency comparable to existing drugs like doxorubicin, with mechanisms involving apoptosis and cell cycle arrest.[9]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a core component of many antimicrobial and antifungal agents.[10][11] Derivatives are often screened for activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[11]
-
Antioxidant Properties: Certain 2-aminothiazole derivatives have been investigated as potential antioxidants.[12]
-
Other Therapeutic Areas: The broader class of thiazole derivatives has been explored for anti-inflammatory, anti-HIV, and CNS regulatory activities.[5][8]
The presence of the morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability, making this particular derivative an attractive starting point for library synthesis and lead optimization campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar thiazole derivatives can provide guidance.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with side-shields.[13][15]
-
Hazards (based on analogues): Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[13][15][16] Some may be harmful if swallowed.[13][16]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[13]
Conclusion
This compound is a valuable heterocyclic compound with a straightforward and scalable synthesis via the Hantzsch reaction. Its structure is readily confirmed by standard spectroscopic methods, creating a self-validating experimental workflow. As a derivative of the biologically significant 2-aminothiazole scaffold, it represents a promising platform for the development of new therapeutic agents, particularly in oncology and infectious diseases. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further explore the potential of this versatile molecule.
References
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- Hantzsch Thiazole Synthesis.Chem Help Asap. [Link]
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- Thiazole is an aromatic five membered heterocyclic compound.CUTM Courseware. [Link]
- New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.Bentham Science Publishers. [Link]
- Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544.
- Safety D
- SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxyl
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.National Institutes of Health (NIH). [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar. [Link]
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.National Institutes of Health (NIH). [Link]
- Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353.
- ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
- Ethyl 2-aminothiazole-4-carboxylate | Drug Information, Uses, Side Effects.PharmaCompass.com. [Link]
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Ethyl 2-aminothiazole-4-carboxyl
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, and explore its applications as a key intermediate in the synthesis of targeted therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic use of this versatile compound.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with a wide array of biological targets. The 2-aminothiazole subset, in particular, is a recurring structural alert in the design of kinase inhibitors and other targeted therapies.[2]
This compound emerges from this context as a highly valuable and functionalized synthetic intermediate. The presence of the morpholine group at the 2-position and the ethyl ester at the 4-position provides two distinct points for chemical modification, enabling the rapid construction of diverse molecular libraries. This guide will elucidate the properties and synthesis of this compound and demonstrate its strategic importance in the development of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [3][4] |
| Molecular Weight | 242.29 g/mol | [4][5] |
| CAS Number | 126533-95-7 | [4][6] |
| IUPAC Name | ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | [3] |
| Appearance | Solid | [7] |
| Melting Point | 88.5 °C | [4][5] |
| Boiling Point | 376.2 °C at 760 mmHg | [4][5] |
| Density | 1.276 g/cm³ (Predicted) | [4][5] |
| LogP (XLogP3) | 1.22140 | [4] |
| Topological Polar Surface Area | 79.9 Ų | [4] |
Synthesis and Characterization
The most common and efficient synthesis of this compound is achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This involves the condensation reaction between a thiourea derivative and an α-haloketone.
Synthetic Workflow
The reaction proceeds by nucleophilic attack of the sulfur atom from 4-((amino)thiocarbonyl)morpholine (morpholinothiocarboxamide) onto the electrophilic carbon of the ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
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An In-depth Technical Guide to Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure marries two key pharmacophores: the thiazole ring and the morpholine moiety. The thiazole ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The morpholine group is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to improve their pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 126533-95-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |
| Molecular Weight | 242.29 g/mol | [2] |
| Melting Point | 88.5 °C | [2] |
| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.276 g/cm³ (Predicted) | [2] |
| Appearance | Not explicitly stated, but related compounds are often powders. | |
| Solubility | The morpholine moiety generally increases aqueous solubility. | |
| XLogP3 | 1.22140 | |
| Mass Spectrum | (M+H)⁺ = 243 | [4] |
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of the title compound[4]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), and an excess of magnesium sulfate (MgSO₄) in 50 mL of acetone.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the magnesium sulfate and concentrate the filtrate in vacuo.
-
Purification: Take up the residue in chloroform and wash with an aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by silica gel chromatography using a mobile phase of 1% methanol in chloroform to yield the desired compound (1.7 g, 55% yield)[4].
Causality Behind Experimental Choices
-
Reagents:
-
4-((Amino)thiocarbonyl)morpholine: This serves as the thioamide component, providing the nitrogen and sulfur atoms necessary for the thiazole ring formation. The morpholine substituent is carried through to the final product.
-
Ethyl bromopyruvate: This α-haloketone is the electrophilic component of the reaction. The bromine atom is a good leaving group, and the ketone and ester functionalities provide the carbon backbone for the thiazole ring and the ester group at the 4-position, respectively.
-
-
Solvent and Conditions:
-
Acetone: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction. Its boiling point allows for the reaction to be carried out at a moderate reflux temperature.
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used as a dehydrating agent to remove any traces of water from the reaction mixture, which could otherwise interfere with the reaction.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Aqueous NaHCO₃ wash: This step is crucial to neutralize any acidic byproducts, such as hydrobromic acid (HBr), that may have formed during the reaction.
-
Silica Gel Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or side products.
-
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an Sₙ2 reaction.
-
Tautomerization: The initial adduct undergoes tautomerization to form a more reactive enethiol intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the enethiol intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered thiazoline ring.
-
Dehydration: The resulting hydroxyl group is eliminated as a water molecule, leading to the formation of the aromatic thiazole ring.
Spectroscopic Characterization (Analogous Data)
¹³C-NMR (Analogous):
-
Morpholine carbons: Resonances for the morpholine ring carbons are typically observed in the range of δ 45-67 ppm.
-
Thiazole carbons:
-
C2 (attached to morpholine): Expected to be significantly downfield, around δ 168-174 ppm.
-
C4 (with the ester group): Expected around δ 148-164 ppm.
-
C5 (unsubstituted): Expected to be the most upfield of the thiazole carbons, around δ 100-108 ppm.
-
-
Ethyl ester carbons:
-
Carbonyl carbon: δ ~160-165 ppm.
-
Methylene carbon (-OCH₂-): δ ~60-62 ppm.
-
Methyl carbon (-CH₃): δ ~14-15 ppm.
-
¹H-NMR (Expected):
-
Morpholine protons: Two multiplets corresponding to the two sets of methylene protons, typically in the range of δ 3.5-4.0 ppm.
-
Thiazole proton (H5): A singlet in the aromatic region, likely around δ 7.0-7.5 ppm.
-
Ethyl ester protons: A quartet for the methylene protons (-OCH₂-) around δ 4.2-4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.
IR Spectroscopy (Expected):
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C stretches (thiazole ring): Multiple bands in the region of 1600-1450 cm⁻¹.
-
C-O-C stretch (morpholine and ester): Strong absorptions in the fingerprint region, typically around 1100-1250 cm⁻¹.
Applications in Drug Discovery
The 2-aminothiazole scaffold, a close relative of the 2-morpholinothiazole core, is a key component in several approved drugs and clinical candidates, particularly in the area of oncology. These compounds often function as kinase inhibitors. Given this precedent, this compound is a valuable building block for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The 2-aminothiazole moiety is known to interact with the hinge region of the ATP-binding site of various kinases. The morpholine group can be used to modulate solubility and to explore further interactions within the binding pocket.
-
Anticancer Agents: Many 2-substituted thiazole derivatives have demonstrated potent anticancer activity. The title compound can serve as a starting material for the synthesis of libraries of compounds to be screened for their efficacy against various cancer cell lines.
-
Other Therapeutic Areas: The versatile nature of the thiazole ring suggests that derivatives of this compound could also be explored for other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its combination of a privileged thiazole scaffold and a property-enhancing morpholine moiety makes it an attractive starting point for the development of novel therapeutic agents. The robust Hantzsch synthesis provides a reliable method for its preparation, and its physicochemical properties are amenable to further chemical modification. As the demand for new and effective therapeutics continues to grow, the utility of well-designed heterocyclic building blocks like this compound is expected to increase.
References
- PrepChem. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.
- PubChem. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- MySkinRecipes. (n.d.). This compound.
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Preamble: Navigating the Frontier of a Novel Thiazole Derivative
To the researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel chemical entities, this guide addresses this compound. Direct, comprehensive literature on the specific mechanism of action for this compound is nascent.[1][2] However, its structural architecture, featuring a 2-substituted thiazole ring, places it within a class of compounds renowned for significant and diverse biological activities.[3][4][5] This guide, therefore, adopts a predictive and investigative approach. We will synthesize established knowledge of the core 2-aminothiazole scaffold to propose a putative mechanism of action and outline a rigorous, multi-faceted experimental strategy to validate this hypothesis. This document serves as both a whitepaper on a potential therapeutic agent and a methodological blueprint for its investigation.
Structural Dissection and Mechanistic Postulation
This compound is characterized by three key moieties: a 1,3-thiazole core, a 2-morpholino substituent, and a 4-carboxylate ethyl ester group.
-
The 1,3-Thiazole Core: This heterocyclic ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[5][6][7] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][8]
-
The 2-Morpholino Group: The substitution at the 2-position of the thiazole ring is critical. While structurally distinct from a primary amine (as in 2-aminothiazole), the morpholine ring is a common feature in bioactive compounds, often conferring favorable pharmacokinetic properties. Its presence suggests potential interactions with targets that recognize related structures.
-
The 4-Carboxylate Ethyl Ester: This group can influence the molecule's solubility, cell permeability, and potential to act as a prodrug, where intracellular esterases could hydrolyze it to a more active carboxylic acid form.
Hypothesis on the Primary Mechanism of Action:
Based on the extensive evidence for 2-substituted thiazole derivatives, we postulate that this compound is a modulator of protein kinase activity , a common mechanism for this class of compounds.[3][9] Specifically, its structural features suggest potential inhibitory activity against kinases implicated in oncogenesis, such as receptor tyrosine kinases (e.g., c-Met) or kinases involved in cell cycle progression.[6] A secondary potential mechanism, given the prevalence of antimicrobial activity in this class, is the inhibition of bacterial enolase , a key metabolic enzyme.[10]
This guide will focus on validating the primary hypothesis of kinase inhibition.
A Phased Experimental Blueprint for Mechanism of Action Validation
The following sections detail a logical, tiered approach to systematically investigate the proposed mechanism of action. The causality behind each experimental choice is explained to provide a clear rationale.
Phase 1: Initial Target Class Identification & Cellular Effects
The first phase aims to confirm biological activity in a relevant cellular context and narrow down the potential target class.
2.1. Cell Viability and Proliferation Assays
-
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines.
-
Rationale: This is the foundational step to confirm a cellular phenotype consistent with the inhibition of critical survival or proliferation pathways, such as those regulated by kinases.
-
Protocol: MTT/XTT Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MKN-45 for c-Met sensitivity, MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[11] Include a non-cancerous cell line (e.g., NIH3T3) to assess selectivity.[11]
-
Compound Treatment: After 24 hours of incubation for cell adherence, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known kinase inhibitor like Dasatinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Quantification: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
2.2. Kinase Inhibition Profiling (Broad Panel Screen)
-
Objective: To identify which specific kinases or kinase families are inhibited by the compound.
-
Rationale: Instead of a biased, single-target approach, a broad screening panel provides an unbiased view of the compound's selectivity and identifies primary targets. This is a critical step for understanding both on-target efficacy and potential off-target toxicities.
-
Protocol: In Vitro Kinase Panel Assay (Outsourced or Commercial Kit)
-
Compound Submission: Provide the compound to a specialized service provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric (³³P-ATP) or fluorescence-based methods.
-
Data Output: The results are usually provided as a percentage of inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Hit Identification: "Hits" are defined as kinases showing significant inhibition (e.g., >50% or >70%) at the screening concentration.
-
Phase 2: Target Validation and Pathway Analysis
Once primary kinase targets are identified from the broad screen, the next phase focuses on validating these interactions in a cellular context and mapping their downstream effects. Let us assume the screen identifies a receptor tyrosine kinase (RTK), such as c-Met, as a primary hit.
2.3. In-Cell Target Engagement Assay
-
Objective: To confirm that the compound binds to its putative kinase target inside living cells.
-
Rationale: An in vitro enzyme assay does not guarantee that the compound can reach and engage its target in the complex cellular environment. A cellular target engagement assay provides this crucial evidence.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., MKN-45, which overexpresses c-Met) with the compound or vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of the compound to its target protein (c-Met) will stabilize it, increasing its resistance to thermal denaturation. Unbound and denatured proteins will precipitate.
-
Analysis by Western Blot: Separate the soluble protein fraction by SDS-PAGE and perform a Western blot using an antibody specific for c-Met.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates direct target engagement.
-
2.4. Downstream Signaling Pathway Analysis
-
Objective: To determine if the compound inhibits the signaling cascade downstream of the target kinase.
-
Rationale: A functional kinase inhibitor should block the phosphorylation of the kinase's known substrates. This confirms that target engagement leads to a functional biological consequence.
-
Protocol: Western Blot Analysis of Phosphoproteins
-
Cell Lysis: Treat MKN-45 cells with the compound at various concentrations for a defined period. If the kinase requires a ligand for activation (like HGF for c-Met), stimulate the cells with the ligand in the presence or absence of the compound.
-
Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., phospho-c-Met) and key downstream effectors (e.g., phospho-AKT, phospho-ERK). Also, probe for the total protein levels of these targets as loading controls.
-
Detection and Analysis: Use chemiluminescence or fluorescence to detect the antibody-bound proteins and quantify the band intensities. A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK would validate the proposed mechanism.
-
Visualization of Proposed Mechanism and Workflow
Proposed Signaling Pathway
Caption: Proposed inhibitory action on a receptor tyrosine kinase pathway.
Experimental Validation Workflow
Caption: A phased workflow for mechanism of action validation.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparative analysis.
Table 1: IC50 Values from Cell Viability Assays
| Cell Line | Cancer Type | Putative Target Status | IC50 (µM) of Compound |
| MKN-45 | Gastric | c-Met Amplified | Value |
| MCF-7 | Breast | ER+, PIK3CA mutant | Value |
| A549 | Lung | KRAS mutant | Value |
| NIH3T3 | Normal Fibroblast | N/A | Value |
-
Interpretation: A significantly lower IC50 in a cell line known to be dependent on a "hit" kinase (e.g., MKN-45 for c-Met) provides strong correlative evidence for on-target activity. A high IC50 in normal cells (NIH3T3) relative to cancer cells indicates a favorable therapeutic window.
Table 2: Summary of Kinase Inhibition Panel
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Kinase Family |
| c-Met | Value | Value | Receptor Tyrosine Kinase |
| VEGFR2 | Value | Value | Receptor Tyrosine Kinase |
| Abl1 | Value | Value | Non-receptor Tyrosine Kinase |
| CDK2 | Value | Value | Serine/Threonine Kinase |
-
Interpretation: This table will clearly highlight the most potent and selective targets. Follow-up dose-response assays (IC50 determination) should be performed for the top 5-10 hits to confirm potency.
Concluding Remarks
The journey to elucidate the mechanism of action for a novel compound like this compound is systematic and hypothesis-driven. While the 2-aminothiazole literature provides a strong foundation for postulating a role in kinase inhibition,[3][12] only a rigorous experimental cascade, as outlined in this guide, can provide the definitive evidence required for further drug development. The proposed workflow, moving from broad cellular effects to specific target engagement and pathway modulation, represents a self-validating system that ensures scientific integrity and builds a comprehensive and trustworthy data package for this promising molecule.
References
- Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central URL:[Link]
- Title: 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents Source: Longevity.Technology URL:[Link]
- Title: Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S Source: PubChem URL:[Link]
- Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica URL:[Link]
- Title: Three possible ways of the reaction between 2-aminothiazole and electrophiles.
- Title: Ethyl 2-morpholino-1,3-thiazole-4-carboxyl
- Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: National Institutes of Health (NIH) URL:[Link]
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A Comprehensive Technical Guide on the Biological Activities of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of the 1,3-thiazole ring and the morpholine moiety has yielded a chemical scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The morpholine ring, a privileged structure in drug discovery, is often incorporated to enhance physicochemical properties such as solubility and bioavailability, contributing to improved pharmacokinetic profiles.[3] This guide focuses on the ethyl 2-morpholino-1,3-thiazole-4-carboxylate core and its derivatives, providing an in-depth exploration of their synthesis, diverse biological activities, and mechanisms of action. We will dissect the structure-activity relationships that govern their efficacy and present detailed experimental protocols for their synthesis and evaluation, offering a foundational resource for researchers aiming to exploit this promising chemical space for therapeutic innovation.
The Thiazole-Morpholine Scaffold: A Privileged Combination
The strategic combination of the thiazole and morpholine heterocycles creates a molecular architecture with significant therapeutic potential.
1.1 The Versatility of the Thiazole Ring The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in numerous natural products, such as vitamin B1 (thiamine), and clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[1] Its prevalence stems from its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets. Thiazole derivatives have demonstrated a remarkable spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents.[4][5]
1.2 The Pharmacokinetic Advantage of the Morpholine Moiety Morpholine is a simple heterocycle featuring both ether and amine functional groups.[3] Its inclusion in a drug candidate is a common strategy to improve water solubility and metabolic stability. The morpholine nitrogen can act as a hydrogen bond acceptor, while the overall ring structure can confer a favorable conformation for receptor binding. This often translates to enhanced oral bioavailability and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
1.3 this compound: A Key Synthetic Precursor The title compound, this compound, serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.[6] Its structure contains multiple reaction sites—the ester, the thiazole ring, and the morpholine—that can be readily modified to generate a library of derivatives for biological screening and lead optimization.
Synthesis of the Core Scaffold and its Derivatives
The foundational synthesis of the this compound scaffold is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.
2.1 Core Synthesis: Hantzsch Thiazole Synthesis The reaction involves the cyclocondensation of a thiourea derivative with an α-halocarbonyl compound. In this case, 4-morpholinocarbothioamide (morpholinyl thiourea) is reacted with ethyl bromopyruvate.
A mixture of 4-((amino)thiocarbonyl)morpholine and ethyl bromopyruvate is heated at reflux in a suitable solvent like acetone.[7] Anhydrous magnesium sulfate is often added as a dehydrating agent; its purpose is to sequester the water molecule formed during the cyclization, thereby driving the reaction equilibrium towards the formation of the thiazole ring. The resulting product can be purified using silica gel chromatography.[7]
Caption: General workflow for Hantzsch synthesis of the core scaffold.
2.2 Strategies for Derivatization The core scaffold can be elaborated through several chemical transformations:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid.[8] This introduces a new functional group that can be used for further modifications.
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents like EDCI/HOBT to form a diverse library of amide derivatives.[8]
-
Ring Modifications: While more complex, substitutions can be introduced on the thiazole ring, though this often requires starting from different precursors.
Anticancer and Antiproliferative Activities
Derivatives of the 2-morpholino-thiazole scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[9][10]
3.1 Mechanisms of Action
-
3.1.1 Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that morpholino-thiazole derivatives can induce programmed cell death (apoptosis) in cancer cells.[11] This is often accompanied by cell cycle arrest, typically at the G2/M or S phase, which prevents cancer cells from dividing.[11] The compound identified as 4c in one study was particularly effective against breast (MCF-7) and liver (HepG2) cancer cell lines.[12] The mechanism can involve DNA fragmentation and depolarization of the mitochondrial membrane, key events in the apoptotic cascade.[9]
-
3.1.2 Kinase Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Molecular docking studies and biological assays have revealed that certain 2-(morpholinoimino)thiazole derivatives can bind to the VEGFR-2-KDR receptor, inhibiting its activity and thereby blocking angiogenesis.[11]
-
3.1.3 Disruption of Phospholipid Signaling: Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that is overactive in many cancers and contributes to cell proliferation. A structure-activity relationship study on 2-morpholinobenzoic acid scaffolds (a related structure) identified potent inhibitors of PC-PLC, highlighting another potential anticancer mechanism for this class of compounds.[13]
Caption: Proposed mechanisms of anticancer action for morpholino-thiazole derivatives.
3.2 Structure-Activity Relationship (SAR) Insights SAR studies provide crucial information for rational drug design. For PC-PLC inhibitors, it was found that the spatial relationship between the morpholine ring and other substituents is critical. A 2,5-substitution pattern on the central ring was shown to be three times more potent than a 2,4-substitution pattern.[13] Furthermore, replacing the morpholine ring with a tetrahydropyran (THP) ring led to a complete loss of inhibitory activity, underscoring the essential role of the morpholinyl nitrogen in target binding.[13]
3.3 Data Summary: In Vitro Cytotoxicity
| Compound ID | Cell Line | Activity (IC50) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | [12] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | [12] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 µM | [12] |
| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 µM | [12] |
| Compound 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 µM | [14] |
| Various Derivatives | HCT-116 (Colon) | Potent Activity | [11] |
Antimicrobial Activities
The thiazole scaffold is a well-established pharmacophore in antimicrobial agents.[2] The addition of a morpholine group can enhance these properties, leading to compounds with a broad spectrum of activity against bacteria and fungi.
4.1 Spectrum of Activity Derivatives incorporating the morpholino-thiazole moiety have demonstrated efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA strains), Staphylococcus epidermidis, and Bacillus subtilis.[15][16]
-
Gram-Negative Bacteria: Including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[15][16]
-
Fungi: Including species like Aspergillus fumigatus and Candida albicans.[15][17]
4.2 Mechanism of Action While multiple mechanisms may be at play, a key target identified for related thiazole-quinolinium derivatives is the FtsZ protein .[16] FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual bacterial death. This represents a promising target as it is distinct from those of many current antibiotics. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may also facilitate their penetration of bacterial cell membranes.[4]
4.3 Data Summary: Minimum Inhibitory Concentration (MIC)
| Organism | Compound Class | MIC Range (µg/mL) | Reference |
| S. aureus (including MRSA) | Thiazole-quinolinium derivatives | 1–32 | [16] |
| Vancomycin-resistant E. faecium | Thiazole-quinolinium derivatives | 2–32 | [16] |
| Antibiotic-resistant E. coli | Thiazole-quinolinium derivatives | 0.5–64 | [16] |
| Various Bacteria & Fungi | 5-(morpholinosulfonyl)isatin-thiazoles | 0.007–0.49 (for best compound) | [15] |
| Candida species | General Thiazole derivatives | Comparable to Fluconazole | [17] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents, often acting on the arachidonic acid pathway.[18]
5.1 Mechanism of Action: COX/LOX Inhibition Inflammation is mediated by signaling molecules like prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively.[18] Certain thiazole derivatives have shown the ability to inhibit COX-2 and 5-LOX, key enzymes in this pathway.[18] By blocking these enzymes, the compounds reduce the production of inflammatory mediators, thereby exerting their anti-inflammatory effect. This dual-inhibition mechanism is particularly attractive as it can offer broad anti-inflammatory action with potentially fewer side effects than traditional NSAIDs that primarily target COX enzymes.
Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.
5.2 Preclinical Evaluation The anti-inflammatory activity of novel thiazole derivatives has been validated in preclinical models such as the carrageenan-induced rat paw edema test.[19] In these studies, nitro-substituted thiazole derivatives demonstrated significant reductions in paw volume, with efficacy comparable to or better than the standard anti-inflammatory drug, Nimesulide.[19]
Other Notable Biological Activities
The versatility of the scaffold extends to other therapeutic areas, including neurodegenerative diseases.
6.1 Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. Certain thiazole-based derivatives have shown potent AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug Donepezil.[20] This suggests a potential role for this scaffold in developing treatments for neurodegenerative disorders.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are based on established and published procedures.
7.1 Synthesis Protocol: Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate[7]
-
Rationale: This protocol utilizes the Hantzsch synthesis for efficient one-pot formation of the thiazole ring from commercially available starting materials.
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), acetone (50 mL), and anhydrous MgSO4 (excess, ~5 g).
-
Add ethyl bromopyruvate (1.59 mL, 12.7 mmol) to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor reaction progress by TLC (1% Methanol in Chloroform).
-
Allow the mixture to cool to room temperature and filter to remove MgSO4 and any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Redissolve the residue in chloroform (~50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the final product by silica gel chromatography using 1% methanol in chloroform as the eluent to yield the desired compound as a solid.
-
7.2 In Vitro Cytotoxicity Assessment: MTT Assay[12]
-
Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: A streamlined workflow from chemical synthesis to biological evaluation.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The evidence clearly demonstrates their potential to act as potent anticancer, antimicrobial, and anti-inflammatory agents through diverse and clinically relevant mechanisms of action. The presence of the morpholine ring provides a distinct advantage for developing drug candidates with favorable pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Expanding the library of derivatives through systematic chemical modifications to improve potency and selectivity for specific biological targets.
-
In Vivo Studies: Advancing the most promising compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism Elucidation: Further investigating the precise molecular interactions and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target activities.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore and exploit the full therapeutic potential of this remarkable chemical scaffold.
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A Technical Guide to the Solubility Profile of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate
Introduction
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a morpholine substituent, and an ethyl ester group. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, as thiazole-containing compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[4][5][6][7] Specifically, the morpholine ring can improve aqueous solubility, metabolic stability, and bioavailability.[4][6]
A thorough understanding of a compound's solubility is a cornerstone of drug development. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, challenging formulation development, and unreliable outcomes in preclinical assays.[8][9][10] This guide provides a comprehensive technical framework for evaluating the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document will focus on the principles of solubility prediction based on its chemical structure and detail the authoritative experimental methods for its empirical determination.
Physicochemical Properties and Structural Analysis
The first step in assessing solubility is to analyze the molecule's structure and its inherent physicochemical properties.
Known Properties:
-
Physical Form: Solid[12]
Structural Analysis for Solubility Prediction:
The solubility of this compound is governed by the interplay of its constituent functional groups.
-
Morpholine Ring: This is a key contributor to aqueous solubility. The nitrogen atom is weakly basic (pKa ≈ 8.7 for morpholine itself), allowing for protonation at physiological pH, which enhances interaction with water.[4][6] The oxygen atom can act as a hydrogen bond acceptor. The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to improve a molecule's solubility and overall pharmacokinetic profile.[4][13]
-
Thiazole Ring: The thiazole ring itself is a polar heterocycle containing both nitrogen and sulfur, which can participate in hydrogen bonding.[1][14]
-
Ethyl Carboxylate Group: The ester group contains polar oxygen atoms that can act as hydrogen bond acceptors. However, the ethyl group introduces a degree of lipophilicity.
-
Overall Balance: The molecule possesses both hydrophilic (morpholine, thiazole, ester oxygens) and lipophilic (ethyl group, hydrocarbon backbone) regions. This amphiphilic nature suggests that its solubility will be moderate and highly dependent on the solvent system. A careful examination of the structure is the first step in designing a solubility study.[15]
Caption: Key functional groups of the target molecule.
In Silico Solubility Prediction
Before embarking on laboratory experiments, computational models can provide valuable initial estimates of solubility. These methods use the molecule's 2D or 3D structure to predict properties like aqueous solubility (logS).[8][11][16]
Methodology Overview: Quantitative Structure-Property Relationship (QSPR) models are commonly used.[16][17][18] These models are built on large datasets of compounds with experimentally determined solubilities and use machine learning algorithms to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area, hydrogen bond donors/acceptors) with solubility.[12][19]
Causality Behind the Approach: The rationale for using in silico tools is efficiency. They allow for the rapid screening of virtual compounds, helping to prioritize experimental resources for molecules with a higher probability of success.[17][20] While not a replacement for experimental data, these predictions are crucial for early-stage decision-making in drug discovery.[20]
Caption: Workflow for computational solubility prediction.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the shake-flask method.[21] This technique determines the equilibrium (thermodynamic) solubility, which is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound at a specific temperature and pressure.[21]
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed to ensure that true equilibrium is reached, making the results reliable and reproducible. The key self-validating step is measuring the concentration at multiple time points until it stabilizes.[22]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for concentration measurement
-
pH meter
Step-by-Step Methodology:
-
Preparation:
-
Rationale: To ensure an excess of solid material is present to achieve saturation.
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., 5 mL). The amount of excess solid should be sufficient to remain visible at the end of the experiment.[21]
-
-
Equilibration:
-
Rationale: To allow the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[22]
-
Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is critical to sample at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[22]
-
-
Phase Separation:
-
Rationale: To separate the saturated solution from the undissolved solid without altering the equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. Separate the liquid from any remaining solid particles by either centrifugation or filtration. Filtration can sometimes be a source of error due to drug adsorption to the filter material, especially for hydrophobic compounds.[21]
-
-
Quantification:
-
Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.
-
Immediately dilute the filtered or centrifuged sample with a suitable solvent to prevent precipitation.
-
Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[21]
-
-
Final Verification:
-
Rationale: To confirm the integrity of the experiment.
-
Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment, especially for aqueous buffers.[21]
-
Optionally, analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism), which could affect solubility.[22]
-
Caption: Experimental workflow for the Shake-Flask method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) | Solubility (mM) | Method |
| Deionized Water | 25 | 7.0 | Experimental Value | Calculated Value | Shake-Flask |
| PBS | 37 | 7.4 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask |
| DMSO | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask |
Conclusion
References
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- Pal, D., & Mitra, I. (2018). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 14(9), 4895-4911.
- Rhenium Bio Science. (n.d.). This compound, 97%.
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- Huuskonen, J. (2000). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. QSAR & Combinatorial Science, 19(4), 379-383.
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An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Introduction
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the thiazole and morpholine scaffolds in a wide array of pharmacologically active molecules. The thiazole ring is a key structural motif in numerous approved drugs, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral). Similarly, the morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.
Accurate structural elucidation and characterization of novel derivatives like this compound are paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for unambiguously confirming the chemical structure and purity of synthesized compounds. This guide provides a comprehensive overview of the expected NMR and MS data for this compound, complete with detailed experimental protocols and an in-depth interpretation of the spectral data. The information presented herein is synthesized from established principles of spectroscopic analysis and data from structurally analogous compounds.
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A robust protocol for acquiring high-quality NMR data is crucial for accurate structure elucidation. The following is a standard procedure that can be adapted for the analysis of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.[1]
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for quantitative analysis, a known amount of an internal standard can be added.[2]
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time (aq): ~2-4 seconds
-
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition parameters:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
-
Caption: Proposed fragmentation pathway for this compound in ESI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. The detailed experimental protocols and in-depth interpretation of the spectral data, based on established principles and analogous compounds, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The unambiguous characterization of such novel compounds is a critical step in the journey from chemical synthesis to potential therapeutic application.
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Morpholino-Thiazole Derivatives: A Technical Guide to Therapeutic Target Identification and Validation
Abstract
The morpholino-thiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural rigidity, coupled with the hydrogen bond accepting capacity of the morpholine oxygen and the diverse substitution possibilities on the thiazole ring, makes it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the key therapeutic targets of morpholino-thiazole derivatives, focusing on the underlying mechanisms of action and providing validated experimental workflows for target identification and characterization. We will delve into the critical role of these derivatives in oncology, inflammation, and infectious diseases, offering researchers, scientists, and drug development professionals a comprehensive resource to accelerate their discovery programs.
Introduction: The Morpholino-Thiazole Scaffold in Drug Discovery
The fusion of a morpholine ring and a thiazole nucleus creates a heterocyclic system with significant therapeutic potential. The thiazole ring is a key component in numerous clinically approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][2] The morpholine moiety is also a common feature in approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The combination of these two pharmacophores has given rise to a new class of derivatives with diverse and potent biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[3][4][5] This guide will explore the most promising therapeutic avenues for these compounds, with a focus on their molecular targets.
Key Therapeutic Areas and Molecular Targets
Our analysis of the current research landscape reveals three primary areas where morpholino-thiazole derivatives show significant promise: oncology, anti-inflammatory applications, and antimicrobial chemotherapy.
Oncology: Targeting Aberrant Cell Signaling
Cancer is often characterized by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival.[6] Morpholino-thiazole derivatives have emerged as potent inhibitors of several key players in these pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently over-activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[7] Inhibition of both PI3K and mTOR can effectively shut down Akt activation, a critical step for cell proliferation.[7]
Morpholino-containing compounds have shown significant promise as PI3K inhibitors.[6] The oxygen atom of the morpholino group can act as a hydrogen bond acceptor, interacting with key residues like Val828 in the hinge region of the PI3K active site.[8] Notably, derivatives based on a morpholino-triazine scaffold have been developed as dual PI3K/mTOR inhibitors, with some candidates advancing to clinical trials.[7][9]
Mechanism of Action: Morpholino-thiazole derivatives designed as PI3K inhibitors function as ATP-competitive antagonists. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates and thereby blocking the entire signaling cascade. Molecular docking studies have shown that these compounds can form crucial hydrogen bonds within the active site, contributing to their high affinity and inhibitory potency.[7]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[10] Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. A series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety have been identified as potent inhibitors of tubulin polymerization.[10] The morpholino group, when incorporated into these structures, has been shown to positively impact their cytotoxic activity.[10]
Mechanism of Action: These derivatives bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[10]
Research has also pointed to other potential anticancer targets for morpholino-thiazole derivatives, including:
-
VEGFR-2: Some derivatives have shown strong interactions with the Vascular Endothelial Growth Factor Receptor 2, suggesting a role in inhibiting angiogenesis.[11][12]
-
Kinase Inhibition: The 2-aminothiazole scaffold, a close relative, is present in multi-targeted kinase inhibitors like Dasatinib, which targets Abl, Src, and c-Kit kinases.[13] This suggests that morpholino-thiazole derivatives could be designed to target a range of kinases involved in cancer.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases.[14] The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is central to the inflammatory process.[14]
Morpholino-thiazole derivatives have demonstrated significant anti-inflammatory properties.[15][16] Studies have shown that certain derivatives can inhibit the production of prostaglandins, key mediators of inflammation, in a manner comparable to selective COX-2 inhibitors.[17] For example, 4-(4-Morpholinophenyl)thiazol-2-amine and related compounds have been investigated for their ability to reduce carrageenan-induced edema, a classic model of inflammation.[15]
Mechanism of Action: The primary anti-inflammatory mechanism appears to be the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing pain, swelling, and other inflammatory symptoms.[14] Some compounds have also been found to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
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An In-Depth Technical Guide to the In Silico Prediction of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate Properties
Abstract
The imperative to "fail early, fail fast" in pharmaceutical research underscores the critical need for robust, predictive technologies in the preclinical space.[1] In silico methodologies have emerged as indispensable tools, offering a cost-effective and ethically sound approach to de-risk drug candidates by forecasting their physicochemical, pharmacokinetic, and toxicological profiles before synthesis.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of novel chemical entities, using ethyl 2-morpholino-1,3-thiazole-4-carboxylate as a focal case study. We will navigate the theoretical underpinnings and practical application of state-of-the-art predictive models, demonstrating how to construct a detailed, multi-parameter profile of a molecule of interest. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate their discovery pipelines.
Introduction: The Imperative for Early, Predictive Assessment in Drug Discovery
The journey from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties.[4][5] The financial and temporal costs of these late-stage failures are substantial, driving the pharmaceutical industry to adopt strategies that identify and eliminate problematic compounds at the earliest stages of discovery.[3][5]
Computer-aided drug design (CADD) and in silico predictive modeling have become central to this paradigm shift.[6] By leveraging sophisticated algorithms and vast datasets, these computational approaches can predict a wide range of molecular properties directly from a compound's chemical structure.[7][8] This allows for the rapid, virtual screening of large compound libraries, prioritization of synthetic efforts, and early identification of potential liabilities, thereby de-risking the drug development process and improving the allocation of resources.[7]
This guide will provide a detailed walkthrough of the in silico prediction process, centered on the novel compound, This compound . The thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11][12][13] The morpholine moiety is also a common feature in drug candidates, often introduced to improve physicochemical properties such as solubility. Given the precedence of these structural motifs in medicinal chemistry, a thorough in silico characterization of this novel hybrid molecule is a prudent and necessary first step in evaluating its drug-like potential.
Foundational Principles: The Logic of In Silico Prediction
The core tenet of in silico property prediction is the quantitative structure-activity relationship (QSAR) and the more general quantitative structure-property relationship (QSPR).[14][15][16] These models are built on the premise that the biological activity or physicochemical properties of a molecule are a function of its structural and electronic features. By analyzing large datasets of compounds with known properties, machine learning algorithms can identify correlations and build predictive models.[8]
Modern approaches have expanded beyond traditional QSAR to include a diverse array of computational methods:
-
Physicochemical Property Prediction: These models estimate fundamental properties like logP, solubility, and pKa, which are critical determinants of a drug's pharmacokinetic behavior.[17][18]
-
ADME Profiling: This encompasses a suite of models that predict how a drug will be absorbed, distributed, metabolized, and excreted by the body.[4][5][19]
-
Toxicity Prediction: In silico toxicology models screen for potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity, reducing the need for extensive animal testing in the early stages.[2][14][15][20]
The validation of these predictive models is of paramount importance.[21][22] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the development and validation of QSAR models to ensure their reliability for regulatory submissions.[22][23]
The Subject Molecule: this compound
For the purposes of this guide, we will focus on the hypothetical yet structurally plausible molecule, this compound.
Chemical Structure:
-
SMILES: CCOc1sc(n1)N1CCOCC1
-
Molecular Formula: C10H14N2O3S
-
Molecular Weight: 242.29 g/mol
The structure combines a thiazole ring, a known pharmacophore, with a morpholine group, often used to enhance solubility and other drug-like properties. The ethyl carboxylate group provides a handle for further chemical modification.
In Silico Workflow for Property Prediction
The following sections detail a step-by-step workflow for the comprehensive in silico evaluation of this compound. This workflow is designed to be a self-validating system, incorporating multiple prediction methods and cross-referencing with established databases where possible.
Step 1: Physicochemical Property Prediction
The physicochemical properties of a molecule are the foundation of its pharmacokinetic profile.[24] We will predict several key parameters using established computational tools.
Experimental Protocol: Physicochemical Property Calculation
-
Input Molecular Structure: The SMILES string for this compound is input into a computational chemistry software suite (e.g., ChemDraw, RDKit).
-
Descriptor Calculation: The software calculates a range of molecular descriptors, including:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
Aqueous Solubility (logS): The logarithm of the molar solubility in water.
-
Topological Polar Surface Area (TPSA): A predictor of drug absorption and brain penetration.
-
Number of Hydrogen Bond Donors and Acceptors: Key determinants of solubility and membrane permeability.
-
Molecular Weight: A fundamental property influencing diffusion and transport.
-
pKa: The acid dissociation constant, which influences ionization state at physiological pH.
-
-
Model Selection: Predictions are generated using multiple algorithms (e.g., atom-based, fragment-based) to provide a consensus view and an estimate of prediction uncertainty.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation |
| LogP | 1.5 - 2.5 | Optimal lipophilicity for oral absorption. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Moderately soluble. |
| TPSA | 65.5 Ų | Likely to have good intestinal absorption. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 5 | Contributes to aqueous solubility. |
| Molecular Weight | 242.29 g/mol | Within the range for good oral bioavailability. |
| pKa (most basic) | 4.5 - 5.5 (thiazole nitrogen) | Partially ionized at physiological pH. |
Diagram: Physicochemical Property Prediction Workflow
Caption: Workflow for physicochemical property prediction.
Step 2: ADME Profile Prediction
A favorable ADME profile is crucial for a drug's success.[4] We will employ a battery of in silico models to predict key ADME parameters.
Experimental Protocol: ADME Profile Prediction
-
Input Molecular Structure: The molecule's structure is input into a specialized ADME prediction software package.
-
Model Selection: A suite of predictive models is selected, covering:
-
Human Intestinal Absorption (HIA): Predicts the percentage of drug absorbed from the gut.
-
Caco-2 Permeability: An in vitro model for intestinal permeability.
-
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. Models for key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) are used.
-
Plasma Protein Binding: Predicts the extent to which the drug binds to proteins in the blood.
-
Metabolic Stability: Predicts the compound's susceptibility to metabolism by liver enzymes.
-
-
Prediction and Analysis: The software generates predictions for each parameter, often accompanied by a confidence score or applicability domain assessment.
Predicted ADME Profile for this compound
| ADME Parameter | Prediction | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate to High | Good intestinal permeability. |
| BBB Penetration | Low to Moderate | May have limited CNS exposure. |
| CYP Inhibition (major isoforms) | Low probability | Low risk of common drug-drug interactions. |
| Plasma Protein Binding | Moderate | A significant fraction will be free to exert its effect. |
| Metabolic Stability | Moderate | May have a reasonable half-life. |
Diagram: ADME Prediction Workflow
Caption: Workflow for ADME profile prediction.
Step 3: In Silico Toxicological Assessment
Early identification of potential toxicities is a cornerstone of modern drug discovery.[2][14][15] In silico toxicology models can flag potential liabilities long before any in vitro or in vivo testing.
Experimental Protocol: In Silico Toxicology
-
Input Molecular Structure: The compound's structure is submitted to a toxicology prediction platform.
-
Endpoint Selection: A range of toxicological endpoints are selected for evaluation:
-
Mutagenicity (Ames Test): Predicts the potential to cause genetic mutations.
-
Carcinogenicity: Assesses the risk of causing cancer.
-
Cardiotoxicity (hERG Inhibition): Predicts the potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmias.[25]
-
Hepatotoxicity (DILI): Predicts the potential for drug-induced liver injury.
-
Skin Sensitization: Assesses the risk of causing an allergic skin reaction.
-
-
Model Application: The platform utilizes a combination of QSAR models, expert systems, and structural alerts to predict the likelihood of each toxicological endpoint.
-
Result Interpretation: The output is typically a qualitative prediction (e.g., "positive," "negative," "equivocal") along with supporting evidence, such as the identification of toxicophores (substructures known to be associated with toxicity).
Predicted Toxicological Profile for this compound
| Toxicological Endpoint | Prediction | Rationale/Structural Alerts |
| Mutagenicity (Ames) | Negative | No structural alerts for mutagenicity identified. |
| Carcinogenicity | Low Concern | No significant alerts from rodent carcinogenicity models. |
| hERG Inhibition | Low Probability | The molecule does not possess typical features of hERG blockers. |
| Hepatotoxicity | Low to Moderate Concern | The thiazole ring can sometimes be associated with hepatotoxicity, warranting further investigation. |
| Skin Sensitization | Low Probability | No obvious structural features associated with skin sensitization. |
Synthesis and Interpretation: Building a Holistic Profile
The true power of in silico prediction lies in the synthesis of data from multiple models to create a holistic profile of the candidate molecule. For this compound, the in silico data suggests a compound with a promising drug-like profile:
-
Good Physicochemical Properties: The predicted LogP, solubility, and TPSA are all within ranges generally considered favorable for oral drug candidates.
-
Favorable ADME Profile: The molecule is predicted to have good oral absorption and metabolic stability, with a low risk of common drug-drug interactions. Its potential for low BBB penetration could be advantageous for peripherally acting drugs.
-
Generally Low Toxicity Risk: The predictions for mutagenicity, carcinogenicity, and cardiotoxicity are favorable. The potential for hepatotoxicity is a point to note for future in vitro studies.
This in silico profile provides a strong rationale for the synthesis and experimental evaluation of this compound. It allows researchers to proceed with a higher degree of confidence and to design targeted in vitro assays to confirm the computational predictions and investigate the potential hepatotoxicity.
Conclusion: The Role of In Silico Prediction in Modern Drug Discovery
In silico property prediction is no longer a niche methodology but a cornerstone of modern, efficient drug discovery.[6][7] By providing a comprehensive, multi-parameter assessment of a drug candidate before it is even synthesized, these computational tools enable a more rational, data-driven approach to lead optimization. The case study of this compound demonstrates how a detailed in silico profile can be constructed, providing valuable insights that can guide and accelerate the drug development process. As computational models continue to increase in accuracy and scope, their role in reducing the time, cost, and ethical burden of drug discovery will only become more profound.[3]
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The Emerging Potential of 2-Morpholino-1,3-Thiazole-4-Carboxylate Esters: A Technical Guide for Medicinal Chemists
Introduction: The Thiazole Scaffold as a Cornerstone in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone in medicinal chemistry.[2][3][4] Specifically, the 2-aminothiazole moiety is a fundamental component of approved anticancer drugs like Dasatinib and Alpelisib, highlighting its importance in targeting critical biological pathways.[2][5] This guide focuses on a specific, yet promising, subclass: 2-morpholino-1,3-thiazole-4-carboxylate esters. By integrating a morpholine ring at the 2-position and a carboxylate ester at the 4-position, this scaffold presents a unique combination of functionalities ripe for exploration in drug development. The morpholine group can enhance aqueous solubility and provides a key vector for interaction with biological targets, while the ester group offers a handle for prodrug strategies or further chemical modification. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, characterization, and potential biological applications of this intriguing class of molecules.
Part 1: Synthetic Strategies and Methodologies
The construction of the 2-morpholino-1,3-thiazole-4-carboxylate ester core can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target scaffold points to two primary synthetic pathways, both of which are widely employed in heterocyclic chemistry.
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Experimental Protocol (Hantzsch Synthesis)
-
Objective: To synthesize Ethyl 2-morpholino-5-methyl-1,3-thiazole-4-carboxylate.
-
Reagents:
-
4-Morpholinothiourea (1.0 eq)
-
Ethyl 3-bromo-2-oxobutanoate (1.05 eq)
-
Ethanol (as solvent)
-
5% Sodium Bicarbonate solution (for work-up)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-morpholinothiourea in absolute ethanol.
-
Add ethyl 3-bromo-2-oxobutanoate to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
-
Part 2: Physicochemical Properties and Spectroscopic Characterization
The synthesized 2-morpholino-1,3-thiazole-4-carboxylate esters are typically stable, crystalline solids with moderate to good solubility in common organic solvents. Their structural features give rise to a characteristic spectroscopic signature, which is crucial for their unambiguous identification.
| Spectroscopic Data for a Representative Compound (Ethyl 2-morpholino-5-methyl-1,3-thiazole-4-carboxylate) | |
| Technique | Expected Observations |
| ¹H NMR | * Ethyl Ester: Triplet (~1.3 ppm, 3H) and Quartet (~4.3 ppm, 2H). |
-
Morpholine: Two distinct multiplets, one for O-CH₂ protons (~3.7 ppm, 4H) and one for N-CH₂ protons (~3.5 ppm, 4H).
-
Thiazole-CH₃: Singlet (~2.5 ppm, 3H). | | ¹³C NMR | * Carbonyl (Ester): ~162 ppm.
-
Thiazole C2 (C-N): ~170 ppm.
-
Thiazole C4: ~115 ppm.
-
Thiazole C5: ~145 ppm.
-
Morpholine Carbons: ~66 ppm (O-CH₂) and ~48 ppm (N-CH₂).
-
Ethyl Ester Carbons: ~61 ppm (OCH₂) and ~14 ppm (CH₃).
-
Thiazole-CH₃: ~12 ppm. | | FT-IR (cm⁻¹) | * C=O Stretch (Ester): ~1710-1730 cm⁻¹.
-
C=N Stretch (Thiazole): ~1590-1610 cm⁻¹.
-
C-O-C Stretch (Morpholine & Ester): ~1100-1250 cm⁻¹. | | Mass Spec (ESI+) | * [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule. |
Part 3: Biological Activities and Therapeutic Potential
While research on this specific ester subclass is emerging, the broader family of 2-aminothiazole and 2-morpholinothiazole derivatives has demonstrated a wide array of potent biological activities. [6][7]These findings provide a strong rationale for the investigation of 2-morpholino-1,3-thiazole-4-carboxylate esters as therapeutic agents.
Anticancer Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. [2][8][9]Derivatives have shown potent, nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. [5][8][9]Recent studies on functionalized 2-morpholinothiazoles have identified compounds with significant cytotoxic properties against various cancer cell lines, comparable in potency to the standard chemotherapeutic drug Doxorubicin. [10]
| Reported Anticancer Activity of Related Thiazole Derivatives | |||
|---|---|---|---|
| Compound Class | Target/Cell Line | Activity | Reference |
| 2-Arylamido-thiazoles | L1210 Cells | IC₅₀ = 0.2-1 µM | [9] |
| 2-Ureidothiazole derivatives | MDA-MB-231, HepG2 | Potent cell proliferation inhibition | [9] |
| 2-Morpholinoimino-thiazoles | Various Cancer Lines | Potency comparable to Doxorubicin | [10] |
| Pyridyl-thiazole derivatives | MCF-7 (Breast Cancer) | IC₅₀ = 9.56 µmol mL⁻¹ | [11]|
Potential as Kinase Inhibitors
Many 2-aminothiazole derivatives function as protein kinase inhibitors, a major class of targeted cancer therapies. [12][13]These agents act by blocking the activity of specific kinases that are crucial for cancer cell growth and proliferation. [12]The clinically approved drug Dasatinib, for instance, is a multi-kinase inhibitor built around a 2-aminothiazole core. [1][2]Given this precedent, it is highly plausible that 2-morpholino-1,3-thiazole-4-carboxylate esters could be developed as inhibitors of kinases such as VEGFR-2, PI3K, or other key oncogenic drivers. [9][10]
Caption: Plausible mechanism of action via PI3K/Akt/mTOR pathway.
Antimicrobial and Anti-inflammatory Activities
The thiazole nucleus is also a key component in compounds with significant antimicrobial and anti-inflammatory properties. [6][7]Various derivatives have shown good activity against bacteria such as E. coli and S. aureus and fungi like A. niger. [6][7]This broad-spectrum activity suggests that the 2-morpholino-1,3-thiazole-4-carboxylate scaffold could be a valuable starting point for the development of new anti-infective and anti-inflammatory agents. [14]
Conclusion and Future Directions
The 2-morpholino-1,3-thiazole-4-carboxylate ester scaffold represents a promising area for drug discovery. Grounded in the well-established synthetic versatility of the Hantzsch reaction and the proven biological relevance of the 2-aminothiazole core, this class of compounds is primed for further exploration. Future research should focus on:
-
Library Synthesis: Expanding the diversity of the scaffold by varying the ester group and introducing substitutions on the thiazole and morpholine rings.
-
Broad Biological Screening: Evaluating these new derivatives against a wide range of biological targets, including various cancer cell lines, kinases, bacteria, and fungi.
-
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how structural modifications impact biological activity to guide the rational design of more potent and selective compounds. [2] By leveraging the synthetic and biological insights outlined in this guide, researchers can effectively explore the therapeutic potential of 2-morpholino-1,3-thiazole-4-carboxylate esters and contribute to the development of next-generation medicines.
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Methodological & Application
Application Notes & Protocols: Investigating the Neuroprotective Potential of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate in In Vitro Models of Neurodegeneration
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a synthetic small molecule featuring a thiazole nucleus, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.[1][2] While specific biological activities of this particular compound are not extensively documented in peer-reviewed literature, its structural components suggest potential applications in neuropharmacology. The morpholine and thiazole rings are found in molecules with a wide range of activities, including anticancer and antimicrobial properties.[1][3][4] This guide provides a framework for investigating the potential neuroprotective effects of this compound in cell culture models, drawing parallels with compounds of similar structural and functional relevance, such as the monoamine oxidase B (MAO-B) inhibitor safinamide.
Safinamide, a compound also possessing a complex heterocyclic structure, exhibits a multi-faceted mechanism of action that includes reversible MAO-B inhibition, blockade of voltage-gated sodium and calcium channels, and modulation of glutamate release.[5][6][7][8][9] These actions contribute to its efficacy in the treatment of Parkinson's disease by both dopaminergic and non-dopaminergic pathways.[5][8] Given the structural elements of this compound, it is hypothesized that it may exert neuroprotective effects through similar or related mechanisms. These application notes will guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action in neuronal cell culture models.
I. Foundational Concepts: Potential Mechanisms of Action
The neuroprotective potential of this compound can be explored by investigating its influence on several key cellular pathways implicated in neurodegeneration.
A. Monoamine Oxidase B (MAO-B) Inhibition:
MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of dopamine in the brain.[5][10] Its inhibition leads to increased dopamine levels, which is a primary therapeutic strategy in Parkinson's disease.[7] Furthermore, MAO-B activity can contribute to oxidative stress through the production of reactive oxygen species (ROS).[11] Selective MAO-B inhibitors, such as safinamide, have demonstrated neuroprotective effects in preclinical models.[12][13][14]
B. Sodium Channel Blockade:
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons.[15][16] In pathological conditions, excessive sodium influx can lead to neuronal hyperexcitability and excitotoxicity. Sodium channel blockers can stabilize neuronal membranes and reduce excessive firing, a mechanism shared by some antiepileptic and neuroprotective drugs.[16][17][18]
C. Modulation of Glutamate Release:
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[19][20][21] Inhibition of excessive glutamate release is a key neuroprotective strategy.[22][23]
II. Experimental Protocols
This section provides detailed protocols for the preparation, handling, and application of this compound in cell culture experiments.
A. Compound Handling and Stock Solution Preparation
Rationale: Proper handling and solubilization of the compound are critical for accurate and reproducible experimental results. Thiazole-containing compounds can be sensitive to light and temperature.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. The molecular weight is 242.29 g/mol .[24]
-
In a sterile, amber microcentrifuge tube, dissolve the calculated mass of the compound in an appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C, protected from light.
B. Cell Culture and Treatment
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated to exhibit a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Another common cell line in neurobiological research that can be differentiated into neuron-like cells.
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in all experiments.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
III. Assay Workflows
A. Determining Optimal Working Concentration: Cytotoxicity Assessment
Rationale: It is essential to determine the concentration range at which this compound is non-toxic to the cells before evaluating its neuroprotective effects.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol (MTT Assay):
-
Seed SH-SY5Y or PC12 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (0) | 100 | 100 | 100 |
| 0.1 | 102 ± 4.5 | 99 ± 5.1 | 98 ± 4.8 |
| 1 | 101 ± 3.9 | 97 ± 4.2 | 95 ± 5.5 |
| 10 | 98 ± 5.2 | 94 ± 4.9 | 90 ± 6.1 |
| 50 | 95 ± 4.7 | 85 ± 6.3 | 75 ± 7.2 |
| 100 | 88 ± 6.1 | 70 ± 7.8 | 55 ± 8.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Evaluating Neuroprotective Effects
Rationale: To assess the potential of this compound to protect neuronal cells from a neurotoxic insult. 6-hydroxydopamine (6-OHDA) is a commonly used neurotoxin to model Parkinson's disease in vitro.
Workflow Diagram:
Caption: Experimental workflow for assessing the neuroprotective effects of a compound.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.
-
Introduce a neurotoxin, such as 6-OHDA (e.g., 50-100 µM), to the wells.
-
Co-incubate the cells with the compound and the neurotoxin for 24 hours.
-
Perform an MTT assay to quantify cell viability.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the compound.
C. Mechanistic Studies: MAO-B Inhibition Assay
Rationale: To determine if this compound directly inhibits the activity of the MAO-B enzyme. Commercially available kits provide a straightforward method for this assessment.
Protocol (Using a Fluorometric MAO-B Inhibitor Screening Kit):
-
Prepare the MAO-B enzyme solution, substrate solution, and test compound dilutions according to the kit manufacturer's instructions.
-
In a 96-well plate, add the MAO-B enzyme to wells containing various concentrations of this compound. Include a known MAO-B inhibitor (e.g., selegiline or rasagiline) as a positive control.
-
Incubate for the recommended time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound and determine the IC50 value.
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Precipitation in Media | Poor solubility at the tested concentration. | Lower the final concentration. Ensure the DMSO stock is fully dissolved before dilution. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate. |
| No Observed Neuroprotection | The compound is not effective at the tested concentrations, or the neurotoxic insult is too severe. | Test a wider range of compound concentrations. Optimize the concentration and duration of the neurotoxin exposure. |
| Inconclusive MAO-B Inhibition | The compound does not inhibit MAO-B, or the assay conditions are not optimal. | Verify the activity of the positive control. Ensure the compound is soluble in the assay buffer. |
V. Conclusion
These application notes provide a comprehensive framework for the initial investigation of this compound as a potential neuroprotective agent. By systematically evaluating its cytotoxicity, protective effects against neurotoxins, and its impact on key enzymatic pathways such as MAO-B, researchers can gain valuable insights into its therapeutic potential. The provided protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.
References
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- Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
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Application Notes & Protocols: High-Throughput Screening Assays for Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate and Related Small Molecules
Abstract
This document provides a comprehensive technical guide for the development and implementation of high-throughput screening (HTS) assays tailored for the evaluation of small molecules, using ethyl 2-morpholino-1,3-thiazole-4-carboxylate as a representative compound. Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for both biochemical and cell-based HTS assays. We delve into the causality behind experimental design, emphasizing the creation of robust, self-validating systems for hit identification and validation.[5][6] Key methodologies, including Fluorescence Polarization (FP), Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), Luciferase Reporter Gene Assays, and Cell Viability Assays, are detailed with step-by-step protocols, data analysis frameworks, and visual workflow diagrams to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Screening Thiazole Derivatives
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway or target.[5][7] The process utilizes automation, miniaturized formats (e.g., 384- or 1536-well plates), and sensitive detection methods to conduct millions of pharmacological tests efficiently.[7][8]
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[4][9] Its derivatives are known to exhibit a broad spectrum of pharmacological activities.[3] Therefore, developing robust screening cascades for novel thiazole-containing compounds is a critical step in identifying new therapeutic leads.[10]
Model Compound: this compound
-
Structure:
-
Significance: This compound serves as a versatile building block for synthesizing more complex, biologically active molecules.[11] Its morpholine and thiazole moieties are key pharmacophores, making it an ideal candidate for screening across diverse biological targets.
This guide will explore four distinct HTS assays applicable to this model compound and its analogs, covering both direct target engagement (biochemical assays) and effects within a living system (cell-based assays).
Overall HTS Workflow
The journey from a large compound library to a validated hit follows a structured, multi-step process. The goal is to efficiently narrow down thousands or millions of compounds to a small number of promising candidates for further development.
Caption: Principle of Fluorescence Polarization (FP) assay.
Protocol: FP Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT. Rationale: Tween-20 is a non-ionic surfactant that prevents non-specific binding of proteins and compounds to the plate surface. DTT maintains a reducing environment, which can be critical for protein stability.
-
Target Protein: Recombinant target protein (e.g., a kinase, bromodomain) diluted to 2X the final concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind the target, diluted to 2X the final concentration (e.g., 10 nM) in Assay Buffer.
-
Test Compound: Prepare a stock of this compound in 100% DMSO. Create a dilution series in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells using an acoustic liquid handler or pin tool.
-
Add 5 µL of the 2X Target Protein solution to all wells except the "Tracer Only" controls. For these, add 5 µL of Assay Buffer.
-
Mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the test compound to bind to the target protein before the tracer is introduced.
-
Add 5 µL of the 2X Fluorescent Tracer solution to all wells.
-
Seal the plate, mix gently, and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument will calculate the polarization in millipolarization units (mP).
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO + Target Protein + Tracer. Defines the high mP signal.
-
Positive Control (100% Inhibition): Known Inhibitor + Target Protein + Tracer. Defines the low mP signal.
-
Tracer Only Control: DMSO + Assay Buffer + Tracer. Used to assess the baseline polarization of the free tracer.
-
AlphaLISA Assay for Target Engagement
Expertise & Causality: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash immunoassay. [13]The technology relies on two bead types: Donor and Acceptor beads. [14]When excited by a laser at 680 nm, the Donor bead converts ambient oxygen into short-lived singlet oxygen molecules. [15][16]If an Acceptor bead is within a 200 nm proximity, the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, culminating in a strong light emission at 615 nm. [15][16]This assay can be configured to detect the disruption of a protein-protein interaction. If our thiazole compound binds to one of the target proteins and prevents the interaction, the beads will not come into proximity, and the signal will decrease.
Caption: Principle of a competitive AlphaLISA assay.
Protocol: AlphaLISA Protein-Protein Interaction Assay
-
Reagent Preparation:
-
AlphaLISA Buffer: Use a manufacturer-provided buffer (e.g., AlphaLISA Immunoassay Buffer).
-
Target Proteins: Prepare biotinylated Protein A and antibody-conjugated Protein B at 4X final concentration.
-
Test Compound: Prepare a 4X dilution series of this compound in AlphaLISA buffer (final DMSO <1%).
-
Bead Mix: Prepare a 2X mix of Streptavidin-Donor beads and specific Antibody-Acceptor beads in AlphaLISA buffer, protected from light. Self-Validation: The bead concentrations must be optimized according to the manufacturer's instructions to ensure a robust signal window.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound solution to the appropriate wells.
-
Add 5 µL of the 4X biotinylated Protein A solution to all wells.
-
Add 5 µL of the 4X antibody-conjugated Protein B solution to all wells.
-
Mix, seal, and incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X Bead Mix to all wells under subdued lighting conditions.
-
Seal the plate with an opaque seal, mix gently, and incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Controls:
-
Negative Control (Max Signal): DMSO + Both Proteins + Beads.
-
Positive Control (Min Signal): Buffer only (no proteins) + Beads.
-
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are critical for understanding a compound's effect in a more physiologically relevant environment. [17][18]They provide insights into cell permeability, metabolic stability, and effects on complex signaling pathways. [18][19]
Luciferase Reporter Gene Assay for Pathway Modulation
Expertise & Causality: This assay is a workhorse for monitoring the activity of specific transcription factors and signaling pathways. [20]A cell line is engineered to express the firefly luciferase enzyme under the control of a promoter that is responsive to a specific pathway (e.g., an NF-κB response element). If the thiazole compound activates this pathway, the cell will produce luciferase. Upon addition of the substrate, luciferin, the enzyme generates a luminescent signal that is proportional to the level of pathway activation. This assay is highly sensitive and has a wide dynamic range, making it ideal for HTS. [21]
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Application Notes and Protocols for Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical landscape explored, the 1,3-thiazole ring has emerged as a "privileged scaffold". Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases make it an ideal starting point for inhibitor design.[1][2][3] Several clinically approved drugs and late-stage clinical candidates incorporate this versatile heterocycle.[3]
The compound of interest, ethyl 2-morpholino-1,3-thiazole-4-carboxylate , combines this privileged thiazole core with a morpholine moiety. The morpholine ring is another structural feature frequently found in kinase inhibitors, often conferring favorable physicochemical properties such as aqueous solubility and metabolic stability. Notably, the morpholine group is a key component of several inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, where its oxygen atom can act as a crucial hydrogen bond acceptor.[4][5] Given this structural combination, it is hypothesized that this compound functions as an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers.[1][6][7]
These application notes provide a comprehensive guide for researchers to investigate the kinase inhibitory potential of this compound, with a focus on the PI3K/Akt/mTOR pathway. We will detail the hypothesized mechanism of action and provide robust, field-proven protocols for its characterization.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][7] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[8][9] We hypothesize that this compound acts as an ATP-competitive inhibitor of PI3K and/or mTOR, which are structurally related kinases. The morpholine and thiazole moieties likely interact with key residues in the ATP-binding cleft, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary of Related Thiazole Derivatives
While specific inhibitory data for this compound is not yet publicly available, the following table summarizes the reported activities of structurally related thiazole derivatives against key kinases in the PI3K/Akt/mTOR pathway and various cancer cell lines. This data serves as a benchmark for the expected potency and provides a rationale for the experimental designs outlined below.
| Compound ID (Reference) | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀/IC₅₀ (µM) |
| Compound 19 [1] | PI3Kα | 9 | MCF-7 (Breast) | 0.30 |
| PI3Kβ | 290 | U87 MG (Glioblastoma) | 0.45 | |
| PI3Kγ | 28 | A549 (Lung) | 0.38 | |
| mTOR | 15 | HCT116 (Colon) | 0.41 | |
| Compound 3b [6][10] | PI3Kα | 86 | Leukemia HL-60(TB) | 0.03 |
| mTOR | 221 | - | - | |
| Compound 3e [6][10] | PI3Kα | 101 | Leukemia HL-60(TB) | 0.05 |
| mTOR | 295 | - | - |
Note: The data presented is for illustrative purposes, based on published results for related thiazole-based PI3K/mTOR inhibitors, and does not represent experimental results for this compound.
Experimental Protocols
The following protocols provide a comprehensive framework for characterizing the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[11]
Caption: General workflow for the in vitro ADP-Glo™ kinase assay.
A. Materials:
-
Recombinant human PI3Kα and/or mTOR kinase
-
Appropriate kinase substrate (e.g., PIP2 for PI3K)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Known PI3K/mTOR inhibitor (e.g., PI-103) as a positive control[8]
-
DMSO (vehicle)
-
Kinase Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP.
-
Add the test compound or control at various concentrations. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding the ATP/substrate mix.
-
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[12]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.[13][14] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.[13][14]
-
Signal Incubation and Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[14] Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[15] Cell lines with known PI3K pathway activation (e.g., MCF-7, U87-MG) are recommended.[1]
Caption: Workflow for a typical MTT cell proliferation assay.
A. Materials:
-
Cancer cell lines (e.g., MCF-7, U87-MG, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Sterile 96-well clear-bottom cell culture plates
-
Microplate reader (spectrophotometer)
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol allows for the direct assessment of the inhibitor's effect on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308). A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates pathway inhibition.[19][20]
A. Materials:
-
Cancer cell lines and culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt[19][21]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
B. Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19][21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing:
-
To ensure even protein loading, the membrane can be stripped of the antibodies using a stripping buffer.[20]
-
After stripping, re-block the membrane and probe with the primary antibody for total Akt.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using imaging software.
-
For each sample, calculate the ratio of the p-Akt band intensity to the total Akt band intensity.
-
Normalize this ratio to the untreated control to determine the fold change in Akt phosphorylation. An increase in the inhibitor concentration should correlate with a decrease in this ratio.
-
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
- MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Advances.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). PubMed Central.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
- EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Advances.
- Thiazole derivatives and their use as anti-tumour agents. (2007). Google Patents.
- Basic Western Blot Protocol AKT. (n.d.). University of Pennsylvania.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central.
- Detection of phosphorylated Akt and MAPK in cell culture assays. (2016). PubMed Central.
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- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PubMed.
- Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). PubChem.
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- This compound, 97%. (n.d.). RHENIUM BIO SCIENCE.
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- N-(5-Morpholino-2-arylimidazo[2,1-b][11][16][17]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. (2021). Biointerface Research in Applied Chemistry.
- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023). MDPI.
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Application Notes & Protocols: Evaluating Ethyl 2-morpholino-1,3-thiazole-4-carboxylate in Cancer Research
Introduction: The Rationale for Investigation
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those incorporating thiazole and morpholine scaffolds, are recognized as "privileged structures" in medicinal chemistry. The thiazole ring is a core component of clinically approved anticancer drugs like Dasatinib, highlighting its utility in interacting with biological targets crucial to cancer progression[1]. Similarly, the morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties and target engagement, notably in inhibitors of the PI3K/Akt/mTOR signaling pathway, such as the dual PI3K/mTOR inhibitor PKI-587[2].
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (herein referred to as "EMTC") is an investigational compound that synergistically combines these two key moieties. While direct, extensive research on EMTC in oncology is emerging, its structural alerts strongly suggest potential as an anticancer agent. Derivatives of 2-aminothiazole and 2-morpholinothiazole have demonstrated significant antiproliferative activity across a range of human cancer cell lines, including breast, colon, and leukemia[3][4]. The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of critical cell signaling cascades[1][3].
This document serves as a comprehensive technical guide for researchers initiating the preclinical evaluation of EMTC. It provides a logical, phased experimental framework, complete with detailed protocols, to systematically investigate its cytotoxic potential, elucidate its mechanism of action, and lay the groundwork for further development.
Compound Profile
-
Compound Name: this compound (EMTC)
-
CAS Number: 126533-95-7[5]
-
Molecular Formula: C₁₀H₁₄N₂O₃S[6]
-
Synthesis: The compound can be synthesized via the Hantzsch thiazole synthesis method, typically by reacting 4-((amino)thiocarbonyl)morpholine with ethyl bromopyruvate[7].
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that is hyperactivated in a majority of human cancers, driving processes of cell growth, proliferation, survival, and metabolism[8][9][10]. The structural combination of the morpholine and thiazole rings in EMTC suggests a plausible interaction with the ATP-binding pocket of kinases within this pathway. Many 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to autophagy and a decrease in the expression of phosphorylated PI3K, Akt, and mTOR proteins[11]. Therefore, a primary working hypothesis is that EMTC exerts its anticancer effects by inhibiting one or more nodes of the PI3K/Akt/mTOR cascade. The following experimental framework is designed to test this hypothesis, starting with broad phenotypic effects and progressively narrowing to specific molecular mechanisms.
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by EMTC.
Experimental Framework for Anticancer Evaluation
A robust evaluation of a novel compound requires a multi-stage approach. We propose a workflow that begins with broad screening for cytotoxic activity and progresses toward more defined mechanistic assays.
Caption: Phased experimental workflow for evaluating EMTC.
Phase 1 Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of EMTC on cancer cell viability and calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[12][13][14].
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
EMTC stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and calculate the cell density required to achieve 70-80% confluency after 24 hours. A typical starting point is 5,000-10,000 cells per well[15].
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (DMSO) and "untreated control". Incubate for 24 hours (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of EMTC in complete culture medium from the stock solution. A common concentration range for initial screening is 0.1 µM to 100 µM.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of EMTC.
-
For the vehicle control, add medium with the highest concentration of DMSO used in the dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well[15].
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the EMTC concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 value.
| Cell Line | Treatment Duration | Hypothetical IC50 (µM) |
| MCF-7 (Breast) | 48 hours | 8.5 |
| A549 (Lung) | 48 hours | 12.2 |
| HCT116 (Colon) | 48 hours | 5.1 |
| HEK293 (Normal) | 48 hours | > 50 |
Phase 2 Protocol: Apoptosis Detection by Annexin V/PI Staining
Objective: To determine if the cytotoxicity induced by EMTC is due to apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[17][18].
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Seed cells in 6-well plates and treat with EMTC at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all apoptotic cells are collected[17].
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL[17].
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark[19].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube[20].
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
A dose-dependent increase in the percentage of cells in the Annexin V+ quadrants indicates that EMTC induces apoptosis.
Phase 3 Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To investigate whether EMTC affects cell cycle progression. PI stoichiometrically binds to DNA, allowing for the quantitation of DNA content and the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry[21].
Materials:
-
Treated and untreated cell suspensions
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[22]
-
RNase A solution (e.g., 100 µg/mL in PBS)[22]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Seed cells and treat with EMTC as described in the apoptosis protocol.
-
Harvest approximately 1 x 10⁶ cells per sample. Wash once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol[23].
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining[21][22].
-
Incubate for 15-30 minutes at room temperature in the dark[23].
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. Collect data for at least 10,000 single-cell events.
-
Use a dot plot of forward scatter area vs. height to gate on single cells and exclude doublets.
-
Display the PI signal (e.g., FL2-A) on a linear scale histogram to visualize the cell cycle distribution.
-
Data Interpretation:
-
G0/G1 Peak: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Peak: Cells with 4n DNA content.
-
An accumulation of cells in a specific phase (e.g., G2/M arrest) compared to the control suggests that EMTC interferes with cell cycle progression at that checkpoint.
References
- Apoptosis Protocols. USF Health - University of South Florida. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
- Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
- DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
- Propidium Iodide Cell Cycle Staining Protocol. protocols.io. [Link]
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- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Proliferation Assay Protocol.
- Bioassays for anticancer activities. PubMed. [Link]
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- Immune cell-based screening assay for response to anticancer agents: a. PGPM. [Link]
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- Synthesis of B. Ethyl 2-(4-Morpholinyl)
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
- New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publishers. [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
- Ethyl 2-(morpholin-4-yl)
- Ethyl 2-morpholino-1,3-thiazole-4-carboxyl
- The PI3K/AKT/mTOR interactive p
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- Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Sign
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. [Link]
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Springer. [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI. [Link]
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers. [Link]
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. sciforum.net. [Link]
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Application Notes and Protocols for Dissolving Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate for Assays
Introduction
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives.[1][2] As researchers increasingly explore the therapeutic potential of novel small molecules, the ability to formulate them for consistent and reproducible results in biological assays is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of this compound, ensuring the integrity and reliability of experimental outcomes.
The protocols outlined herein are grounded in the fundamental principles of small molecule handling and formulation, addressing the common challenge of poor aqueous solubility. By understanding the physicochemical properties of this compound and employing systematic dissolution procedures, researchers can mitigate experimental variability and generate high-quality data. This guide offers a step-by-step approach, from initial stock solution preparation to the preparation of working solutions for various assay formats, along with troubleshooting strategies for common solubility issues.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective dissolution protocol.
| Property | Value | Source |
| CAS Number | 126533-95-7 | [3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [3][4][5] |
| Molecular Weight | 242.3 g/mol | [3] |
| Appearance | Solid | [3] |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves.
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place away from light.[3]
Protocol for Preparation of Stock Solutions
The recommended starting point for dissolving this compound is the preparation of a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for primary screening is 10 mM.
-
Calculate the Required Mass:
-
Molecular Weight (MW) = 242.3 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 242.3 g/mol = 0.002423 g = 2.423 mg
-
-
-
Weigh the Compound: Accurately weigh 2.423 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved. The solution should be clear and free of particulates.
-
-
Aiding Dissolution (if necessary):
-
Sonication: If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: As a last resort, gently warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
-
Storage of Stock Solution:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of the compound.
Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous assay buffer. A common issue encountered at this stage is compound precipitation due to the significant change in solvent polarity. The following protocol is designed to minimize this risk.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes or microplates
Step-by-Step Protocol:
-
Pre-warm the Assay Buffer: If compatible with the assay, pre-warm the aqueous buffer to the assay temperature (e.g., 37°C). This can help to increase the solubility of the compound.
-
Perform Serial Dilutions: It is crucial to perform serial dilutions rather than a single large dilution to minimize localized high concentrations of the compound that can lead to precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in DMSO or the assay buffer.
-
-
Final Dilution into Assay Buffer:
-
Add the required volume of the stock or intermediate dilution to the pre-warmed assay buffer.
-
Crucially, add the compound solution to the buffer, not the other way around.
-
Mix immediately and thoroughly by gentle vortexing or pipetting up and down.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Higher concentrations can be toxic to cells or interfere with enzyme activity.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting section below.
Troubleshooting Common Solubility Issues
Caption: Decision tree for troubleshooting precipitation issues.
Stability Considerations
While specific stability data for this compound in aqueous solutions is not available, general principles of drug stability testing should be considered.[7][8][9] The stability of the compound in your specific assay buffer should be empirically determined.
Recommendations for Stability Assessment:
-
Time-Course Experiment: Prepare the final working solution and incubate it under the assay conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours). Analyze the concentration of the compound at each time point using a suitable analytical method like HPLC-UV.
-
pH Profile: If the assay allows, assess the stability of the compound in buffers of different pH to understand its susceptibility to acid or base-catalyzed hydrolysis.
-
Freeze-Thaw Stability: Evaluate the stability of the stock solution after multiple freeze-thaw cycles. It is best practice to aliquot the stock solution to avoid repeated temperature fluctuations.[7]
Conclusion
The successful use of this compound in biological assays is contingent upon proper dissolution and handling. The protocols detailed in this guide provide a robust framework for preparing stock and working solutions, thereby enhancing the reproducibility and reliability of experimental data. By adhering to these guidelines and employing the troubleshooting strategies when necessary, researchers can confidently advance their investigations into the biological activities of this promising compound.
References
- PrepChem. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.
- RHENIUM BIO SCIENCE. (n.d.). This compound, 97%.
- PubChem. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Al-Ezzy, R. M. M., & Al-Obaidi, A. M. J. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Drug Delivery Technology, 11(1), 195-201.
- El-Sayed, M. A. A., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 192, 112185.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Fisher Scientific. (n.d.). 2-Morpholino-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific.
- ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.
- Coriolis Pharma. (n.d.). Stability Studies.
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
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- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. echemi.com [echemi.com]
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- 7. japsonline.com [japsonline.com]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Morpholinothiazole Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of any drug discovery program. The ethyl 2-morpholino-1,3-thiazole-4-carboxylate core represents a confluence of privileged structures, each contributing unique and advantageous properties. The 2-aminothiazole moiety is a cornerstone in a multitude of clinically successful drugs, prized for its ability to engage in key hydrogen bonding interactions with various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition.[1][3][4]
The incorporation of a morpholine ring is a well-established strategy to enhance the physicochemical properties of a lead compound. Morpholine can improve aqueous solubility, metabolic stability, and bioavailability, and its basic nitrogen can serve as a crucial interaction point with biological targets.[5][6] This strategic combination of a proven pharmacophore (2-aminothiazole) with a pharmacokinetic-enhancing moiety (morpholine) makes this compound a highly attractive starting point for the development of novel therapeutics.
This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization at three key positions: the ethyl ester at C4, the C5 position of the thiazole ring, and the morpholine nitrogen. We will delve into the rationale behind these modifications, offering insights into potential structure-activity relationships (SAR) and providing self-validating experimental procedures to empower your research endeavors.
Part 1: Synthesis of the Core Scaffold: this compound
The foundational step in this developmental journey is the robust synthesis of the starting material. The Hantzsch thiazole synthesis offers a reliable and efficient method for constructing the 2-aminothiazole core.
Protocol 1.1: Hantzsch Thiazole Synthesis of this compound
This protocol outlines the cyclocondensation reaction between N-morpholinothiourea and ethyl bromopyruvate to yield the title compound.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without significant side product formation.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Aqueous Sodium Bicarbonate Wash: This step is crucial for neutralizing any unreacted ethyl bromopyruvate and acidic byproducts, aiding in the purification of the final product.
Materials:
-
N-morpholinothiourea
-
Ethyl bromopyruvate
-
Ethanol, absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-morpholinothiourea (1 equivalent) and absolute ethanol.
-
Stir the mixture until the N-morpholinothiourea is fully dissolved.
-
Add ethyl bromopyruvate (1 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Self-Validation:
-
The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight and characteristic proton and carbon signals will validate the successful synthesis.
Diagram 1.1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the core scaffold.
Part 2: Derivatization Strategies
This section details protocols for modifying the core scaffold at three strategic positions to generate a library of diverse analogs for biological screening.
Modification of the C4-Ester Group
The ethyl ester at the C4 position is a versatile handle for introducing a wide range of functionalities, most commonly through conversion to amides. This modification can significantly impact biological activity by introducing new hydrogen bond donors and acceptors, and by modulating the lipophilicity of the molecule.
The first step in many C4 modifications is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Causality of Experimental Choices:
-
Lithium Hydroxide (LiOH): A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH for its better solubility in mixed aqueous/organic solvent systems.
-
THF/Water Solvent System: Tetrahydrofuran (THF) ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction.
-
Acidification: Addition of hydrochloric acid (HCl) protonates the carboxylate salt to yield the free carboxylic acid, which can then be extracted.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add LiOH·H₂O (2-3 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-morpholino-1,3-thiazole-4-carboxylic acid.
The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of carboxamide derivatives.
Causality of Experimental Choices:
-
HATU as Coupling Reagent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable).[7]
-
DIPEA as Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to deprotonate the amine, facilitating its nucleophilic attack.[7]
-
DMF as Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Materials:
-
2-Morpholino-1,3-thiazole-4-carboxylic acid
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
Procedure:
-
To a solution of 2-morpholino-1,3-thiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Add HATU (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 2.1: Exemplary Data for C4-Carboxamide Derivatives
| Derivative ID | Amine Used | Yield (%) |
| C4-A1 | Benzylamine | 85 |
| C4-A2 | Piperidine | 82 |
| C4-A3 | Aniline | 75 |
| C4-A4 | 4-Fluorobenzylamine | 88 |
Further derivatization of the C4-ester can lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles, which are also known to possess a wide range of biological activities.
Step A: Synthesis of the Carbohydrazide
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-morpholino-1,3-thiazole-4-carbohydrazide.[8]
Step B: Synthesis of 1,3,4-Oxadiazole Derivatives
Procedure:
-
A mixture of 2-morpholino-1,3-thiazole-4-carbohydrazide (1 equivalent) and a carboxylic acid (1.1 equivalents) in phosphorus oxychloride (POCl₃) is heated at reflux for 4-6 hours.[9][10]
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 2,5-disubstituted 1,3,4-oxadiazole derivative.
Diagram 2.1: Derivatization at the C4 Position
Caption: Synthetic pathways for C4-ester modification.
Modification of the C5-Position of the Thiazole Ring
The C5 position of the 2-aminothiazole ring is susceptible to electrophilic substitution, providing an avenue for introducing further diversity. Halogenation at this position, followed by cross-coupling reactions, is a powerful strategy for installing a wide range of substituents.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent for electron-rich aromatic systems.[11]
-
Acetonitrile as Solvent: A suitable polar aprotic solvent for this reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile.
-
Add NBS (1.05 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 5-bromo-2-morpholino-1,3-thiazole-4-carboxylate.
The 5-bromo derivative is a versatile intermediate for introducing aryl or heteroaryl groups via Suzuki cross-coupling.
Causality of Experimental Choices:
-
Pd(PPh₃)₄ as Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.
-
Potassium Carbonate (K₂CO₃) as Base: A necessary component for the catalytic cycle.
-
Dioxane/Water Solvent System: A common solvent mixture for Suzuki reactions.
Materials:
-
Ethyl 5-bromo-2-morpholino-1,3-thiazole-4-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add ethyl 5-bromo-2-morpholino-1,3-thiazole-4-carboxylate (1 equivalent), the boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Degas the mixture by bubbling argon through the solvent (a 4:1 mixture of dioxane and water) for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 2.2: Exemplary Data for C5-Aryl Derivatives via Suzuki Coupling
| Derivative ID | Boronic Acid Used | Yield (%) |
| C5-S1 | Phenylboronic acid | 78 |
| C5-S2 | 4-Methoxyphenylboronic acid | 81 |
| C5-S3 | Pyridine-3-boronic acid | 65 |
Diagram 2.2: Derivatization at the C5 Position
Caption: Synthetic routes for functionalizing the C5 position.
The Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C5 position.[12][13][14]
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is crucial for the efficiency of the amination reaction.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required for the catalytic cycle.
-
Toluene as Solvent: A common high-boiling solvent for Buchwald-Hartwig reactions.
Materials:
-
Ethyl 5-bromo-2-morpholino-1,3-thiazole-4-carboxylate
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine ethyl 5-bromo-2-morpholino-1,3-thiazole-4-carboxylate (1 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100-110 °C overnight.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Modification of the Morpholine Nitrogen
The nitrogen atom of the morpholine ring can be functionalized through N-alkylation or N-acylation, allowing for the exploration of SAR in this region of the molecule.
This protocol is for the derivatization of a precursor 2-amino-thiazole before the introduction of the morpholine ring, as direct N-alkylation of the 2-morpholinothiazole can be challenging. A more strategic approach is to first synthesize the desired N-substituted morpholine and then use it in the Hantzsch synthesis.
Similar to N-alkylation, direct N-acylation can be challenging. A more effective strategy involves synthesizing the desired N-acylmorpholine first and then proceeding with the thiazole ring formation.
Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions
The derivatization strategies outlined above provide a framework for a systematic exploration of the SAR of the 2-morpholinothiazole scaffold.
-
C4-Position: Modification of the ester to a series of amides allows for probing the importance of hydrogen bond donors and acceptors in this region. The size and lipophilicity of the amine substituent can be varied to optimize interactions with the target protein. Conversion to other heterocycles like oxadiazoles can introduce new interaction points and alter the overall geometry of the molecule.
-
C5-Position: The introduction of various aryl and amino substituents at the C5 position can explore steric and electronic effects on biological activity. For example, in the context of kinase inhibitors, these substituents can be designed to interact with the solvent-exposed region of the ATP-binding pocket.[3]
-
Morpholine Moiety: While direct modification of the morpholine on the final scaffold is challenging, building a library of N-substituted morpholines for use in the initial Hantzsch synthesis can provide valuable SAR data. The nature of the substituent on the morpholine nitrogen can influence the overall basicity and steric profile of this region.
By systematically synthesizing and screening derivatives from these three key positions, researchers can build a comprehensive understanding of the SAR for this promising scaffold and identify lead compounds with enhanced potency, selectivity, and drug-like properties.
References
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
- Bathula, S., et al. (2023).
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505. [Link]
- Guin, S., et al. (2011). A Direct Access to Symmetrical and Unsymmetrical 2,5-Disubstituted[16][17][18]-Oxadiazoles through an Imine C–H Functionalization of N-Arylidenearoylhydrazide Using a Catalytic Quantity of Cu(OTf)₂. Organic Letters, 13(22), 5976-5979. [Link]
- Hartwig, J. F. (2010).
- Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Kaur, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
- Kumar, A., & Makrandi, J. K. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1852. [Link]
- Kumar, V., et al. (2019). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Naim, M. J., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 296, 01006. [Link]
- Pandey, S. K., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5892-5895. [Link]
- Patil, P., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- Reddy, N. S., et al. (2015). A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Synthesis, 47(18), 2831-2838. [Link]
- Shakhmaev, R. N., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Zareef, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
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- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Antimicrobial Studies of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold due to its ability to engage in various biological interactions.[3] Thiazole derivatives have been extensively investigated and developed as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][4] The presence of the thiazole nucleus in clinically approved drugs like the antiretroviral Ritonavir and the broad-spectrum antifungal Abafungin underscores its therapeutic significance.[3]
The molecule of interest, ethyl 2-morpholino-1,3-thiazole-4-carboxylate , combines the established thiazole core with a morpholine moiety. The morpholine ring is another important pharmacophore known to be present in various bioactive molecules, often improving pharmacokinetic properties. While extensive data on this specific molecule's antimicrobial profile is emerging, the known activities of structurally related 2-aminothiazole and other thiazole-4-carboxylate derivatives provide a strong rationale for its investigation as a potential antimicrobial agent.[5][6] Studies on similar thiazole compounds have demonstrated promising activity against a range of pathogens, including drug-resistant strains, and have shown potential in disrupting bacterial biofilms.[5]
This guide provides a comprehensive framework for the systematic evaluation of this compound's antimicrobial properties. It is designed to equip researchers with the necessary protocols and scientific rationale to explore its potential as a novel therapeutic agent. We will delve into the synthesis of the compound, foundational antimicrobial screening assays, and advanced methods for investigating its mechanism of action.
Synthesis of this compound
The synthesis of the title compound is a critical first step for its biological evaluation. A reliable method for its preparation is the Hantzsch thiazole synthesis.
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
This protocol is based on the reaction of a thiourea derivative with an α-haloketone.
Rationale: The Hantzsch synthesis is a classic and versatile method for the formation of the thiazole ring. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the ethyl bromopyruvate, followed by cyclization and dehydration to form the aromatic thiazole ring.
Materials:
-
4-Morpholinecarbothioamide (or 4-((amino)thiocarbonyl)morpholine)
-
Ethyl bromopyruvate
-
Acetone (anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 4-morpholinecarbothioamide (1 equivalent) and an excess of anhydrous magnesium sulfate in anhydrous acetone.
-
Add ethyl bromopyruvate (1 equivalent) to the mixture.
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to obtain the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 1: Foundational Antimicrobial Activity Screening
The initial assessment of a novel compound's antimicrobial potential involves determining its ability to inhibit the growth of a representative panel of microorganisms. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition are fundamental in this regard.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro. It is a standardized, scalable, and widely accepted method for assessing antimicrobial potency.[7]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: In the first column of wells, add 100 µL of the compound's working stock solution (at twice the highest desired final concentration). This will result in a total volume of 200 µL.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Zone of Inhibition Assay (Agar Disk Diffusion)
Rationale: The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance. It is particularly useful for initial screening and for compounds that can diffuse through an agar matrix. A clear zone around the disk where the compound was applied indicates inhibition of microbial growth.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Stock solution of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Positive control antibiotic disks (e.g., gentamicin)
-
Negative control disk (impregnated with solvent)
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.
Expected Data Summary for Initial Screening
The results from the initial screening should be compiled into a clear and concise table for comparative analysis.
| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |
| Candida albicans | ATCC 90028 | Data | Data | Data |
| Methicillin-resistantS. aureus (MRSA) | Clinical Isolate | Data | Data | Data |
Part 2: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For thiazole derivatives, several mechanisms have been proposed, including the inhibition of essential enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.[8]
Hypothesized Mechanism of Action
Based on studies of related thiazole compounds, this compound may act by:
-
Inhibition of Bacterial Topoisomerases (Gyrase/Topoisomerase IV): Many antibacterial agents target these enzymes, which are essential for DNA replication, repair, and transcription.[8] The thiazole scaffold can be designed to fit into the ATP-binding site of these enzymes.
-
Disruption of Bacterial Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to intercalate into the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a major cause of persistent and chronic infections due to their inherent resistance to conventional antibiotics. Some thiazole derivatives have shown potent anti-biofilm activity.[5]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document provides guidance on the handling and storage of ethyl 2-morpholino-1,3-thiazole-4-carboxylate powder based on available chemical data and best practices for related compounds. No specific Safety Data Sheet (SDS) for this exact compound was located at the time of publication. Therefore, all recommendations should be supplemented with a careful risk assessment, and a compound-specific SDS should be consulted if it becomes available.
Introduction: Understanding the Compound
This compound is a heterocyclic compound incorporating a thiazole ring, a morpholine moiety, and an ethyl ester group. Such structures are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] The thiazole core is a key pharmacophore in a variety of therapeutic agents, while the morpholine group can enhance pharmacokinetic properties.[4][5] Proper handling and storage of this powder are paramount to ensure its chemical integrity, the safety of laboratory personnel, and the reproducibility of experimental results.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [6] |
| Molecular Weight | 242.29 g/mol | [6] |
| Appearance | Solid powder (predicted) | Inferred from related compounds |
| Melting Point | 88.5 °C | [6] |
| Boiling Point | 376.2 °C (Predicted) | [6] |
| Density | 1.276 g/cm³ (Predicted) | [6] |
Hazard Identification and Safety Precautions
While a specific hazard profile for this compound is not available, data from analogous thiazole and morpholine compounds suggest that it should be handled with care.
Potential Hazards
Based on the safety data for related compounds, the potential hazards include:
-
Skin Irritation: Thiazole derivatives can cause skin irritation upon contact.[7]
-
Serious Eye Irritation: Contact with the eyes may cause serious irritation.[7]
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[7]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder to minimize exposure and ensure personal safety.
Caption: Step-by-step workflow for weighing the powder.
Storage Protocols
The stability of this compound is critical for its efficacy in research applications. Proper storage conditions will prevent degradation. While specific stability data is unavailable, the following recommendations are based on best practices for similar heterocyclic compounds.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Amber vial or in the dark | Protects against photodegradation. [9] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the ester group. |
Long-Term vs. Short-Term Storage
The following decision tree can guide the appropriate storage strategy based on the intended duration of storage.
Caption: Decision tree for selecting storage conditions.
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]* Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2.2. [10]* Containment and Cleaning: Avoid generating dust. Carefully sweep up the spilled powder and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly with a damp cloth. [7]* Environmental Precautions: Prevent the spilled material from entering drains or waterways. [10]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15053544, Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- Fisher Scientific. (2024, February 23). SAFETY DATA SHEET: Ethyl 2-aminothiazole-4-carboxylate.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Pharmaceutical Research.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (n.d.).
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Semantic Scholar.
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- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. echemi.com [echemi.com]
Application Notes & Protocols for the In Vivo Evaluation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Prepared by: Senior Application Scientist Document ID: AN-VIVO-EMTC-2601 Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (hereafter referred to as EMTC). While specific biological data for EMTC is nascent, its core structure belongs to the thiazole class of heterocyclic compounds, which are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][2] This guide presents a logical, stepwise framework for investigating the potential therapeutic efficacy of EMTC, beginning with essential formulation development and toxicity screening, followed by detailed protocols for validated animal models of acute inflammation and pulmonary fibrosis.
Introduction to this compound (EMTC)
EMTC is a synthetic organic compound featuring a central 1,3-thiazole ring, a structure that serves as a critical pharmacophore in numerous approved drugs and clinical candidates.[3] The thiazole nucleus is known to confer metabolic stability and diverse biological activities.[2] The presence of the morpholine moiety may further influence the compound's pharmacokinetic properties and biological interactions. Given the established therapeutic potential of related thiazole derivatives, a systematic in vivo investigation of EMTC is warranted to elucidate its pharmacological profile.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes. We will focus on two areas of high unmet medical need where thiazole derivatives have shown promise: acute inflammation and chronic fibrosis.
Preclinical Formulation Development for a Novel Compound
Rationale: A significant percentage of new chemical entities (NCEs) are poorly soluble in water, which poses a major challenge for achieving adequate systemic exposure in animal studies.[4][5] An improper formulation can lead to low and erratic bioavailability, potentially resulting in false-negative efficacy results or an overestimation of the required therapeutic dose.[6] The primary objective is to develop a safe and stable vehicle that can solubilize or uniformly suspend EMTC for consistent administration.
Protocol 2.1: Vehicle Screening and Formulation
-
Solubility Assessment:
-
Begin by assessing the solubility of EMTC in a panel of pharmaceutically acceptable vehicles (see Table 1).
-
Add a known excess of EMTC (e.g., 10 mg) to 1 mL of each test vehicle in a glass vial.
-
Agitate the vials at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the samples and analyze the supernatant using a calibrated HPLC-UV method to determine the concentration of dissolved EMTC.
-
-
Formulation Strategy Selection:
-
If a clear solution is achieved at the target concentration: Select the simplest vehicle system (e.g., a co-solvent mixture) that is well-tolerated in the chosen animal species.
-
If the compound is poorly soluble: A suspension or lipid-based formulation is necessary.
-
Suspension: Reduce the particle size of EMTC via micronization (e.g., mortar grinding or jet milling) to improve the dissolution rate.[4] Suspend the micronized powder in a vehicle containing a surfactant (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) to prevent settling.
-
Lipid-Based Formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[6][7]
-
-
-
Stability Check: Once a lead formulation is selected, assess its physical and chemical stability for the expected duration of the study. Ensure the compound remains in solution or suspension without significant precipitation or degradation.
Table 1: Common Excipients for Preclinical In Vivo Formulations
| Excipient Class | Example | Typical Concentration (Oral) | Notes |
| Aqueous Vehicle | Saline (0.9% NaCl) | Ad libitum | Ideal for water-soluble compounds. |
| Co-solvent | Polyethylene Glycol 400 (PEG400) | ≤ 50% | Can cause transient gastrointestinal effects at high doses. |
| Co-solvent | Propylene Glycol (PG) | ≤ 40% | Generally recognized as safe (GRAS). |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | ≤ 10% | Use with caution; can have pharmacological effects. |
| Surfactant | Tween 80 (Polysorbate 80) | 1-10% | Used to wet and stabilize suspensions or as an emulsifier.[4] |
| Suspending Agent | Methylcellulose (0.5%) | 0.5 - 1% | Increases viscosity to prevent particle settling. |
Diagram 1: Formulation Development Workflow
A logical workflow for selecting an appropriate vehicle for in vivo studies of a novel compound.
Initial In Vivo Toxicity and Dose-Range Finding
Rationale: Before initiating efficacy studies, it is imperative to establish a safe dose range for EMTC. A dose-escalation study provides critical information on the maximum tolerated dose (MTD) and potential target organ toxicity, guiding dose selection for subsequent experiments.
Protocol 3.1: Acute Dose-Escalation Study in Mice
-
Animal Model: Use healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c strain), with n=3-5 animals per group (mixed sex or single sex depending on research question).
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Dosing:
-
Administer a single dose of EMTC via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Use a dose-escalation scheme. A suggested starting range based on typical small molecules could be 1, 3, 10, 30, and 100 mg/kg.
-
Include a vehicle control group that receives the formulation without EMTC.
-
-
Monitoring:
-
Record body weight immediately before dosing and daily for 7-14 days.
-
Perform clinical observations at least twice daily. Note any signs of toxicity, such as changes in posture, activity, breathing, or presence of piloerection or tremors.
-
-
Endpoint: The primary endpoint is the MTD, defined as the highest dose that does not cause significant morbidity, mortality, or >15-20% body weight loss. This data informs the dose selection for efficacy studies, which are typically conducted at or below the MTD.
Efficacy Evaluation in an Acute Inflammation Model
Rationale: The thiazolidinone scaffold, related to thiazoles, has demonstrated in vivo anti-inflammatory activity.[8] A rapid and reliable method to screen for such effects is the croton oil-induced ear edema model. Croton oil is a topical irritant that induces a robust inflammatory response, characterized by edema, erythema, and cellular infiltration.
Protocol 4.1: Croton Oil-Induced Mouse Ear Edema
-
Animal Model: BALB/c mice (8-10 weeks old), n=6-8 per group.
-
Experimental Groups:
-
Group 1: Naive Control (No treatment)
-
Group 2: Vehicle Control + Croton Oil
-
Group 3: Positive Control (e.g., Dexamethasone, 1 mg/kg, IP) + Croton Oil
-
Group 4-6: EMTC (e.g., 10, 30, 100 mg/kg, PO or IP) + Croton Oil
-
-
Procedure:
-
Administer EMTC or controls systemically (PO or IP) 60 minutes prior to the inflammatory challenge.
-
Prepare a 5% (v/v) solution of croton oil in a suitable vehicle (e.g., acetone).
-
Lightly anesthetize the mice and apply 20 µL of the croton oil solution to the inner surface of the right ear. The left ear serves as an internal control.
-
After 6 hours, humanely euthanize the mice.
-
Using a 6 mm biopsy punch, collect a circular section from both the right (inflamed) and left (control) ears.
-
-
Data Analysis:
-
Weigh each ear punch immediately.
-
Calculate the edema as the difference in weight between the right and left ear punches (Δ Weight = Right Ear - Left Ear).
-
Calculate the Percent Inhibition of Edema for each treatment group using the formula: % Inhibition = [ (Δ Weight_Vehicle - Δ Weight_Treated) / Δ Weight_Vehicle ] * 100
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for statistical significance.
-
Diagram 2: Workflow for Acute Inflammation Model
Experimental timeline for the croton oil-induced ear edema assay.
Efficacy Evaluation in a Pulmonary Fibrosis Model
Rationale: Fibrosis, the excessive accumulation of scar tissue, contributes to ~45% of deaths in the developed world.[9] The bleomycin-induced lung fibrosis model is the most widely used preclinical model to study idiopathic pulmonary fibrosis (IPF) and evaluate potential anti-fibrotic therapies.[10][11] It recapitulates key features of the human disease, including initial lung injury, inflammation, and subsequent progressive fibrosis.
Protocol 5.1: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice (male, 10-12 weeks old), as this strain shows a robust fibrotic response.[11] Use n=8-10 per group.
-
Experimental Groups (Therapeutic Regimen):
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)
-
Group 4-5: Bleomycin + EMTC (e.g., 10, 50 mg/kg, daily PO)
-
-
Procedure:
-
Day 0 (Induction): Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (1.5 - 2.5 U/kg) dissolved in sterile saline. The saline control group receives saline only.
-
Day 7-21 (Treatment): Begin daily administration of vehicle, EMTC, or positive control. Monitor animal health and body weight every other day. A therapeutic regimen (starting treatment after fibrosis is established) is often considered more clinically relevant.
-
Day 21 (Termination): Humanely euthanize the mice.
-
-
Endpoint Analysis:
-
Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin. Embed in paraffin, section, and perform Masson's Trichrome staining to visualize collagen (blue). Score fibrosis severity using the semi-quantitative Ashcroft scoring method.
-
Collagen Quantification: Homogenize the remaining lung tissue and measure the total collagen content using a Sircol or Hydroxyproline Assay Kit. Hydroxyproline is an amino acid abundant in collagen, making its concentration a direct correlate of total collagen deposition.
-
(Optional) Gene Expression: Extract RNA from lung tissue and perform RT-qPCR to measure the expression of key pro-fibrotic genes, such as Col1a1 (Collagen Type I), Acta2 (α-SMA), and Tgfb1 (TGF-β1).
-
Diagram 3: Timeline for Pulmonary Fibrosis Study
A 21-day timeline for a therapeutic study in the bleomycin-induced lung fibrosis model.
Conclusion
This document outlines a rigorous, multi-stage approach for the initial in vivo characterization of this compound. By starting with fundamental formulation and safety assessments, researchers can ensure that subsequent efficacy studies are built on a solid foundation. The proposed models for acute inflammation and pulmonary fibrosis are well-validated and provide a clear path to understanding the potential therapeutic utility of EMTC. The data generated from these protocols will be crucial for making informed decisions regarding the future development of this promising thiazole derivative.
References
- Venugopal, A., et al. (2017). In Vivo Models for the Study of Fibrosis. PMC - NIH. [Link]
- Moore, B. B., & Hogaboam, C. M. (2008). Animal Models of Fibrotic Lung Disease.
- BioModels. (n.d.). Clinically Relevant Animal Models of Fibrosis. BioModels. [Link]
- Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis. Aragen Life Sciences. [Link]
- Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Lee, C. H., et al. (2023).
- Patel, J., et al. (2018). Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Pouton, C. W. (2006).
- PubChem. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- Al-Ostath, A. I., et al. (2024). Thiazole derivatives: prospectives and biological applications.
- Das, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
- Sharma, R., et al. (2022). Biological Potential of Thiazole Derivatives of Synthetic Origin.
- MySkinRecipes. (n.d.).
- de Souza, M. V. N., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]
- Fares, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
- Khalifa, M. E. (2018).
- da Rosa, G. F., et al. (2016). 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones: Synthesis, anti-inflammatory in vivo, cytotoxicity in vitro and molecular docking studies. European Journal of Medicinal Chemistry. [Link]
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones: Synthesis, anti-inflammatory in vivo, cytotoxicity in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Animal Models of Fibrosis: Utilizing Classical and Novel Approaches to Evaluate Potential Therapies - BioModels [biomodels.com]
- 10. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Abstract
This document provides a comprehensive guide to the proposed analytical methods for the identification, quantification, and structural confirmation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate. As a novel compound with limited specific literature, the protocols herein are developed from foundational analytical principles and methodologies established for structurally analogous compounds, including thiazole, morpholine, and ethyl ester derivatives.[1][2][3] The methods detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each section includes the scientific rationale for methodological choices, detailed step-by-step protocols, and guidelines for system suitability and validation, in accordance with regulatory expectations.[4][5][6][7][8]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a thiazole core, a morpholine substituent at the 2-position, and an ethyl ester at the 4-position. The analysis of such molecules is critical in drug discovery, process development, and quality control to determine purity, stability, and concentration.[9][10][11]
Molecular Structure Analysis:
-
Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen. This moiety is an excellent chromophore, making it highly suitable for UV detection in HPLC.[12] Its aromatic protons provide distinct signals in ¹H NMR.
-
Morpholine Group: A saturated heterocycle that adds basicity and polarity to the molecule. Its presence influences chromatographic retention and provides characteristic proton signals in the aliphatic region of an NMR spectrum.
-
Ethyl Carboxylate Group: An ester functional group that contributes to the molecule's overall polarity and provides characteristic ethyl group signals (a quartet and a triplet) in ¹H NMR. This group also offers a potential site for predictable fragmentation in mass spectrometry.
Given the absence of established methods for this specific analyte, the following protocols are proposed as robust starting points for method development and validation. The principles are grounded in extensive literature on the analysis of similar chemical entities.[13][14][15]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the premier technique for the quantification of non-volatile small molecules in pharmaceutical analysis due to its reproducibility and versatility.[9][10][16] A reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for separating moderately polar organic compounds like the target analyte.
Scientific Justification for Method Design
-
Reversed-Phase Chromatography: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which will provide adequate retention for the analyte when used with a polar mobile phase.
-
Mobile Phase Selection: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier that provides good peak shape for a wide range of compounds.[11] A phosphate buffer is included to control the pH, ensuring consistent ionization state of the morpholine group and reproducible retention times.
-
UV Detection: The conjugated thiazole ring system is expected to have a strong UV absorbance, allowing for sensitive detection. A preliminary UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ-max), anticipated to be in the 254-280 nm range.
HPLC Experimental Workflow Diagram
Caption: Proposed workflow for the quantitative analysis of the analyte by HPLC-UV.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and potassium phosphate monobasic.
-
0.45 µm filters for mobile phase and sample preparation.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm filter.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., 50:50 A:B) to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
System Suitability and Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range standard (e.g., 25 µg/mL). The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.
-
Inject the calibration standards, followed by the samples.
-
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar small molecules. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 | Buffered aqueous phase for reproducible retention.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape.[11] |
| Gradient | 10% B to 90% B over 15 min, hold 2 min, return to 10% B | Ensures elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at λ-max (e.g., 265 nm) | Maximizes sensitivity based on the thiazole chromophore. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18][19] It provides both retention time data for separation and a mass spectrum, which serves as a molecular "fingerprint" for structural confirmation.[18] The target analyte, with its ethyl ester and morpholine groups, is expected to be amenable to GC analysis after careful method development to ensure thermal stability.[20]
Scientific Justification for Method Design
-
Volatility: The analyte has a moderate molecular weight and functional groups that should allow for volatilization at temperatures suitable for GC without significant degradation.[20]
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is proposed. This phase provides good selectivity for a wide range of organic molecules.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.[20] The resulting fragmentation pattern can be used for structural elucidation and library matching. Expected fragments include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavages related to the morpholine ring.
GC-MS Experimental Workflow Diagram
Caption: Proposed workflow for the identification of the analyte by GC-MS.
Detailed GC-MS Protocol
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as carrier gas.
-
GC vials with PTFE-lined septa.
-
Volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Instrument Setup:
-
Install the GC column and condition it according to the manufacturer's instructions.
-
Set the GC-MS parameters as detailed in Table 2.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire data in full scan mode to obtain both the chromatogram and the mass spectra of all eluting peaks.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions to confirm the structure.
-
Table 2: Proposed GC-MS Method Parameters
| Parameter | Proposed Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane | General-purpose column with good performance for semi-volatile compounds.[21] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides separation from potential impurities and ensures elution of the analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible, fragment-rich spectra for identification.[20] |
| Scan Range | 40 - 450 m/z | Covers the expected molecular weight and fragment ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide definitive confirmation of the connectivity and chemical environment of all atoms in this compound.
Scientific Justification and Predicted Spectra
-
¹H NMR: The proton NMR spectrum will provide key information. We expect to see:
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their functional groups (e.g., C=O of the ester, aromatic carbons of the thiazole, aliphatic carbons of the morpholine and ethyl groups).
Detailed NMR Protocol
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typically, 16-64 scans are sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require several hundred to a few thousand scans for a good signal-to-noise ratio.
-
(Optional) Perform advanced experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiazole H-5 | 7.8 - 8.2 | Singlet (s) | 1H | Aromatic proton on an electron-deficient ring.[22][23] |
| Ethyl -O-CH₂- | 4.2 - 4.4 | Quartet (q) | 2H | Methylene group adjacent to an ester oxygen. |
| Morpholine -O-CH₂- | 3.7 - 3.9 | Triplet (t) | 4H | Protons adjacent to the morpholine oxygen. |
| Morpholine -N-CH₂- | 3.5 - 3.7 | Triplet (t) | 4H | Protons adjacent to the morpholine nitrogen, attached to the thiazole ring. |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Terminal methyl group of the ethyl ester. |
Method Validation and System Suitability
Any developed analytical method must be validated to ensure it is suitable for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[4][5][6][8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods proposed in this document provide a robust framework for the detection, quantification, and structural confirmation of this compound. The HPLC-UV method is recommended for routine quantification due to its precision and simplicity. The GC-MS method offers a powerful tool for qualitative identification and impurity analysis, while NMR spectroscopy serves as the definitive technique for structural verification. These protocols, grounded in established scientific principles for analogous compounds, represent a comprehensive starting point for any laboratory tasked with the analysis of this novel molecule.
References
- Pharma's Almanac. (2024-01-17). Navigating HPLC Method Development: Tips for Success. [Link]
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Compliance Group. [Link]
- FDA. (n.d.).
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
- Liquid phase method for morpholine. (2023-11-30). Hawach. [Link]
- Review Article on High-Performance Liquid Chromatography (HPLC) Method Development and Validation. (2022-05-14). International Journal of Pharmaceutical Sciences and Research. [Link]
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). Analyst (RSC Publishing). [Link]
- FDA. (n.d.). Q2(R2)
- RXinsider. (n.d.).
- Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts.
- FDA Releases Guidance on Analytical Procedures. (2024-03-07).
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021-11-30). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023-03-20). RSC Publishing. [Link]
- Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.).
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
- HPLC Development Method and Validation. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Analytical Method Development by High Performance Liquid Chrom
- 2-Aminothiazole. (n.d.). PubChem. [Link]
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Omega. [Link]
- Gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]
- Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.). MDPI. [Link]
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018-05-11). PMC. [Link]
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Malaysian Journal of Analytical Sciences. [Link]
- Gas Chromatography – Mass Spectrometry (GC−MS)*. (n.d.). National Institute of Standards and Technology. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. [Link]
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022-03-24). AIP Publishing. [Link]
- Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2025-10-15).
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- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. [Link]
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Application Note & Protocol: A Scalable, High-Yield Synthesis of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The protocol detailed herein is based on the robust Hantzsch thiazole synthesis, optimized for scalability, yield, and purity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol suitable for kilogram-scale production, address critical scale-up challenges such as thermal management and purification, and outline stringent safety procedures. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction & Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] this compound (Target Compound 3 ) is a particularly valuable intermediate, combining the stable thiazole core with a versatile morpholine group and an ethyl ester handle, allowing for further molecular elaboration.
The classical and most reliable method for constructing this type of substituted thiazole is the Hantzsch thiazole synthesis, first described in 1887.[3] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[3][4][5] For the synthesis of our target compound, this translates to the reaction between 4-morpholinethiocarboxamide (1 ) and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate (2 ).[6] This pathway is favored for its high regioselectivity and generally good yields.
This protocol has been optimized to address common scale-up issues, ensuring consistent results from the bench to the pilot plant.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step, one-pot condensation-cyclization mechanism.
Overall Transformation
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Large-Scale Synthesis Protocol
This protocol is designed for a target output of approximately 2.5 kg of the final product. Adjust quantities proportionally for different scales.
Materials and Equipment
| Reagent | Grade | CAS No. | Supplier | Quantity | Molar Eq. |
| 4-Morpholinethiocarboxamide (1 ) | >98% | 1530-99-0 | Commercial | 1.46 kg | 1.0 |
| Ethyl Bromopyruvate (2 ) | 97% | 70-23-5 | Commercial | 2.05 kg | 1.05 |
| Acetone | ACS Grade | 67-64-1 | Commercial | 20 L | - |
| Sodium Bicarbonate (NaHCO₃) | Reagent | 144-55-8 | Commercial | 1.0 kg | - |
| Ethyl Acetate | ACS Grade | 141-78-6 | Commercial | 15 L | - |
| Heptane | ACS Grade | 142-82-5 | Commercial | 10 L | - |
| Anhydrous Magnesium Sulfate | Reagent | 7487-88-9 | Commercial | 500 g | - |
Equipment:
-
50 L glass-lined reactor with mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
20 L addition funnel.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
Industrial rotary evaporator with a 20 L flask.
-
Appropriate personal protective equipment (PPE).
Step-by-Step Experimental Procedure
Workflow Overview:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with a gentle stream of nitrogen.
-
Charging Reagents: Charge the reactor with 4-Morpholinethiocarboxamide (1 , 1.46 kg, 10.0 mol) and Acetone (20 L).
-
Dissolution & Heating: Begin stirring the mixture and heat to a gentle reflux (approx. 56°C) until all the thioamide has dissolved. The causality here is to ensure a homogeneous reaction mixture, which is critical for consistent reaction kinetics and avoiding localized high concentrations upon addition of the second reactant.
-
Addition of Ethyl Bromopyruvate: Slowly add Ethyl Bromopyruvate (2 , 2.05 kg, 10.5 mol) to the refluxing solution over a period of 60-90 minutes using the addition funnel.
-
Expert Insight: A controlled, slow addition is crucial on a large scale to manage the exothermic nature of the initial S-alkylation step and maintain a steady reflux. A rapid addition can lead to a dangerous thermal runaway.
-
-
Reaction & Monitoring: Maintain the mixture at reflux for 2-4 hours after the addition is complete. [6]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting thioamide is consumed.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of hydrobromide salt may form. Filter the reaction mixture to remove any insoluble salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the bulk of the acetone. This step is necessary to prepare the crude product for the aqueous work-up.
-
Aqueous Work-up: Take up the residual oil in Ethyl Acetate (10 L). Transfer this solution to a separatory funnel or work-up vessel and wash sequentially with:
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (2 x 5 L). This neutralizes the hydrobromic acid byproduct, which is essential to prevent potential hydrolysis of the ester during subsequent steps.
-
Brine (saturated NaCl solution) (1 x 5 L). This helps to break any emulsions and remove the bulk of the water from the organic layer.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous Magnesium Sulfate (500 g), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as an oil or waxy solid.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot Ethyl Acetate.
-
Slowly add Heptane with stirring until the solution becomes cloudy (the point of incipient precipitation).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Trustworthiness: Recrystallization is a more scalable and economical purification method than chromatography for multi-kilogram quantities. The choice of an Ethyl Acetate/Heptane solvent system provides a good balance of solubility for the product at high temperatures and insolubility at low temperatures, ensuring high recovery of pure material.
-
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold Heptane, and dry under vacuum at 40°C to a constant weight.
Expected Results
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68-72 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (s, 1H), 4.35 (q, 2H), 3.80 (t, 4H), 3.55 (t, 4H), 1.35 (t, 3H) |
| Mass Spectrum (M+H)⁺ | 243.08 [6] |
Scale-Up Considerations & Troubleshooting
Transitioning a synthesis from the bench to a pilot plant introduces significant challenges. [7][8]Awareness of these issues is key to a successful scale-up.
-
Inefficient Heat Transfer: Large reactors have a low surface-area-to-volume ratio, making both heating and cooling less efficient. [8]Ensure the reactor's heating/cooling jacket is fully operational and can handle the thermal load of the reaction. Overheating can lead to solvent loss and increased side-product formation.
-
Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to non-homogeneous reaction conditions, resulting in lower yields and inconsistent product quality. Use a properly sized mechanical stirrer and ensure a vortex is visible, indicating good mixing.
-
Purification Strategy: While chromatography is excellent for small scales, it is often impractical and costly for large-scale production. [9]The recrystallization protocol provided is designed for this purpose. Optimization of the solvent ratio may be required depending on the purity of the crude material.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Inefficient heat transfer leading to side reactions; Loss of product during work-up. | Extend reaction time and monitor by HPLC; Ensure reactor temperature is stable and uniform; Minimize transfers and optimize extraction/recrystallization volumes. |
| Dark-colored Product | Overheating during reaction or solvent removal; Impurities in starting materials. | Maintain strict temperature control; Use high-purity starting materials; Consider a charcoal treatment during recrystallization. |
| Product Fails to Crystallize | Presence of oil-like impurities; Incorrect solvent ratio for recrystallization. | Wash crude product with a non-polar solvent like hexane to remove oily impurities; Adjust the ethyl acetate/heptane ratio, use a seed crystal to induce crystallization. [8] |
Safety & Hazard Management
All operations must be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
-
Ethyl Bromopyruvate: Is a potent lachrymator and is toxic and corrosive. [10]Handle with extreme care. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
-
Morpholine: Is corrosive and can cause severe skin burns and eye damage. [11][12]It is also flammable.
-
Solvents (Acetone, Ethyl Acetate): Are highly flammable liquids and vapors. [13][14]Keep away from ignition sources and use explosion-proof equipment.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
References
- PrepChem. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. PrepChem.com.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-Chemistry.org.
- Watts, P., & Haswell, S. J. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 104–107.
- Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 340-345.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.com.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.
- Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5442-5446.
- PubChem. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Chemos.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-655.
- J&K Scientific LLC. (n.d.). Ethyl 2-bromothiazole-4-carboxylate. J&K Scientific.
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Application Notes and Protocols: Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate as a Putative Chemical Probe for PI3Kα
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential New Tool for Kinase Research
The 2-morpholino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and kinase inhibitory effects. Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is an exemplar of this class, presenting a promising, yet uncharacterized, candidate for development as a chemical probe. Chemical probes are essential small-molecule reagents for interrogating protein function and validating therapeutic targets.[1][2][3] This document provides a comprehensive guide to the characterization of this compound as a putative chemical probe for Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling and a major target in cancer therapy.[4][5]
Given the prevalence of the 2-aminothiazole core in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against members of the PI3K family.[6][7] These application notes provide a strategic workflow and detailed protocols for researchers to rigorously validate this hypothesis, from initial biochemical characterization to cellular target engagement and downstream pathway analysis.
The Target: PI3Kα Signaling Pathway
PI3Kα is a lipid kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[5][8] Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn modulates a cascade of proteins involved in cellular function. Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic events in human cancers.[5][9] Therefore, potent and selective chemical probes for PI3Kα are invaluable for dissecting its role in normal physiology and disease.
Caption: Hypothetical inhibition of the PI3Kα signaling pathway.
Experimental Validation Workflow
A rigorous validation cascade is crucial to establish a small molecule as a reliable chemical probe. The following workflow is designed to systematically assess the potency, selectivity, and cellular activity of this compound.
Caption: Experimental workflow for chemical probe validation.
Biochemical Potency Assessment
The initial step is to determine the in vitro potency of the compound against purified PI3Kα. Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ are robust, high-throughput methods for this purpose.[9][10][11][12]
Protocol 4.1: PI3Kα HTRF Assay
This assay measures the production of PIP3 by detecting its competition with a biotinylated PIP3 tracer for binding to a GST-tagged GRP1 PH domain, which specifically recognizes PIP3.[11]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Lipid Substrate (PIP2)
-
ATP
-
PI3K HTRF™ Assay Kit (containing biotin-PIP3, GST-GRP1-PH, and Europium-labeled anti-GST antibody)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction: a. In a 384-well plate, add 0.5 µL of the compound dilution or vehicle (DMSO). b. Add 4 µL of a mixture containing PI3Kα and PIP2 in kinase reaction buffer. c. Initiate the reaction by adding 0.5 µL of ATP. The final ATP concentration should be at or near its Km for PI3Kα. d. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the kinase reaction by adding the detection mix containing biotin-PIP3, GST-GRP1-PH, and the Europium-labeled antibody. b. Incubate for 60 minutes at room temperature to allow the detection components to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Hypothetical Value |
| IC50 | 75 nM |
| Assay Window (S/B) | >10 |
| Z'-factor | >0.7 |
Cellular Target Engagement and Pathway Modulation
Demonstrating that the compound interacts with its intended target in a cellular context is a critical validation step.[2][4][13][14][15]
Protocol 5.1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of the compound to PI3Kα in live cells by quantifying the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged PI3Kα fusion protein.[2][13]
Materials:
-
HEK293 cells transiently or stably expressing NanoLuc®-PI3Kα fusion protein.
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Plating: Seed the NanoLuc®-PI3Kα expressing cells in assay plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 2 hours.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate to the wells.
-
Data Acquisition: Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals. Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.
Protocol 5.2: Western Blot for Downstream Signaling (p-AKT)
Inhibition of PI3Kα should lead to a decrease in the phosphorylation of its downstream effector, AKT, at Ser473.[16][17]
Materials:
-
MCF-7 or other PIK3CA-mutant cancer cell line.
-
Growth factor (e.g., IGF-1) for stimulation.
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT.[8]
-
HRP-conjugated secondary antibody.
-
Lysis buffer and standard Western blotting reagents.
Procedure:
-
Cell Treatment: Plate MCF-7 cells and allow them to adhere. Serum-starve the cells for 4 hours.
-
Pre-treat the cells with increasing concentrations of the compound for 2 hours.
-
Stimulate the PI3K pathway by adding IGF-1 for 15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells, collect the lysates, and determine the protein concentration.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against p-AKT (Ser473) and total AKT overnight. c. Wash and incubate with HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
| Assay | Endpoint | Hypothetical Value |
| NanoBRET™ | Cellular EC50 | 250 nM |
| Western Blot | p-AKT Inhibition IC50 | 300 nM |
Selectivity and Control Experiments
A high-quality chemical probe must be selective for its intended target over other related proteins.[1][6][18][19][20][21][22] The use of a structurally similar but biologically inactive negative control is also essential to attribute the observed phenotype to the on-target activity of the probe.[3][7][18][23]
Protocol 6.1: Kinase Selectivity Profiling
Screening the compound against a broad panel of kinases is the gold standard for determining its selectivity.[1][19][20]
Recommendation:
-
Submit this compound to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology).
-
A primary screen at a single high concentration (e.g., 1 µM) against a panel of over 100 kinases is recommended.
-
Any hits from the primary screen should be followed up with full IC50 determinations to quantify the degree of off-target activity.
Hypothetical Selectivity Data (at 1 µM):
| Kinase Family | Target | % Inhibition |
| PI3K | PI3Kα | 98% |
| PI3Kβ | 35% | |
| PI3Kδ | 25% | |
| PI3Kγ | 40% | |
| mTOR | 15% | |
| Other Kinases | >100 other kinases | <10% |
The Imperative for a Negative Control
A crucial component of probe validation is the use of a negative control—a close structural analog of the probe that is significantly less active or inactive against the target of interest.[3][7][23] This helps to ensure that the observed cellular effects are due to the inhibition of the target and not due to off-target effects or the chemical scaffold itself.
Proposed Negative Control: A potential negative control for this compound could be the corresponding amide, 2-morpholino-1,3-thiazole-4-carboxamide . The rationale is that the ester moiety may be important for binding in the active site, and its replacement with an amide could disrupt this interaction while maintaining similar physicochemical properties. This proposed negative control would need to be synthesized and validated to show significantly reduced activity against PI3Kα in the biochemical and cellular assays described above.
Conclusion and Best Practices
References
- Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-system-general-panel-protocol.pdf
- NanoBRET® Kinase Target Engagement Assays. Promega Corporation. URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-kinase-assays/
- The Promise and Peril of Chemical Probe Negative Controls. ResearchGate. URL: https://www.researchgate.
- The era of high-quality chemical probes. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530438/
- Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. NIH. URL: https://www.
- Spotlight: Cell-based kinase assay formats. Reaction Biology. URL: https://www.reactionbiology.
- A new evaluation method for quantifying PI3K activity by HTRF assay. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18952065/
- Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation. URL: https://worldwide.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems/?
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40187494/
- PI 3-Kinase 3-step HTRF™ Assay. Merck Millipore. URL: https://www.merckmillipore.com/US/en/product/PI-3-Kinase-3-step-HTRF-Assay,MM_NF-33-047
- PI 3-Kinase HTRF® Assay; 384 wells. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/mm/33047
- PI3 Kinase HTRF Assay. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/215/233/ds1129en00.pdf
- Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-intracellular-target-engagement-analysis-for-type-I-type-II-and_fig1_320392095
- Probing the Probes: Fitness Factors For Small Molecule Tools. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058023/
- Kinase Selectivity Profiling System Technical Manual. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-system-protocol.pdf
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. URL: https://www.youtube.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: https://www.reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308903/
- The promise and peril of chemical probes. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4468058/
- PI3K(p110α[H1047R]/p85α) Kinase Assay. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/data-sheets/g9231-pi3kp110ah1047rp85-kinase-assay.pdf
- PI 3-Kinase HTRF® Assay; 384 wells. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/mm/33-047
- PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/pi3k-p110-p85-assay-kit-79781
- Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6393808/
- PI 3-Kinase Antibody Sampler Kit. Cell Signaling Technology. URL: https://www.cellsignal.com/products/antibody-sampler-kits/pi3-kinase-antibody-sampler-kit/9655
- Methods to Measure the Enzymatic Activity of PI3Ks. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/B9780128022175000063
- PI3 Kinase p110 alpha Antibody. Cell Signaling Technology. URL: https://www.cellsignal.com/products/primary-antibodies/pi3-kinase-p110-alpha-antibody/4255
- Biochemical assays for selectivity profiling across the entire PI3 kinase family. AACR Publications. URL: https://aacrjournals.org/cancerres/article/68/9_Supplement/4343/593859/Abstract-4343-Biochemical-assays-for-selectivity
- Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition. BenchChem. URL: https://www.benchchem.com/application-notes-protocols/cell-based-assays-for-measuring-pi3k-delta-and-pi3k-gamma-inhibition
- A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα. NIH. URL: https://pubs.rsc.org/en/content/articlehtml/2024/sc/d3sc05419b
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Application Notes & Protocols for the Safe Handling of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scope
This document provides comprehensive safety protocols for the handling of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The thiazole moiety is a key structural component in numerous biologically active molecules, making the safe laboratory use of its derivatives paramount.[1][2][3][4] While specific toxicological data for this exact compound are not extensively published, its structural alerts—a thiazole ring, a morpholine group, and a carboxylate ester—necessitate a cautious and well-documented approach to handling.
The protocols outlined herein are designed to mitigate risks associated with the handling of this and structurally similar research chemicals. These guidelines are grounded in established principles of laboratory safety and chemical hygiene, drawing from Safety Data Sheets (SDS) of analogous compounds and regulatory standards.
Section 2: Hazard Identification & Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Thiazole derivatives are frequently categorized as irritants. Direct contact may cause skin irritation, and more seriously, can lead to serious eye irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7]
-
Harmful if Swallowed: Some analogous compounds are classified as harmful if ingested.[5][7]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties have not been fully investigated.[8] Therefore, it should be handled as a substance of unknown toxicity.
Risk Assessment Summary:
| Hazard Category | Anticipated Risk Level | Rationale & Mitigating Action |
| Acute Toxicity (Oral) | Moderate | Based on analogs; implement strict hygiene to prevent ingestion. |
| Skin Corrosion/Irritation | Moderate | Common for heterocyclic compounds; requires appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | High | A significant risk with related compounds; mandates safety glasses and/or face shields. |
| Respiratory Irritation | Moderate | Potential for dust/aerosol formation; handling in ventilated enclosures is critical. |
| Chronic Toxicity | Unknown | Assume potential for harm; minimize exposure through all routes. |
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
3.1 Engineering Controls:
-
Primary Containment: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][10]
3.2 Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles should be worn.[11][12] When handling larger quantities or performing energetic reactions, a face shield worn over safety glasses or goggles is required.[11]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and changed immediately if contamination is suspected.[13] Proper glove removal technique must be followed to avoid skin contact.[8]
-
Lab Coat: A flame-resistant lab coat that extends to the knees is required to protect against skin exposure.[11]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[14]
Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Sequence.
Section 4: Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.
4.1 Handling:
-
Preparation: Before handling, review this protocol and the available safety information for similar compounds. Ensure all necessary engineering controls and PPE are in place and functional.
-
Location: Conduct all manipulations within a designated area, preferably a chemical fume hood.[9]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][8]
-
Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped.
4.2 Storage:
-
Container: Keep the container tightly closed and properly labeled.[5][7]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, amines, and strong reducing agents.[7]
Section 5: Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety.[10]
5.1 Spill Response:
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the absorbed material into a suitable, labeled container for hazardous waste.[5][15]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[16]
-
Dispose of all cleanup materials as hazardous waste.[15][17]
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area and alert all nearby personnel.[15][17]
-
If the substance is flammable, eliminate all ignition sources.[15]
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[15]
-
Provide them with the identity of the spilled material and any other relevant information.
-
Emergency Spill Response Logic
Caption: Decision workflow for chemical spill response.
5.2 First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.[13]
-
Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs or persists, get medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately for treatment advice.[7][16]
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Containment: Collect waste in a clearly labeled, sealed, and compatible container.[17]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific procedures and to arrange for pickup.[8]
Section 7: References
-
Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2015, November 18). MSDS of Ethyl 2-amino-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of Manitoba Environmental Health and Safety Office. Chemical Spill Response Procedure. Retrieved from [Link]
-
Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15053544, Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]
-
National Library of Medicine. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, September 15). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in successfully navigating this synthetic procedure. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.
The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring system.[1][2][3] The reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, 4-morpholinethiocarboxamide. While the reaction is generally reliable, optimizing conditions is crucial for maximizing yield and purity.
Core Synthesis Protocol & Mechanism
This protocol is based on established literature procedures and provides a solid foundation for your experiments.[4]
Reaction Scheme
The overall transformation is as follows:
(4-Morpholinethiocarboxamide) + (Ethyl Bromopyruvate) → this compound
Detailed Experimental Protocol
Materials:
-
4-Morpholinethiocarboxamide (N-(aminothioxomethyl)morpholine)
-
Ethyl bromopyruvate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone (anhydrous)
-
Chloroform (CHCl₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: 1% Methanol in Chloroform or Ethyl Acetate/Hexane mixture
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-morpholinethiocarboxamide (1.0 eq), ethyl bromopyruvate (1.0 eq), and excess anhydrous magnesium sulfate (approx. 2.0 eq) in anhydrous acetone.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 2-3 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the magnesium sulfate and any insoluble impurities.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Work-up: Dissolve the resulting residue in chloroform. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography. A common eluent system is 1% methanol in chloroform or a gradient of ethyl acetate in hexanes.[4] The desired product, this compound, should be isolated as a solid.
Reaction Mechanism: The Hantzsch Thistle Synthesis
The reaction proceeds through a well-established multi-step mechanism.[2][5][6] Understanding these steps is key to troubleshooting issues related to side reactions or low yields.
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being highly nucleophilic, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.[2][6]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic thiazole ring.[2][6] The presence of a dehydrating agent like MgSO₄ can help drive this step to completion.
Caption: Key steps of the Hantzsch synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a common problem that can stem from several factors. Systematically check the following:
-
Reagent Quality: The purity of your starting materials is critical. Ethyl bromopyruvate can degrade over time, releasing HBr. Use freshly distilled or recently purchased material. The thioamide should be pure and dry. Impurities can lead to competing side reactions.[7]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the disappearance of starting materials by TLC. If the reaction stalls, extending the reflux time may help. However, prolonged heating at high temperatures can cause decomposition. A suboptimal temperature will slow the reaction rate significantly.[7]
-
Moisture: The final dehydration step is crucial for forming the aromatic ring. Ensure you are using anhydrous solvents and that the magnesium sulfate is properly activated (i.e., fully anhydrous).
-
Stoichiometry: While a 1:1 molar ratio is standard, some protocols suggest a slight excess (1.1-1.2 eq) of the thioamide to ensure the complete consumption of the more expensive α-haloketone.[2]
-
Work-up Losses: The product has some solubility in aqueous solutions. Minimize the volume and number of aqueous washes. Ensure complete extraction from the aqueous layer by performing 2-3 extractions with your organic solvent.
Q2: The reaction mixture turned very dark brown or black. Is this normal?
A2: A slight darkening of the reaction mixture can be normal, but a significant change to dark brown or black often indicates decomposition or polymerization, likely of the ethyl bromopyruvate. This can be caused by:
-
Excessive Heat: Do not overheat the reaction. A gentle reflux is sufficient. Use a temperature-controlled heating mantle and monitor the internal reaction temperature if possible.
-
Impurities: Acidic or basic impurities can catalyze decomposition pathways. Ensure your glassware is clean and your reagents are of high purity.
-
Presence of Light: Some halo-compounds are light-sensitive. While not a primary concern for this reaction, running it in a flask protected from direct, strong light is good practice.
Q3: What is the specific role of Magnesium Sulfate (MgSO₄) in the reaction mixture?
A3: Magnesium sulfate is included as an in-situ dehydrating agent. The final step of the Hantzsch mechanism is the elimination of a water molecule to form the aromatic thiazole ring. By actively sequestering this water as it is formed, MgSO₄ helps to drive the equilibrium of this final, often rate-limiting, step towards the product. This prevents potential reverse reactions or decomposition of the cyclic intermediate and can improve the overall yield.
Q4: I am having difficulty with the final purification. Are there alternatives to column chromatography?
A4: While column chromatography provides the highest purity, it can lead to yield loss.[4] Here are some alternatives and tips:
-
Recrystallization: This is often the best alternative for obtaining high-purity crystalline solids. You will need to perform solvent screening to find a suitable system. Good starting points for screening include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Wash Optimization: The initial wash with sodium bicarbonate is crucial for removing acidic byproducts.[4] Ensure the wash is performed until no more gas (CO₂) evolves. This simple step can significantly improve the purity of the crude product before subsequent purification.
-
Trituration: If the crude product is a semi-solid or oil, try triturating (suspending and stirring) it in a non-polar solvent like cold hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.
Q5: Can I use a different solvent than acetone?
A5: Yes, the choice of solvent is an important optimization parameter.[7] While acetone works well, other polar aprotic or protic solvents can be used.[4]
| Solvent | Boiling Point (°C) | Considerations |
| Acetone | 56 | Good starting point, dissolves reactants well, easy to remove. |
| Ethanol | 78 | Very common for Hantzsch syntheses; can participate as a nucleophile in side reactions if conditions are harsh.[7][8] |
| Acetonitrile | 82 | Polar aprotic, generally a good choice, higher boiling point allows for higher reaction temperature. |
| Tetrahydrofuran (THF) | 66 | Another good aprotic option, similar boiling point to acetone. |
The optimal solvent often depends on the specific solubility of the starting materials and can be determined through small-scale trial reactions.[8]
Workflow & Troubleshooting Summary
The following diagram outlines the general experimental workflow.
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Technical Support Center: Optimizing the Synthesis of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate. Leveraging the principles of the Hantzsch thiazole synthesis, we will address common experimental challenges to help you improve reaction yield, purity, and consistency.
The synthesis of this molecule is a classic example of the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2][3] In this specific case, the reaction proceeds between ethyl bromopyruvate (or a similar α-halo ester) and 4-morpholinecarbothioamide. While generally reliable, this reaction is susceptible to various issues that can impact its efficiency. This document provides a structured, question-and-answer-based approach to resolving these common hurdles.
Core Reaction Mechanism: Hantzsch Thiazole Synthesis
Understanding the reaction pathway is critical for effective troubleshooting. The synthesis proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the 4-morpholinecarbothioamide acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl bromopyruvate, which displaces the bromide ion.[4][5]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]
Caption: Figure 1: Simplified Hantzsch synthesis mechanism.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yields are the most common challenge and can originate from several sources. A systematic approach is key to identifying the root cause.
-
Purity of Starting Materials: The α-halo ester (ethyl bromopyruvate or ethyl 2-chloroacetoacetate) is highly reactive and susceptible to degradation.[4] Verify its purity before use; distillation may be necessary. Similarly, ensure the 4-morpholinecarbothioamide is pure and dry.
-
Reaction Temperature: The cyclization and dehydration steps require sufficient thermal energy.[7] If the reaction is run at too low a temperature, it may stall after the initial S-alkylation, leading to an accumulation of intermediates. Refluxing in a suitable solvent like acetone or ethanol is a common practice.[8][9]
-
Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol and acetone are frequently used, other solvents like 1-butanol or even solvent-free conditions have been reported to improve yields in related Hantzsch syntheses.[7][10]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will leave unreacted starting materials, while an excessively long time, especially at high temperatures, can lead to byproduct formation. A typical reflux time is around 2-4 hours.[8]
-
Stoichiometry: While a 1:1 molar ratio of the reactants is theoretically required, slight adjustments can sometimes improve yields.[8] Ensure accurate measurement of your starting materials.
Caption: Figure 2: Workflow for troubleshooting low reaction yield.
Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often stem from unreacted starting materials or the formation of side products with polarities similar to the desired thiazole.
-
Unreacted Starting Materials: Both ethyl bromopyruvate and 4-morpholinecarbothioamide can persist if the reaction does not go to completion. Standard silica gel chromatography is typically effective for separation.[8]
-
Hydrolysis: The ester functional group on the thiazole ring can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous work-up if conditions are too acidic or basic. This can be minimized by maintaining a neutral pH.
-
Acid-Base Extraction: The thiazole product contains a basic morpholine nitrogen. This property can be exploited for purification.[6] Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) will extract the basic product into the aqueous layer. The aqueous layer can then be separated, basified with a base like NaHCO3, and re-extracted with an organic solvent to recover the purified product, leaving non-basic impurities behind.
Question 3: The reaction seems to stall and TLC analysis shows multiple spots. What could be happening?
A stalled reaction with a complex product mixture often points to side reactions or issues with regioselectivity, although the latter is less common with a symmetrically substituted thiourea like 4-morpholinecarbothioamide.
-
Side Reactions of Ethyl Bromopyruvate: This reagent is a potent electrophile and can undergo self-condensation or react with nucleophilic solvents (e.g., ethanol) under certain conditions.[4] Using an aprotic solvent like acetone can mitigate this.
-
Effect of pH: The classic Hantzsch synthesis is typically run under neutral or slightly basic conditions. Running the reaction under strongly acidic conditions can alter the reaction pathway and, in cases with N-monosubstituted thioureas, can lead to different regioisomers.[11][12] For this synthesis, maintaining neutral conditions is advisable. The use of a mild, insoluble base like MgSO4 can help scavenge the HBr formed during the reaction, driving it to completion.[8]
Optimization Strategies & Recommended Protocol
Moving beyond troubleshooting, these strategies can proactively enhance your synthesis.
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Rationale & Comments |
| α-Halo Ester | Ethyl Bromopyruvate | Ethyl 2-chloroacetoacetate | Ethyl Bromopyruvate | Bromopyruvate is more reactive, potentially leading to faster reactions but also more side products.[4] Chloracetoacetate is more stable and cost-effective.[13][14] |
| Solvent | Acetone | Ethanol | 1-Butanol | Acetone is aprotic and avoids side reactions with the halo-ester. Ethanol is a common protic solvent that works well.[9] Higher boiling solvents like 1-butanol can increase reaction rates.[7] |
| Temperature | Reflux (~56°C) | Reflux (~78°C) | 100 °C | Temperature must be sufficient for the dehydration step. Higher temperatures can reduce reaction times but may increase byproduct formation.[7] |
| Additive/Catalyst | MgSO4 (anhydrous) | None | Silica Supported Acid | MgSO4 acts as a drying agent and acid scavenger.[8] Some modern variations use solid-supported catalysts to improve yields and simplify work-up.[15][16] |
| Typical Yield | ~55%[8] | Variable | 79-90% (for related systems)[15] | Yield is highly dependent on the specific substrate and careful control of conditions. |
Experimental Protocol: Optimized Synthesis
This protocol is adapted from established literature procedures and incorporates best practices for maximizing yield and purity.[8]
Materials:
-
4-Morpholinecarbothioamide (1.85 g, 12.7 mmol, 1.0 eq)
-
Ethyl bromopyruvate (1.59 mL, 12.7 mmol, 1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO4) (excess, ~2g)
-
Acetone (50 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Chloroform (or Ethyl Acetate) for extraction
-
Anhydrous Sodium Sulfate (Na2SO4) for drying
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-morpholinecarbothioamide (1.85 g, 12.7 mmol), anhydrous MgSO4 (~2 g), and acetone (50 mL).
-
Begin stirring the suspension. Add ethyl bromopyruvate (1.59 mL, 12.7 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the MgSO4 and any insoluble materials.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.
-
Dissolve the residue in chloroform (~50 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO3 (2 x 25 mL) to neutralize any residual acid.
-
Wash with brine (1 x 25 mL), then dry the organic layer over anhydrous Na2SO4.
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to yield the pure this compound.[8] A yield of approximately 55% (1.7 g) can be expected under these conditions.[8]
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1659.
- Zarnegar, Z., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9356.
- PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.
- Gantz, D., et al. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 71(12), 4652-4655.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis.
- Guchhait, S. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23536-23551.
- ResearchGate. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- Assiri, M. A., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
- Al-Masoudi, W. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 306-315.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Pfeiffer, W-D., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry, 51(S1), E233-E243.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5).
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Leah4sci. (2019). synthesis of thiazoles. YouTube.
- National Center for Biotechnology Information. (n.d.). Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines.
- Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-18.
- ResearchGate. (n.d.). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate.
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Al-Ostath, R. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 5035.
- National Center for Biotechnology Information. (n.d.). Recent Development in the Synthesis of Thiazoles.
- National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- ResearchGate. (n.d.). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Oriental Journal of Chemistry, 28(1), 437-441.
- Al-Jumaili, A. H. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-10.
- ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate stability issues in solution
Introduction
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a morpholine substituent, and an ethyl ester functional group.[1] Molecules within this class, particularly 2-aminothiazole derivatives, are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities.[2][3][4] However, the combination of these functional groups, specifically the ethyl ester, presents inherent stability challenges in solution that can lead to inconsistent experimental results if not properly managed.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of this compound. We will delve into the primary degradation pathways, offer validated protocols for stability assessment, and provide actionable solutions for maintaining the integrity of your compound during experimental use.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in solution.
Q1: I'm observing a progressive loss of my compound's activity in an aqueous buffer over a few hours. What is the most likely cause?
The most probable cause is the hydrolysis of the ethyl ester group. Esters are susceptible to cleavage in aqueous environments, a reaction that can be catalyzed by both acidic and basic conditions, to form the corresponding carboxylic acid and ethanol.[5] This structural change will almost certainly alter the compound's biological activity and physicochemical properties.
Q2: How significantly does pH impact the stability of the compound?
The pH of your solution is the most critical factor governing the stability of the ester linkage.
-
Alkaline Conditions (pH > 7.5): Base-catalyzed hydrolysis is typically rapid. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to swift degradation. Thiazole derivatives have shown significant degradation under alkaline hydrolysis conditions.[6]
-
Acidic Conditions (pH < 6.0): Acid-catalyzed hydrolysis also occurs, although it may be slower than base-catalyzed hydrolysis depending on the specific pH and temperature. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Thiazolidine derivatives have been noted to be labile in acidic aqueous conditions.[7]
-
Neutral Conditions (pH 6.5 - 7.5): While more stable than at pH extremes, uncatalyzed hydrolysis can still occur, especially over extended periods or at elevated temperatures.[8]
Q3: Besides ester hydrolysis, are there other degradation pathways I should be aware of?
Yes, while ester hydrolysis is the primary concern, other potential pathways include:
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metal ions.[9] Forced degradation studies on similar compounds often use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[10]
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation.[5] Exposure can lead to complex degradation pathways. It is crucial to protect solutions from light unless photostability has been explicitly confirmed.[11]
Q4: What are the best practices for preparing and storing stock solutions to maximize stability?
To minimize degradation, follow these guidelines:
-
Solvent Choice: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol, where the lack of water will prevent hydrolysis. The solubility of similar compounds has been evaluated in various organic solvents.[12]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to protect from moisture.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment immediately before use. If an experiment runs for several hours, consider the stability profile at your experimental pH and temperature.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[11]
Q5: How can I definitively confirm that my compound is degrading and not just precipitating?
Visual inspection for precipitates is a first step, but analytical confirmation is essential. The most widely accepted method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.[9][13] This technique allows you to:
-
Quantify the parent compound (this compound).
-
Detect and quantify the appearance of new peaks corresponding to degradation products.
-
Separate the parent compound from its degradants, confirming the method's specificity.
Section 2: Primary Degradation Pathway: Ester Hydrolysis
Understanding the mechanism of degradation is key to preventing it. The primary stability liability for this molecule is the hydrolysis of the C4-position ethyl ester.
The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (hydroxide ion or water) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-morpholino-1,3-thiazole-4-carboxylic acid and ethanol.
Caption: Primary degradation pathway via ester hydrolysis.
Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous solutions as close to neutral as possible (6.5-7.5) and for the shortest duration necessary.
-
Temperature Control: Perform experiments at the lowest practical temperature, as reaction rates, including hydrolysis, increase with temperature.[8][14]
-
Aprotic Co-solvents: If tolerated by the experimental system, introducing a water-miscible aprotic co-solvent (e.g., DMSO, acetonitrile) can reduce the water activity and slow the rate of hydrolysis.
Section 3: Protocols for Stability Assessment
To empirically determine the stability of your compound under your specific experimental conditions, a forced degradation study is the industry-standard approach.[5][15][16] This involves intentionally stressing the compound and analyzing the outcome by HPLC.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol provides a framework for identifying potential degradation liabilities. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect the degradants without completely consuming the parent compound.[10]
Caption: Workflow for a forced degradation study.
Protocol 3.2: Example Stability-Indicating HPLC Method
This method serves as a starting point for developing a validated assay for this compound and its potential degradants. Method development and validation are crucial for accurate stability assessment.[9]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar heterocyclic compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is compatible with mass spectrometry (MS). |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 20 min, hold 5 min, return to 10% B | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed acid) and less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | Diode-Array Detector (DAD) at 240-350 nm; scan for λmax. | DAD allows for the determination of the optimal wavelength and assessment of peak purity. Thiazole derivatives often have UV absorbance in this range.[17] |
| Optional | Coupled to a Mass Spectrometer (LC-MS) | Highly recommended for identifying the mass of degradation products to confirm degradation pathways. |
Section 4: Summary of Expected Stability Profile
Based on the known chemistry of the functional groups present, the following table summarizes the expected stability of this compound under various stress conditions.
| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Labile | 2-Morpholino-1,3-thiazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Highly Labile | 2-Morpholino-1,3-thiazole-4-carboxylic acid |
| Oxidation | 3% H₂O₂, RT | Potentially Labile | Oxidized thiazole species (e.g., S-oxide) |
| Thermal (Dry) | 105 °C, 72h | Likely Stable | Minimal degradation expected |
| Photolytic | ICH Q1B light exposure | Potentially Labile | Varies; requires experimental confirmation |
| Aqueous Buffer | pH 7.4, RT, 24h | Moderately Stable | Slow formation of the carboxylic acid |
| Organic Stock | Anhydrous DMSO, -20 °C | Highly Stable | No significant degradation expected |
References
- Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581.
- Al-Ostoot, F. H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Asati, V., et al. (2023). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate.
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.
- Wikipedia. (n.d.). Morpholine. Wikipedia.
- MedCrave. (2016). Forced degradation studies. MedCrave online.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Baertschi, S. W., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- PubChem. (n.d.). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. PubChem.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Van den Berg, F., et al. (2020). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
- PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.
- Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Umezawa, N., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed.
- Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate.
- Wang, Y., et al. (2021). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate.
- Mishra, S., et al. (2014). Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product. PubMed.
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- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. scribd.com [scribd.com]
Technical Support Center: Troubleshooting the Crystallization of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Introduction: Welcome to the technical support guide for ethyl 2-morpholino-1,3-thiazole-4-carboxylate. This molecule serves as a crucial heterocyclic building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other bioactive compounds.[1][2] Achieving high purity and a consistent crystalline form is paramount for reproducible downstream applications and ensuring the quality of active pharmaceutical ingredients (APIs).[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common crystallization challenges. By understanding the principles governing the crystallization process, you can diagnose issues effectively and develop robust, reproducible protocols.
Section 1: Compound Properties at a Glance
A foundational step in any crystallization development is understanding the physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 126533-95-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃S | [4] |
| Molecular Weight | 242.29 g/mol | [1] |
| Appearance | Solid (often a powder) | [5][6] |
| Melting Point | ~88.5 °C | [1] |
| Synthesis Precursors | 4-((amino)thiocarbonyl)morpholine, ethyl bromopyruvate | [5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the crystallization process.
Q1: What is the most critical first step before attempting a large-scale crystallization? A: The most critical preliminary step is comprehensive solubility testing. Before committing a large quantity of material, you must identify a suitable solvent or solvent system. An ideal single solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility at room temperature or below.[7] This differential solubility is the driving force for recrystallization.[8] A systematic screening of common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) across a range of polarities is essential.
Q2: My compound seems to be degrading or changing color in solution. Is this a known issue for thiazole derivatives? A: Yes, thiazole-containing compounds can be susceptible to degradation under certain conditions. The thiazole ring and its substituents can be sensitive to pH, oxidation, and light.[9]
-
pH Sensitivity: The thiazole ring can be prone to hydrolysis, particularly in strongly acidic or alkaline media.[9] Ensure your solvent is neutral and that any aqueous solutions are appropriately buffered if needed.
-
Oxidative Stress: The sulfur atom in the thiazole ring is a potential site for oxidation.[9] Using fresh, peroxide-free solvents and considering performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.
-
Photodegradation: Aromatic heterocyclic systems can be light-sensitive.[9] Protecting your solution from direct light by covering the flask with aluminum foil is a prudent precautionary measure.
Q3: What does "oiling out" mean, and why does it happen? A: "Oiling out" describes the process where the solute separates from the cooling solution as a liquid phase (an oil) rather than as solid crystals. This is an undesired outcome because the oil is essentially an impure, supercooled liquid version of your compound, which will not benefit from the purification effect of a proper crystal lattice formation. The primary causes are:
-
High Solute Concentration: The solution is too highly supersaturated, often from cooling too rapidly.
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of the solute, making it more likely to separate as a liquid.
-
Solvent Choice: If the boiling point of the chosen solvent is higher than the melting point of the solute (~88.5 °C for this compound), the solute may simply "melt" in the hot solvent and will not crystallize upon cooling.
Q4: I can't find a good single solvent. Can I use a mixture? A: Absolutely. This is a very common and powerful technique known as two-solvent or mixed-solvent recrystallization.[10][11] The method involves finding a pair of miscible solvents:
-
Solvent 1 (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature.
-
Solvent 2 (The "Poor" or "Anti-Solvent"): One in which your compound is poorly soluble, even at high temperatures.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). This creates a saturated solution from which crystals can form upon slow cooling.[10]
Section 3: In-Depth Troubleshooting Guide
This guide addresses specific experimental failures with likely causes and actionable solutions, grounded in chemical principles.
Problem 1: No Crystals Form Upon Cooling.
-
Possible Cause A: Solution is not supersaturated.
-
Explanation: You may have used too much solvent. Crystallization requires the concentration of the solute to exceed its solubility limit at a given temperature (supersaturation) to provide the thermodynamic driving force for crystal formation.[12]
-
Solution: In a fume hood, gently heat the solution to boil off a portion of the solvent. Continue to remove solvent until you observe faint cloudiness or solid particles that dissolve upon adding a drop or two of fresh solvent. Then, allow the concentrated solution to cool slowly again.[8]
-
-
Possible Cause B: Nucleation is inhibited.
-
Explanation: Crystal formation begins with nucleation, where a few molecules assemble into an ordered seed. This initial step can have a high energy barrier.[3] Impurities can sometimes interfere with this process.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal bypasses the nucleation step and provides a template for further crystal growth.[13]
-
Extended Cooling: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility. However, this should only be done after the solution has been allowed to cool slowly to room temperature first.[11]
-
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing.
-
Possible Cause A: The cooling rate is too fast.
-
Explanation: Rapid cooling of a highly concentrated solution can cause the solute to crash out of solution so quickly that it doesn't have time to form an ordered crystal lattice, resulting in an amorphous liquid.[12] Slower cooling rates favor lower energy, more ordered states.
-
Solution: Ensure the hot, clear solution is allowed to cool slowly and without disturbance. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool) to slow the rate of heat loss. Do not move the solution directly from boiling to an ice bath.[11]
-
-
Possible Cause B: The solution is too concentrated.
-
Explanation: While supersaturation is necessary, an excessively concentrated solution can favor oiling out.
-
Solution: Add a small amount (a few drops to a milliliter) of the hot solvent back into the oily mixture and reheat until the oil redissolves and the solution is clear. Then, attempt the slow cooling process again.
-
-
How to Salvage an Oiled-Out Product:
-
Reheat the entire mixture to redissolve the oil. Add slightly more solvent and attempt to cool slowly again. If it persists, try adding a different "poor" solvent that is miscible with your current solvent to change the solvation environment and encourage crystallization.
-
Problem 3: The Crystal Yield is Very Low.
-
Possible Cause A: Incomplete crystallization due to insufficient cooling.
-
Explanation: The solubility of your compound, while low at room temperature, may still be significant. Further reducing the temperature will maximize the amount of compound that crystallizes out of solution.[8]
-
Solution: Once the flask has cooled to room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation before filtration.
-
-
Possible Cause B: Product loss during washing.
-
Explanation: The solvent used to wash the collected crystals can redissolve some of your product, especially if it is not ice-cold or if too much is used.[8]
-
Solution: Always wash the filtered crystals with a minimal volume of ice-cold recrystallization solvent. The goal is to rinse away the impurity-laden mother liquor from the crystal surfaces, not to wash the crystals themselves.[10] Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum to pull it through.
-
Problem 4: The Crystals are Impure or Have an Inconsistent Crystalline Form (Polymorphism).
-
Explanation: This is a significant challenge in pharmaceutical development. Polymorphism is the ability of a compound to exist in two or more crystalline forms, which may have different physical properties like solubility, stability, and bioavailability.[14][15] Thiazole derivatives are known to exhibit complex polymorphic and solvated (crystal forms that incorporate solvent molecules) behavior.[15][16] The final crystal form is highly sensitive to experimental conditions.[12]
-
Solutions & Best Practices:
-
Control the Cooling Rate: As discussed, a slow cooling rate is paramount for obtaining a single, stable polymorph and excluding impurities.
-
Control the Solvent Environment: The choice of solvent can dictate the resulting polymorph. Crystallizing the same compound from ethanol versus toluene can yield different crystal forms due to different solute-solvent interactions.[12]
-
Control Agitation: The level of stirring or agitation can influence nucleation rates and, consequently, the final crystal habit and form.[12] For consistency, either do not stir during cooling or use a precisely controlled, reproducible stirring rate.
-
Characterize Your Product: Do not assume you have the same product every time based on appearance. Use analytical techniques like Melting Point analysis, Differential Scanning Calorimetry (DSC), or X-Ray Powder Diffraction (XRPD) to confirm the crystalline form.[17]
-
Document Everything: Meticulously record all crystallization parameters: solvent(s) and volumes, dissolution temperature, cooling profile, and agitation conditions. This is the only way to ensure reproducibility.
-
Section 4: Visual Guides & Workflows
Diagram 1: Crystallization Solvent Selection Workflow
This diagram outlines a logical process for identifying a suitable solvent system.
Caption: A workflow for systematic solvent screening.
Diagram 2: Factors Influencing Crystal Properties
This diagram illustrates the key experimental parameters that control the final attributes of the crystalline product.
Caption: Key parameters controlling crystallization outcomes.
Section 5: Key Experimental Protocols
These protocols provide step-by-step guidance for standard recrystallization techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if needed): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.[10]
-
Crystallization: Cover the flask containing the hot, clear solution and set it aside to cool slowly and undisturbed to room temperature.
-
Harvesting: Once crystal growth appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: With the vacuum disconnected, add a minimal amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the one it is very soluble in).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.[10]
-
Re-homogenization: Add a drop or two of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution at high temperature.
-
Crystallization & Harvesting: Follow steps 4 through 8 from the Single-Solvent protocol above. When washing the crystals (step 7), use a cold mixture of the two solvents or just the cold anti-solvent.
References
- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization. (n.d.). University of Michigan-Dearborn, Department of Natural Sciences.
- Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. (n.d.). PrepChem.com.
- Recrystallization (chemistry). (2024). In Wikipedia.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
- Recrystallization - Single Solvent. (n.d.). University of Toronto, Department of Chemistry.
- Factors which affect the crystallization of a drug substance. (2015). ResearchGate.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). PubChem.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). National Institutes of Health (NIH).
- Transformation and Crystallization of Thiazole-derivative Polymorphs. (2002). J-Stage.
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI.
- Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). ResearchGate.
- Stability issues of 4-aryl-1,3-thiazole derivatives in solution. (n.d.). BenchChem.
- Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). MySkinRecipes.
- Ethyl 2-aminothiazole-4-carboxylate. (n.d.). Georganics.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 3. syrris.com [syrris.com]
- 4. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Welcome to the technical support guide for the purification of crude ethyl 2-morpholino-1,3-thiazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this key heterocyclic intermediate. We will explore the causality behind experimental choices and provide field-proven protocols to ensure you obtain a high-purity final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis. The typical synthesis route for this compound is the Hantzsch thiazole synthesis, reacting 4-((amino)thiocarbonyl)morpholine with ethyl bromopyruvate.[1][2][3] Impurities often arise from unreacted starting materials, side-products, or degradation.
Issue 1: The crude product is a dark, intractable oil instead of a solid.
-
Probable Cause 1: Residual Solvent. The reaction solvent (e.g., acetone, ethanol) or extraction solvent (e.g., chloroform, ethyl acetate) may be trapped in the product.[1]
-
Solution 1:
-
Ensure the crude material is dried thoroughly under high vacuum, possibly with gentle heating (40-50°C), to remove volatile solvents.
-
If the product remains an oil, attempt trituration. Add a non-polar solvent in which the product is insoluble but impurities may be soluble (e.g., hexanes or diethyl ether).
-
Stir or sonicate the mixture. The pure product may precipitate as a solid, which can then be filtered.
-
-
Probable Cause 2: Presence of Unreacted Ethyl Bromopyruvate. Ethyl bromopyruvate is a lachrymatory oil and a common impurity if the reaction did not go to completion.
-
Solution 2: The most effective method to remove non-polar impurities like this is silica gel column chromatography. The significant polarity difference between the starting material and the more polar thiazole product allows for effective separation.
Issue 2: Low yield after silica gel column chromatography.
-
Probable Cause 1: Product Decomposition on Silica. Thiazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking, poor recovery, or even decomposition.
-
Solution 1:
-
Deactivate the Silica: Pre-treat the silica gel by creating the slurry in your starting eluent system (e.g., 1% Methanol in Chloroform) and adding 0.5-1% triethylamine (Et₃N).[1] The triethylamine neutralizes the acidic silanol groups, minimizing unwanted interactions and improving recovery.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
Probable Cause 2: Incorrect Eluent Polarity. If the eluent is not polar enough, the product will not move off the column. If it is too polar, the product may co-elute with impurities.
-
Solution 2:
-
Systematic TLC Analysis: Before running the column, carefully develop a solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value between 0.25 and 0.40 for optimal separation.
-
Gradient Elution: Start with a less polar solvent system to wash off non-polar impurities, then gradually increase the polarity to elute your target compound.
-
Issue 3: Product is discolored (yellow or brown) even after purification.
-
Probable Cause: Baseline Impurities or Oxidation. Minor, highly colored impurities from the reaction may persist. Some heterocyclic compounds can also slowly oxidize upon exposure to air and light.
-
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% w/w).
-
Hot filter the solution through a pad of Celite® to remove the charcoal and any adsorbed colored impurities.
-
Allow the clear filtrate to cool and crystallize.
-
Store the final, pure product under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the crude product: recrystallization or column chromatography?
A: This depends on the initial purity of your crude material.
-
Column chromatography is generally the most robust method for this compound, as it can separate a wider range of impurities, including unreacted starting materials and non-polar side products.[1]
-
Recrystallization is an excellent final purification step if the product is already >90% pure and solid.[4] It is very effective at removing small amounts of closely related impurities. A combination of both—chromatography followed by recrystallization—will yield the highest purity material.
Q2: Which solvents are recommended for recrystallization?
A: A solvent screening is always recommended. Based on the structure and related compounds, good starting points are:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.[4][5][6]
-
Solvent Pairs: If the compound is too soluble in one solvent and insoluble in another, a solvent-pair system like Ethyl Acetate/Hexanes or Ethanol/Water can be very effective.
Q3: How can I confirm the purity of my final product?
A: A combination of techniques is necessary for full characterization:
-
TLC: Shows a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Experimental Protocols & Workflows
Purification Workflow Decision Tree
The following diagram outlines the logical steps for purifying your crude product.
Sources
- 1. prepchem.com [prepchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. bepls.com [bepls.com]
- 4. dovepress.com [dovepress.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Thiazole Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the thiazole ring, a crucial scaffold in medicinal chemistry. Here, we move beyond simple protocols to delve into the causality of common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and success in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues encountered during thiazole synthesis, providing insights into their mechanistic origins and actionable solutions.
Issue 1: Formation of an Unexpected Isomer in Hantzsch Thiazole Synthesis
Question: I'm performing a Hantzsch synthesis with an N-monosubstituted thiourea and an α-haloketone. My final product is a mixture of two isomers, leading to a low yield of my target 2-(N-substituted amino)thiazole and difficult purification. What is happening and how can I fix it?
Root Cause Analysis:
This is a classic case of loss of regioselectivity, a well-documented side reaction in the Hantzsch synthesis when performed under acidic conditions.[1][2] While the reaction in a neutral solvent exclusively yields the desired 2-(N-substituted amino)thiazole, the presence of acid can lead to the formation of a significant amount of the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][2]
The mechanism involves two competing cyclization pathways. The initial S-alkylation of the thiourea by the α-haloketone is common to both pathways. However, the subsequent intramolecular cyclization can occur via two different nitrogen atoms of the substituted thiourea.
-
Pathway A (Neutral/Preferred): The more nucleophilic, unsubstituted nitrogen attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole after dehydration.
-
Pathway B (Acidic/Side Reaction): Under acidic conditions, the substituted nitrogen can be protonated, and subsequent cyclization can involve the other nitrogen atom, leading to the 3-substituted 2-imino isomer after dehydration.[1][2]
Strategic Solutions:
Controlling the pH of the reaction medium is critical to ensure high regioselectivity.
Preventative Protocol: pH Controlled Hantzsch Synthesis
-
Solvent Selection: Begin by dissolving your α-haloketone in a neutral solvent such as ethanol or methanol.
-
Base Addition: Before adding the N-substituted thiourea, add a mild, non-nucleophilic base to neutralize any trace acids and the HBr or HCl that will be generated during the reaction. Anhydrous sodium or potassium carbonate (1.5-2.0 equivalents) is a suitable choice.
-
Thiourea Addition: Add the N-substituted thiourea to the basic solution of the α-haloketone.
-
Temperature Control: Gently reflux the reaction mixture. Avoid excessively high temperatures which can promote side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can then be purified.
| Parameter | Recommendation | Rationale |
| pH | Neutral to slightly basic | Suppresses the formation of the 3-substituted 2-imino isomer.[1][2] |
| Base | Anhydrous K₂CO₃ or Na₂CO₃ | Neutralizes acid generated in situ without interfering with the main reaction. |
| Solvent | Ethanol, Methanol | Neutral solvents that facilitate the dissolution of reactants. |
| Temperature | Gentle reflux | Provides sufficient energy for the reaction without promoting side reactions. |
Corrective Action (Purification):
If a mixture of isomers has already formed, they can often be separated by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective. The two isomers usually have different polarities, allowing for their separation.
Issue 2: Low Yield and Complex Mixture Due to Starting Material Decomposition
Question: My Hantzsch or Cook-Heilbron synthesis is resulting in a low yield and a complex mixture of byproducts that are difficult to characterize. What could be the cause?
Root Cause Analysis:
This issue often points to the instability of one or both of the starting materials under the reaction conditions.
-
Self-condensation of α-haloketones: In the presence of a base, α-haloketones with enolizable protons can undergo self-condensation, leading to a variety of oligomeric byproducts.
-
Favorskii Rearrangement of α-haloketones: This is another base-catalyzed side reaction of α-haloketones, which rearranges to form carboxylic acid derivatives, consuming the starting material.[4][5]
-
Thioamide Decomposition: Thioamides can be unstable, particularly in the presence of strong acids or bases, or upon prolonged heating. This can lead to the formation of nitriles, amines, and other degradation products.
Strategic Solutions:
Careful control of reaction parameters and the order of reagent addition is crucial.
Preventative Protocol: Minimizing Starting Material Decomposition
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of sensitive thioamides.
-
Controlled Reagent Addition: If using a base, add the α-haloketone slowly to the mixture of the thioamide and the base. This ensures that the α-haloketone reacts with the thioamide preferentially over undergoing self-condensation.
-
Temperature Management: Avoid excessively high temperatures. If the reaction is exothermic, consider cooling the reaction vessel during the initial addition of reagents.
-
Use of Fresh Reagents: Use freshly purified or commercially available high-purity starting materials. α-haloketones can decompose upon storage.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the Cook-Heilbron synthesis?
A1: The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with a sulfur source like carbon disulfide, is generally a clean reaction.[6] However, potential side reactions can include:
-
Dimerization of the dithio acid intermediate: The intermediate formed from the α-aminonitrile and carbon disulfide can potentially dimerize, especially if the cyclization step is slow.
-
Side reactions of the α-aminonitrile: α-aminonitriles can be unstable and may hydrolyze or undergo other decomposition pathways, particularly if the reaction is not carried out under anhydrous conditions.
To avoid these, ensure all reagents and solvents are dry and that the reaction is performed promptly after mixing the reactants.
Q2: I'm performing a Gabriel synthesis of a thiazole and getting a low yield. What are the likely side reactions?
A2: The Gabriel thiazole synthesis involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7] Potential pitfalls include:
-
Incomplete thionation: The conversion of the amide carbonyl to a thioamide may be incomplete, leading to unreacted starting material.
-
Over-thionation: Other carbonyl groups in the molecule might also react with the thionating agent.
-
Decomposition at high temperatures: This reaction often requires high temperatures, which can lead to the decomposition of starting materials or the product.
To mitigate these issues, ensure the stoichiometry of the thionating agent is correct and consider using milder thionating agents if possible. Running the reaction at the lowest effective temperature and for the minimum time necessary can also improve the yield.
Q3: How can I effectively purify my 2-aminothiazole product?
A3: Purification of 2-aminothiazoles can often be achieved by recrystallization.[8] Common solvent systems include:
-
Ethanol
-
Ethanol/Water
-
Toluene/Hexane
If recrystallization is not effective, flash column chromatography on silica gel is a good alternative. A typical eluent system would be a gradient of ethyl acetate in hexane. For more polar 2-aminothiazoles, a small amount of methanol can be added to the eluent.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Hantzsch Synthesis: Regioselectivity Pathways
Caption: Competing cyclization pathways in the Hantzsch synthesis.
General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- BenchChem. (2025).
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
- CUTM Courseware. (n.d.). Thiazole.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Kotadiya, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical and Bioanalytical Sciences, 10(2), 54-60.
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- Alfa Chemistry. (n.d.). Favorskii Rearrangement.
- Wikipedia. (2023). Favorskii rearrangement.
- ExpertsMind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
- Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(8), 1267–1277.
- MIT OpenCourseWare. (n.d.). 8.
- Biotage. (n.d.). Organic purification systems, add-ons, accessories and consumables.
- Slideshare. (n.d.). Heterocyclic compound thiazole.
- Popa, M., et al. (2021).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Thesis Template. (n.d.).
- El-Sayed, N. N. E. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(11), 14345-14399.
- YouTube. (2019, January 19). synthesis of thiazoles [Video].
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles.
- Semantic Scholar. (2024).
- Patai, S. (Ed.). (2000).
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- ResearchGate. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
- ResearchGate. (2024).
- SciSpace. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry [Video].
- YouTube. (2019, January 19). synthesis of thiazoles [Video].
- ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis.
- ResearchGate. (2016).
- Wikimedia Commons. (2018, May 13). File:Cook-Heilbron thiazole synthesis reaction overview.png.
- BEPLS. (2024).
- ResearchGate. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR.
- ResearchGate. (2016).
- ResearchGate. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- PMC. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- ACS Publications. (2012). Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion.
- ResearchGate. (2011).
- ResearchGate. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
- MIT OpenCourseWare. (n.d.). 8.
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles.
- MDPI. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Google Patents. (n.d.). US8541593B2 - Process for making substituted 2-amino-thiazolones.
- NIH. (2021).
- PubMed. (2020).
Sources
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optimizing incubation time for ethyl 2-morpholino-1,3-thiazole-4-carboxylate in cell assays
Technical Support Center: Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Welcome to the technical support guide for optimizing the use of this compound in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. As a member of the thiazole class of heterocyclic compounds, this molecule belongs to a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The precise biological impact and potency of any compound are critically dependent on assay conditions, with incubation time being one of the most vital parameters to establish.
This guide provides a logical framework for determining the optimal incubation time for this compound, ensuring the generation of accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs): Establishing Your Experimental Framework
This section addresses common questions that arise during the initial phases of assay development for a novel thiazole derivative.
Q1: Why is optimizing incubation time so critical for a compound like this compound?
A1: The duration of exposure of cells to a test compound dictates the biological outcome. An insufficient incubation period may lead to an underestimation of the compound's potency (e.g., an artificially high IC50 value) because the molecule may not have had enough time to engage its target, trigger downstream signaling, or induce a measurable phenotype.[3] Conversely, an excessively long incubation can introduce confounding variables such as cytotoxicity from off-target effects, activation of cellular compensatory mechanisms, or degradation of the compound in the culture medium.[3][4] For a novel compound from a versatile class like thiazoles, establishing the correct time window is fundamental to accurately characterizing its biological activity.[5]
Q2: Before I start a time-course experiment, what preliminary steps are essential?
A2: Before investigating the time dependency, you must establish two key parameters:
-
Compound Solubility and Stability: Confirm that this compound is soluble in your final culture medium at the desired concentrations. Precipitated compound is not bioavailable and will lead to erroneous results. A brief stability check, perhaps incubating the compound in media for the maximum planned duration and assessing for degradation via HPLC, is also advisable for long-term experiments.[6]
-
Preliminary Dose-Response: Conduct a preliminary, fixed-time-point dose-response experiment (e.g., 24 or 48 hours) to identify a concentration range that elicits a biological response. For your time-course experiment, it is ideal to use a concentration around the estimated EC50 or IC50, as this concentration is most likely to reveal time-dependent effects.[3]
Q3: How should I design an initial time-course experiment to find the optimal incubation period?
A3: A well-designed time-course experiment should cover a broad range of time points to capture both early and late cellular responses. The specific points depend on the expected mechanism and endpoint.
-
For fast-acting effects (e.g., inhibition of a signaling pathway), you might measure at 0.5, 1, 2, 4, 8, and 24 hours.[3]
-
For effects on cell viability or proliferation , a longer course is typically necessary. A standard starting point would be 12, 24, 48, and 72 hours.[3][4]
It is crucial to maintain consistent cell culture conditions, such as cell seeding density and media volume, across all time points to ensure comparability.[7]
Q4: What are the most appropriate assays for measuring the effect of incubation time on cell viability?
A4: Tetrazolium salt-based colorimetric assays are robust, high-throughput methods for assessing cell viability and metabolic activity.[8][9] Two excellent choices are:
-
XTT Assay: In this assay, metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product. This is often preferred because it does not require a separate solubilization step, which simplifies the protocol and reduces potential errors.[9][10]
-
MTT Assay: This classic assay involves the reduction of MTT to an insoluble purple formazan, which must then be dissolved in a solvent like DMSO before reading the absorbance.[8][9]
The intensity of the color produced in both assays is directly proportional to the number of viable, metabolically active cells.[9][11]
Troubleshooting Guide: Addressing Common Experimental Hurdles
Q5: My cell viability results are highly variable between replicate wells. What is the cause?
A5: High variability often points to technical inconsistencies rather than the compound's activity. Key areas to investigate include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous. Gently swirl the flask before each pipetting step to prevent cells from settling.[12]
-
"Edge Effect": The outer wells of a 96-well plate are susceptible to evaporation during long incubation periods, which concentrates media components and your test compound.[12][13] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for data collection.[12]
-
Pipetting Errors: Ensure your pipettes are calibrated. Use consistent technique, such as reverse pipetting for viscous solutions, to minimize errors.[12]
Q6: I observed a strong cytotoxic effect at the earliest time point (e.g., 12 hours). How should I interpret this and what are my next steps?
A6: Rapid cytotoxicity can indicate several possibilities:
-
High Compound Concentration: The concentration you selected from your preliminary dose-response may be too high, causing acute toxicity. Repeat the time-course experiment with a lower concentration.
-
Rapid, Potent On-Target Effect: The compound may be a very potent and fast-acting molecule.
-
Non-specific Toxicity: The compound may be causing general cellular stress or membrane disruption.
To distinguish between these, consider running a shorter time-course (e.g., 1, 2, 4, 6, 8 hours) to pinpoint the onset of toxicity more precisely.
Q7: I am not observing any significant effect on cell viability, even after 72 hours. What should I do?
A7: A lack of effect could mean several things. Consider the following troubleshooting steps:
-
Increase Compound Concentration: It's possible the compound is less potent than anticipated. Run a new dose-response experiment with a higher concentration range.
-
Assess Compound Stability: The compound may be degrading in the culture medium over the 72-hour period. Consider refreshing the medium with a new compound at the 24 or 48-hour mark.[3]
-
Cellular Uptake Issues: The compound may not be efficiently entering the cells. While complex to measure directly without specialized methods, this is a possibility for some small molecules.[6]
-
Wrong Assay Endpoint: The compound may not be cytotoxic but could have other effects (e.g., cytostatic, altering differentiation). Consider alternative assays that measure proliferation (e.g., BrdU incorporation) or specific functional outcomes relevant to the thiazole class, such as changes in inflammatory markers.
Experimental Protocols & Data Interpretation
Protocol: Time-Course Cell Viability Analysis using the XTT Assay
This protocol outlines a standard procedure for determining the optimal incubation time for this compound.
1. Cell Seeding: a. Culture cells to be in the exponential (log) growth phase.[14] b. Harvest and count the cells. Perform a viability count to ensure the health of the starting cell population.[7] c. Seed the cells into a 96-well, clear-bottom plate at a pre-optimized density. The optimal density should ensure cells are not over-confluent by the final time point (72 hours). d. Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in the complete cell culture medium. Include a "vehicle control" containing the same final concentration of the solvent as the treated wells. c. Carefully remove the old medium from the cells and add the medium containing the test compound or vehicle control.
3. Incubation: a. Place the plates in a humidified incubator at 37°C with 5% CO₂. b. Incubate separate plates for each designated time point (e.g., 12h, 24h, 48h, 72h).
4. XTT Assay and Data Acquisition (Performed at each time point): a. Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[9] b. Add 50 µL of the activated XTT solution to each well.[9] c. Incubate the plate for 2-4 hours at 37°C to allow for formazan color development.[9] d. Gently shake the plate to ensure a homogenous distribution of the color. e. Measure the absorbance using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract non-specific background absorbance.[9]
Data Presentation and Interpretation
The goal is to identify the incubation time that provides a clear and stable window to measure the compound's effect.
Table 1: Example Time-Course Data for this compound (at 10 µM)
| Incubation Time (Hours) | Vehicle Control (Avg. Absorbance) | Compound Treated (Avg. Absorbance) | % Cell Viability |
| 12 | 0.850 | 0.815 | 95.9% |
| 24 | 1.250 | 0.938 | 75.0% |
| 48 | 1.800 | 0.900 | 50.0% |
| 72 | 1.950 | 0.878 | 45.0% |
Interpretation:
-
At 12 hours, there is minimal effect.
-
A significant decrease in viability is observed at 24 hours.
-
The maximum effect is seen at 48 hours (50% viability).
-
Between 48 and 72 hours, the effect plateaus. This suggests that the primary biological response has concluded.
Visualized Workflows
Workflow for Incubation Time Optimization
Caption: Workflow for optimizing small molecule incubation time.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- ChemBlink. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery.
- Ahmad, I., et al. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 15(3), 163-177. [Link]
- Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from Thermo Fisher Scientific US website.
- Pharmaffiliates. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. [Link]
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Benchchem. (n.d.). Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors in Cell-Based Assays.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
- SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges.
- Lin, A., & Faller, D. V. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 5(19), 8846–8851. [Link]
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 347-354. [Link]
Sources
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- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. marinbio.com [marinbio.com]
- 14. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to Managing the Cytotoxicity of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate
Welcome to the Technical Support Center for researchers utilizing ethyl 2-morpholino-1,3-thiazole-4-carboxylate in their experiments. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate unexpected cytotoxicity. As scientists and drug development professionals, understanding and controlling for off-target effects is paramount to generating reliable and interpretable data. This resource synthesizes technical knowledge with practical, field-proven insights to support your research endeavors.
Part 1: Troubleshooting Guide - Navigating Unexpected Cytotoxicity
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation with this compound and related compounds.
Q1: I'm observing significant cell death at my target concentration. What are the immediate troubleshooting steps?
A1: Unexpectedly high cytotoxicity can stem from several factors. The first step is to systematically de-risk your experimental setup to ensure the observed effect is due to the intrinsic activity of the compound and not an artifact.
-
Verify Compound Concentration and Stability: Double-check all calculations for dilutions and stock solutions. Ensure that your stock of this compound is properly stored and has not degraded. Some compounds can degrade in culture medium over time, and the degradation products may be more toxic.
-
Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1] Run a vehicle-only control to confirm that the solvent is not the source of the cytotoxicity.
-
Assess for Assay Interference: Some small molecules can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorometric methods).[1] Include a "compound blank" control (compound in medium without cells) to check for direct reduction of assay reagents.[1]
-
Check for Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) can induce cell stress and death, which can be exacerbated by the addition of a chemical compound. Visually inspect your cultures and consider performing a mycoplasma test.
Q2: How can I determine if the cytotoxicity I'm seeing is specific to my cell line?
A2: Cell line-specific sensitivity is a common phenomenon. To investigate this, consider the following:
-
Test a Panel of Cell Lines: If possible, test the cytotoxicity of this compound in a panel of cell lines with different origins and genetic backgrounds. This can help determine if the observed toxicity is widespread or specific to your primary model.
-
Investigate Target Expression: If you have a hypothesized target for your compound, investigate its expression levels across different cell lines. Higher target expression could potentially correlate with increased sensitivity.
-
Analyze Metabolic Pathways: Different cell lines have varying metabolic capacities. Some may metabolize the compound into a more toxic byproduct.
Q3: My compound seems to be precipitating in the culture medium. Could this be causing the cytotoxicity?
A3: Yes, compound precipitation can lead to inconsistent results and non-specific cytotoxicity.
-
Solubility Testing: Before your experiment, test the solubility of this compound in your complete culture medium at the desired concentrations.
-
Microscopic Examination: Visually inspect the wells under a microscope after adding the compound to check for precipitates.
-
Formulation Strategies: If solubility is an issue, you may need to consider alternative solvents or formulation strategies to improve the compound's bioavailability in your in vitro system.
Part 2: Frequently Asked Questions (FAQs) - Understanding the Science
This section delves deeper into the scientific principles underlying the cytotoxicity of thiazole derivatives and strategies for its mitigation.
Q1: What are the known mechanisms of cytotoxicity for thiazole-containing compounds?
A1: Thiazole derivatives are a versatile class of heterocyclic compounds with a broad range of biological activities.[2] Their cytotoxic effects are often attributed to their ability to:
-
Induce Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death, or apoptosis.[3][4][5][6] This can be triggered through various cellular pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[5][6]
-
Inhibit Kinases: The thiazole ring is a common scaffold in the design of kinase inhibitors.[2] For example, some thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] Off-target kinase inhibition can lead to cytotoxicity.
-
Cell Cycle Arrest: These compounds can also cause cells to arrest at specific phases of the cell cycle, preventing proliferation and potentially leading to cell death.[7]
-
Induce Necrosis: At higher concentrations or in certain cell types, thiazole derivatives may induce necrosis, a form of uncontrolled cell death characterized by cell swelling and lysis.
Q2: How can I differentiate between cytotoxic and cytostatic effects?
A2: It is crucial to distinguish between a compound that kills cells (cytotoxic) and one that simply inhibits their proliferation (cytostatic).
-
Time-Course Experiments: A time-course experiment measuring both cell viability (e.g., percentage of live cells) and total cell number is informative. A cytotoxic effect will show a decrease in both the percentage of viable cells and the total cell number over time. A cytostatic effect will result in a plateau of the total cell number while the percentage of viable cells remains high.
-
Cell Proliferation Assays: Assays that directly measure DNA synthesis, such as BrdU incorporation, can help to specifically assess the anti-proliferative effects of your compound.
Q3: Are there any general strategies to reduce the cytotoxicity of my compound while preserving its intended biological activity?
A3: Yes, several strategies can be employed to find a "therapeutic window" for your compound in vitro:
-
Dose-Response Optimization: Conduct a thorough dose-response experiment to identify the concentration range where the desired biological effect is observed with minimal cytotoxicity. This will help you determine the IC50 (half-maximal inhibitory concentration) for the desired effect and the CC50 (half-maximal cytotoxic concentration).
-
Time-of-Exposure Optimization: The duration of exposure to the compound can significantly impact its toxicity. Shorter incubation times may be sufficient to achieve the desired biological outcome while minimizing off-target cytotoxic effects.
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial. However, this should be done with caution as it can also interfere with the intended activity of your compound.
-
Structural Analogs: If you are in the process of drug development, synthesizing and testing structural analogs of this compound may identify compounds with a better therapeutic index (a larger separation between efficacy and toxicity).
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential experiments to assess and manage the cytotoxicity of this compound.
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Parameter | Description |
| Cell Type | The specific cell line being tested. |
| Seeding Density | The number of cells seeded per well. |
| Compound Concentrations | A range of concentrations of the test compound. |
| Incubation Time | The duration of compound exposure. |
| Vehicle Control | Cells treated with the solvent used to dissolve the compound. |
| Untreated Control | Cells in medium alone. |
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate.
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours), as caspase activation is an early apoptotic event.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates caspase-3/7 activation and apoptosis.
Part 4: Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A workflow for troubleshooting and characterizing the cytotoxicity of a novel compound.
Potential Cytotoxicity Pathway of Thiazole Derivatives
Caption: A simplified diagram of potential mechanisms of cytotoxicity for thiazole derivatives.
References
- Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PMC. [Link]
- Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... (n.d.). Research Square. [Link]
- Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. (2013). PubMed. [Link]
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. [Link]
- Some Thiazole Derivatives Combined With Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018). PubMed. [Link]
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
- In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). MDPI. [Link]
- Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Deriv
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PMC. [Link]
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for ethyl 2-morpholino-1,3-thiazole-4-carboxylate (EMTC). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Here, we address common challenges and inconsistencies encountered during its synthesis, purification, and handling, providing expert insights and validated protocols to ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely accepted method is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction involves the condensation of a thioamide with an α-haloketone. For EMTC, the specific reactants are 4-morpholinethiocarboxamide and ethyl bromopyruvate.[4] The reaction is typically performed in a solvent like acetone or ethanol and heated to reflux.[4] It is known for being generally high-yielding and straightforward.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis of EMTC can typically be traced back to one of three areas:
-
Reagent Quality: The stability of ethyl bromopyruvate is critical. It can degrade over time, especially if exposed to moisture or light. Use freshly opened or distilled reagent for best results. The 4-morpholinethiocarboxamide should be pure and dry.
-
Reaction Conditions: Inadequate heating, incorrect solvent choice, or suboptimal reaction time can lead to incomplete conversion. The reaction is often run at the reflux temperature of the solvent (e.g., acetone) for 2-4 hours.[4]
-
Work-up and Purification: Product can be lost during the aqueous work-up if the pH is not controlled correctly or if extractions are not performed thoroughly. Similarly, improper technique during silica gel chromatography can significantly reduce the isolated yield.
Q3: I'm observing a significant, unidentified impurity in my crude product's NMR spectrum. What could it be?
The most common impurity arises from the self-condensation of ethyl bromopyruvate or hydrolysis of the thioamide. Another possibility is the formation of a bis-thiazole or other side products if the stoichiometry is not carefully controlled.[5] The reaction mechanism involves several intermediates; incomplete cyclization or dehydration can also lead to stable byproducts that persist through the work-up.[3]
Q4: What is the best method for purifying the final product?
Silica gel chromatography is the most effective method for obtaining high-purity this compound.[4] A common eluent system is a gradient of ethyl acetate in hexanes or a small percentage of methanol in chloroform or dichloromethane.[4] Recrystallization can also be attempted from solvents like ethanol or ethyl acetate/hexane mixtures, though this may be less effective at removing structurally similar impurities.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Optimizing Low Reaction Yields
Inconsistent yields are a frequent frustration. This guide provides a logical workflow to diagnose and remedy the issue. The Hantzsch synthesis is a multistep reaction in a single pot, and optimizing the interplay of these steps is key.[1][3]
Sources
Technical Support Center: A Guide to Scaling Up Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 2-morpholino-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information, all presented in a practical, question-and-answer format.
Introduction to the Synthesis
The production of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This well-established reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. In this specific case, ethyl bromopyruvate reacts with 4-((amino)thiocarbonyl)morpholine (morpholine-4-carbothioamide).[1] While this reaction is generally reliable on a small scale, scaling up production can introduce challenges that affect yield, purity, and safety. This guide will address these challenges head-on.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific issues that may arise during the scale-up of your synthesis.
Q1: My reaction yield dropped significantly when moving from a 10g to a 100g scale. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a common and frustrating problem. The root cause often lies in physical parameters that do not scale linearly.
Probable Causes:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. This can lead to uneven heating, localized hotspots, or an inability to maintain the optimal reaction temperature (reflux). Overheating can degrade starting materials or the product, while insufficient heating will result in an incomplete reaction.
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to poor mixing of reactants, creating localized concentration gradients and reducing the overall reaction rate.
-
Extended Reaction Time: What works in a small flask may not be optimal for a large reactor. An unoptimized reaction time at a larger scale can lead to the formation of by-products.
-
Moisture Contamination: The presence of water can interfere with the Hantzsch synthesis. While some modern variations of this synthesis can tolerate water, it is generally advisable to run the reaction under anhydrous conditions, especially during scale-up where larger quantities of solvents and reagents increase the risk of water contamination.[2]
Solutions:
-
Optimize Heating and Mixing:
-
Use a reactor with a jacketed heating system for more uniform temperature control.
-
Employ an overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure efficient mixing throughout the reaction volume.
-
Monitor the internal reaction temperature, not just the heating bath temperature.
-
-
Reaction Monitoring:
-
Ensure Anhydrous Conditions:
-
Use dry solvents.
-
Consider adding a drying agent like excess magnesium sulfate to the reaction mixture, as described in some lab-scale procedures.[1]
-
Q2: During the aqueous workup, I'm getting a persistent emulsion that makes phase separation impossible. What can I do?
Emulsions are a common issue when scaling up extractions, especially when dealing with amine-containing compounds.
Probable Causes:
-
Surfactant-like Impurities: Partially reacted starting materials or by-products can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
High Shear Mixing: Vigorous shaking or stirring during extraction can create very fine droplets that are slow to coalesce.
Solutions:
-
Break the Emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. For a reactor, use a slower stirring speed during the extraction phase.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.
-
-
Prevention:
-
Before workup, consider evaporating the reaction solvent and re-dissolving the residue in your extraction solvent.[5] This can remove some of the volatile components that may contribute to emulsion formation.
-
Q3: My final product is an oil or fails to crystallize properly. How can I obtain a solid, pure product?
Obtaining a crystalline solid is crucial for effective purification and handling of the final product.
Probable Causes:
-
Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to "oil out."
-
Suboptimal Solvent System: The chosen solvent for crystallization may not be appropriate for your product.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.
Solutions:
-
Improve Crude Purity:
-
Ensure the preceding workup steps (washes, extractions) are effective at removing major impurities. An acidic wash (e.g., with dilute HCl) followed by a basic wash (e.g., with aqueous NaHCO3) can remove basic and acidic impurities, respectively.
-
-
Systematic Solvent Screening:
-
Perform small-scale crystallization trials with a variety of solvents and solvent mixtures. Good single solvents for crystallization of polar compounds like esters can include ethanol, isopropanol, or ethyl acetate.
-
Commonly successful solvent mixtures include ethyl acetate/hexane, acetone/hexane, or ethanol/water.[6]
-
-
Optimize Crystallization Conditions:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and initiate crystallization.
-
Frequently Asked Questions (FAQs)
Reaction and Synthesis
-
What is the general reaction mechanism? The reaction follows the Hantzsch thiazole synthesis pathway. The sulfur atom of the morpholine-4-carbothioamide acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate in an SN2 reaction. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
-
What are potential by-products I should be aware of? While specific by-product analysis for this exact reaction is not widely published, potential impurities in Hantzsch syntheses can include:
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials in your crude product.
-
Hydrolysis Products: Ethyl bromopyruvate can hydrolyze to bromopyruvic acid, especially if water is present.
-
Side-products from Self-Condensation: α-halocarbonyl compounds can sometimes undergo self-condensation.
-
Isomeric Products: Under certain conditions, particularly acidic ones, condensation can lead to isomeric thiazole products, although this is less common with symmetrically substituted thioureas.[7]
-
Purification and Analysis
-
What are recommended TLC conditions for monitoring the reaction? A common mobile phase for monitoring similar Hantzsch syntheses is a mixture of ethyl acetate and a nonpolar solvent like hexane. A good starting point is 50% ethyl acetate in hexane.[4] The product should have a higher Rf value than the more polar starting materials.
-
What HPLC method can I use for purity analysis? A reverse-phase HPLC method is suitable for this compound. A starting point for method development would be:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the pure product (likely in the 270-300 nm range).
-
An isocratic method using 45% acetonitrile in an aqueous solution of orthophosphoric acid has been used for a similar 2-aminothiazole-4-carboxylate derivative.[5]
-
Safety
-
What are the primary safety concerns for this reaction at scale?
-
Ethyl Bromopyruvate: This is a hazardous substance. It is corrosive and a lachrymator (causes tearing). Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thiourea Derivatives: While morpholine-4-carbothioamide itself does not have extensive public safety data, thiourea is a suspected carcinogen and may cause reproductive harm. Handle with care and avoid generating dust.
-
Exothermicity: The initial SN2 reaction can be exothermic. When scaling up, add the ethyl bromopyruvate portion-wise or via a dropping funnel to control the reaction temperature and prevent a thermal runaway. It is highly recommended to perform a reaction calorimetry study (e.g., using a Differential Scanning Calorimeter - DSC) to understand the thermal profile of the reaction before attempting a large-scale synthesis.[8]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10g Scale)
This protocol is adapted from known procedures for similar Hantzsch syntheses.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol) and acetone (50 mL).
-
Reagent Addition: To the stirred suspension, add ethyl bromopyruvate (1.59 mL, 12.7 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform or ethyl acetate (100 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Recommended Scale-Up and Crystallization Protocol
This protocol provides a starting point for scaling up the synthesis and implementing a more scalable purification method.
-
Reaction Setup: In a 1 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 4-((amino)thiocarbonyl)morpholine (18.5 g, 127 mmol) and ethanol (500 mL).
-
Reagent Addition: Heat the mixture to a gentle reflux (~78°C). Slowly add ethyl bromopyruvate (15.9 mL, 127 mmol) via a dropping funnel over 30-60 minutes, monitoring the internal temperature to ensure no significant exotherm occurs.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor by HPLC or TLC for completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to about half its volume under reduced pressure.
-
Slowly add the concentrated mixture to a stirred solution of 5% aqueous sodium bicarbonate (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness to obtain the crude product.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Slowly add a non-polar solvent like hexane or heptane until the solution becomes slightly cloudy.
-
Add a few drops of the hot alcohol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Caption: Scale-up and purification workflow.
-
Data Summary
| Parameter | Lab-Scale (10g) | Recommended Scale-Up (100g+) | Rationale for Change |
| Solvent | Acetone | Ethanol or Isopropanol | Higher boiling point allows for better temperature control; often better for crystallization. |
| Heating | Heating Mantle | Jacketed Reactor | Provides more uniform and controlled heating, crucial for larger volumes. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in larger, more viscous reaction mixtures. |
| Purification | Silica Gel Chromatography | Recrystallization | Chromatography is not practical or cost-effective for large quantities. |
| Safety | Standard Fume Hood Use | Process Fume Hood, Reaction Calorimetry Recommended | Increased quantities necessitate more robust safety protocols and a thorough understanding of the reaction's thermal profile. |
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- University of Rochester Department of Chemistry. (n.d.). Tips and Tricks: Emulsions.
- Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 17006-17023.
- PrepChem. (2023). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.
- EPFL. (n.d.). TLC Visualization Reagents.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- ResearchGate. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- University of Rochester Department of Chemistry. (n.d.). Recrystallization Solvents.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 2-morpholino-1,3-thiazole-4-carboxylate. Understanding the stability and degradation profile of this molecule is critical for ensuring data integrity, developing stable formulations, and identifying potential impurities. This document addresses common questions and troubleshooting scenarios encountered during experimental workflows.
Introduction: Stability Profile
This compound is a heterocyclic compound featuring a thiazole core, a morpholine substituent, and an ethyl ester group. This combination of functional groups dictates its chemical reactivity and susceptibility to degradation under various stress conditions. The primary points of lability are the ethyl ester, which is prone to hydrolysis, and the thiazole ring, which can be susceptible to photo-oxidative processes. The morpholine ring is generally stable but can undergo degradation under high thermal stress.[1][2] This guide will dissect the potential degradation pathways based on established chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is degrading in aqueous solution. What is the most likely cause and what are the degradation products?
This is the most common stability issue. The primary degradation pathway in aqueous media is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions.
-
Mechanism: Under acidic or basic conditions, the ester bond is cleaved, yielding 2-morpholino-1,3-thiazole-4-carboxylic acid and ethanol. Basic conditions, in particular, significantly accelerate this process through saponification.
-
Troubleshooting:
-
pH Control: Maintain solutions at a neutral pH (around 6.0-7.5) to minimize the rate of hydrolysis. Use buffered systems if the experimental conditions permit.
-
Solvent Choice: If possible, use aprotic organic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions and minimize the time the compound spends in aqueous buffers.
-
Temperature: Store stock solutions and samples at reduced temperatures (2-8°C or -20°C) to slow the hydrolysis rate.
-
The formation of the corresponding thiazole carboxylic acid can be confirmed by techniques like LC-MS, which would show a new peak with a molecular weight corresponding to the loss of the ethyl group and the addition of a proton.
Q2: I'm conducting a photostability study and observing a significant loss of the parent compound. What is the likely degradation mechanism?
Thiazole-containing compounds can be susceptible to photodegradation, often involving reaction with singlet oxygen.[3]
-
Mechanism: Upon exposure to light, particularly UV or high-intensity visible light, the thiazole ring can undergo a [4+2] Diels-Alder type cycloaddition with singlet oxygen.[3] This forms an unstable endoperoxide intermediate that can rapidly rearrange or decompose into various smaller, often amide-containing, structures.[3] The specific degradation products can be complex and are best identified using mass spectrometry.[3][4]
-
Troubleshooting:
-
Light Protection: Protect all solutions and solid samples from light by using amber vials, wrapping containers in aluminum foil, and working in a dimly lit environment.
-
Inert Atmosphere: If the degradation is oxidative in nature, purging solutions with an inert gas like nitrogen or argon can help reduce the formation of reactive oxygen species.
-
Q3: Is this compound susceptible to oxidation from common laboratory reagents or atmospheric oxygen?
Yes, oxidative degradation is a plausible pathway, primarily targeting the sulfur atom in the thiazole ring and potentially the nitrogen in the morpholine ring.
-
Mechanism:
-
Thiazole Ring: The electron-rich sulfur atom can be oxidized by agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen over long periods, potentially forming a non-aromatic sulfoxide or sulfone.[5]
-
Morpholine Ring: While the morpholine moiety is relatively robust, strong oxidizing conditions could lead to N-oxidation or ring-opening degradation.
-
-
Troubleshooting:
-
Avoid Oxidants: Be mindful of using strong oxidizing agents in your experimental setup. If unavoidable, the reaction should be monitored closely for the appearance of degradation products.
-
Antioxidants: For formulation development, the inclusion of antioxidants may be considered to enhance stability.
-
Storage: Store the compound under an inert atmosphere for long-term stability, especially if it is being used as a reference standard.
-
Q4: What level of thermal stress can the compound tolerate?
The thermal stability is likely dictated by the morpholine and ethyl ester groups.
-
Mechanism:
-
Morpholine Ring: Studies on morpholine itself show it is stable up to 150°C, with significant degradation occurring at temperatures of 175°C and higher.[1][2]
-
Ester Group: At very high temperatures, thermal decomposition of the ester can occur, though this typically requires more extreme conditions than morpholine degradation.
-
-
Troubleshooting:
-
Avoid High Temperatures: For routine sample preparation (e.g., dissolution), avoid excessive heating. Use sonication in a room temperature water bath if solubility is an issue. For analytical methods like Gas Chromatography (GC), ensure the inlet temperature is not excessively high to prevent on-column degradation. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
2. Stress Conditions: (Perform all stress conditions in parallel with a control sample protected from stress)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in ACN for analysis.
-
Photolytic Degradation: Expose a solution (100 µg/mL in ACN:water) and a solid sample to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8]
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Analyze samples by LC-MS/MS to identify the mass of the degradation products.
Data Summary: Predicted Degradation
| Stress Condition | Key Functional Group(s) Affected | Predicted Major Degradation Product(s) |
| Acid/Base Hydrolysis | Ethyl Ester | 2-morpholino-1,3-thiazole-4-carboxylic acid |
| **Oxidation (e.g., H₂O₂) ** | Thiazole Sulfur, Morpholine Nitrogen | Thiazole N-oxide/Sulfoxide derivatives |
| Photolysis (Light) | Thiazole Ring | Rearranged amide structures via endoperoxide intermediate[3] |
| High Heat (>150°C) | Morpholine Ring | Ring-opened byproducts[1][2] |
Visualizations
Predicted Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
References
- Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
- Thiazole - Wikipedia. Wikipedia.
- Thermal degradation kinetics of morpholine for carbon dioxide capture - ResearchGate.
- Forced Degradation – A Review. International Journal of Research in Pharmacy and Science.
- Forced Degradation Studies - MedCrave online. MedCrave.
- Forced Degrad
Sources
- 1. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Purity Confirmation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Answering the call of rigorous scientific standards, this Technical Support Center guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, in-depth framework for confirming the purity of synthesized ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a crucial step in ensuring the reliability and reproducibility of experimental data.
Introduction: The Imperative of Purity
In drug discovery and chemical research, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which all subsequent biological, toxicological, and clinical data are built. An impure compound, contaminated with starting materials, by-products, or residual solvents, can lead to misleading results, erroneous structure-activity relationships (SAR), and a significant waste of resources. This guide details the multi-technique, orthogonal approach required to rigorously confirm the purity of this compound.
The Orthogonal Approach: A Self-Validating Workflow
A single analytical technique is insufficient to definitively establish purity. A robust purity assessment relies on an orthogonal approach , where multiple, independent methods are used.[1] Each method should probe a different physicochemical property of the molecule, creating a self-validating system where the collective data provides a high degree of confidence.
Caption: Orthogonal workflow for purity validation.
FAQ 1: How do I use NMR Spectroscopy to check for impurities?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for confirming the chemical structure of your compound. For purity assessment, both ¹H and ¹³C NMR are essential.
-
Expertise & Experience (The "Why"): ¹H NMR provides a "fingerprint" of your molecule by detecting all proton environments. The presence of unexpected signals, or signals with incorrect integration values (the relative number of protons), directly indicates impurities. ¹³C NMR confirms the carbon skeleton. The number of signals should match the number of unique carbon atoms in the molecule. Spectroscopic methods like NMR are inherently orthogonal to chromatographic purification techniques, making them ideal for purity confirmation.[1]
Expected ¹H NMR Signals for this compound:
-
~ 7.9-8.1 ppm (singlet, 1H): Thiazole ring proton (C5-H).
-
~ 4.3-4.4 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester.
-
~ 3.7-3.8 ppm (triplet or multiplet, 4H): Morpholine protons adjacent to the oxygen atom (-N-CH₂-CH₂ -O-).
-
~ 3.5-3.6 ppm (triplet or multiplet, 4H): Morpholine protons adjacent to the nitrogen atom (-CH₂ -N-CH₂-).
-
~ 1.3-1.4 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
Troubleshooting NMR Spectra
| Issue | Probable Cause | Recommended Solution |
| Broad peaks | Sample contains solid particles; paramagnetic impurities. | Filter the NMR sample through a small plug of glass wool into a clean tube. Ensure high-purity solvents are used. |
| Unexpected peaks | Residual solvents (e.g., ethyl acetate, hexane, dichloromethane from purification), starting materials, or reaction by-products. | Compare peak positions to known solvent charts. Re-purify the sample if starting material or by-product peaks are significant. |
| "Greasy" baseline | Silicone grease from glassware joints. | Avoid using grease. If unavoidable, be meticulous during workup and purification to remove it. |
FAQ 2: How is HPLC used to determine the exact percentage of purity?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. It physically separates your target compound from any impurities, and a detector (typically UV-Vis) quantifies the relative amounts.
-
Expertise & Experience (The "Why"): HPLC excels at separating compounds with very similar structures. By developing a method where the main compound appears as a single, sharp, symmetrical peak, any other peaks can be attributed to impurities. The area of each peak is proportional to the concentration of the species, allowing for a direct calculation of percent purity (often reported as "% area"). A reverse-phase method is most common for moderately polar organic molecules like this thiazole derivative.[2]
Step-by-Step Protocol: HPLC Purity Analysis
-
System Preparation: Use an HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust starting point.[3]
-
Mobile Phase: Prepare a mobile phase of HPLC-grade acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Method Development: Start with a gradient elution, for example, from 20% to 80% acetonitrile over 20 minutes, to elute all potential impurities.[3] The flow rate should be set to ~1.0 mL/min.
-
Detection: The thiazole ring contains a chromophore. Set the UV detector to a wavelength of maximum absorbance, likely around 250-300 nm.
-
Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a compatible solvent (like acetonitrile) at approximately 1 mg/mL. Filter the sample before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Troubleshooting HPLC Analysis
Caption: Troubleshooting common HPLC issues.
For more detailed troubleshooting, refer to guides on pressure fluctuations, baseline noise, and leaks.[4][5][6]
FAQ 3: What is the role of Mass Spectrometry and Elemental Analysis?
Answer: These techniques confirm the fundamental identity and composition of your compound, which is a prerequisite for any purity claim.
-
Expertise & Experience (The "Why"):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion. This experimental mass can be compared to the calculated exact mass of the compound's molecular formula (C₁₀H₁₄N₂O₃S). An agreement within a few parts per million (ppm) or ±0.003 m/z units provides strong evidence that your compound has the correct elemental composition.[7][8]
-
Elemental Analysis (EA): This classic combustion analysis method directly measures the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in your sample.[9][10] The results are compared to the theoretical percentages calculated from the molecular formula.
-
Data Interpretation for Purity Confirmation
| Analysis Technique | Parameter | Theoretical Value (C₁₀H₁₄N₂O₃S) | Acceptance Criteria |
| HRMS | Exact Mass [M+H]⁺ | 243.0798 | Found value within ± 5 ppm of calculated |
| Elemental Analysis | % Carbon | 49.56% | Found: 49.56 ± 0.4% |
| % Hydrogen | 5.82% | Found: 5.82 ± 0.4% | |
| % Nitrogen | 11.56% | Found: 11.56 ± 0.4% | |
| % Sulfur | 13.23% | Found: 13.23 ± 0.4% |
Authoritative Grounding: The generally accepted tolerance for elemental analysis in academic journals and for establishing a new chemical entity is that the found values for C, H, and N should be within ±0.4% of the calculated values.[7][8] A deviation outside this range often suggests the presence of impurities or residual solvent.[7]
Summary of Purity Confirmation Techniques
| Technique | Primary Purpose | Strengths | Common Issues |
| ¹H & ¹³C NMR | Structural elucidation and identification of proton/carbon-containing impurities. | Provides detailed structural information; can quantify impurities with an internal standard (qNMR).[1] | Signal overlap; insensitive to non-protonated impurities. |
| HPLC-UV | Quantifying purity and separating impurities. | High sensitivity and resolving power; provides a % purity value.[2] | Method development can be time-consuming; requires a chromophore. |
| HRMS | Confirming elemental composition via exact mass. | Extremely accurate; provides high confidence in the molecular formula. | Does not separate isomers; susceptible to ion suppression. |
| Elemental Analysis | Confirming bulk elemental composition. | A classic, robust method for bulk sample purity.[9] | Requires a relatively larger sample amount; less sensitive to minor impurities. |
| Melting Point | Preliminary check of purity. | Fast and simple; a sharp melting range indicates high purity.[11] | Insensitive to impurities with similar melting points; not quantitative. |
By integrating the results from these orthogonal techniques, you can build a robust and defensible case for the purity of your synthesized this compound, ensuring the integrity of your subsequent research.
References
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- SCION Instruments. HPLC Troubleshooting Guide.
- ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- PubMed Central. (2022). An International Study Evaluating Elemental Analysis.
- Restek. HPLC Troubleshooting Guide.
- Sigma Aldrich. HPLC Troubleshooting Guide.
- Eltra. Elemental Analysis - Organic & Inorganic Compounds.
- Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
- Royal Society of Chemistry. Supporting Information.
- ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- PubChem. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate.
- Echemi. ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aelabgroup.com [aelabgroup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. moravek.com [moravek.com]
dealing with batch-to-batch variability of ethyl 2-morpholino-1,3-thiazole-4-carboxylate
A Guide to Understanding and Managing Batch-to-Batch Variability
Welcome to the technical support resource for ethyl 2-morpholino-1,3-thiazole-4-carboxylate. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for navigating the common challenge of batch-to-batch variability with this crucial research intermediate. Inconsistent starting material is a primary source of failed experiments, low yields, and irreproducible results. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, validate your material, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical issue for a compound like this compound?
Batch-to-batch variability refers to the subtle—or sometimes significant—differences in the chemical and physical properties of a compound between different production lots or batches.[1] While each batch meets the general specifications on the Certificate of Analysis (CoA), minor variations can profoundly impact downstream applications.[2] For a synthetic intermediate, these inconsistencies can alter reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API), leading to costly delays and regulatory hurdles.[3][4]
The core issues stem from:
-
Safety and Efficacy: Unidentified impurities can have their own pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product.[4][5]
-
Reproducibility: A cornerstone of scientific research and pharmaceutical manufacturing is the ability to reproduce results consistently. Variable starting materials make this impossible.[2]
-
Process Integrity: Inconsistent batches can cause failures in downstream process steps, such as crystallization or formulation, that have been optimized for a specific material profile.[6]
Q2: What are the most common sources of variability in this compound?
Variability in this compound typically originates from its synthesis and purification. The common synthetic route, a variation of the Hantzsch thiazole synthesis, involves the reaction of 4-((amino)thiocarbonyl)morpholine with ethyl bromopyruvate .[7]
Potential sources of impurities and variation include:
-
Raw Material Impurities: The quality of the starting thiourea and α-halo ester can introduce precursor-related impurities into the final product.[5]
-
Byproducts: Unwanted side reactions during the synthesis can generate structurally similar compounds that are difficult to separate.[5]
-
Residual Solvents: Solvents used during reaction and purification (e.g., acetone, chloroform, ethyl acetate) may remain in the final product.[3]
-
Degradation Products: The compound may degrade over time if stored improperly, especially if exposed to moisture, light, or extreme temperatures.
-
Physical Property Differences: Variations in crystallinity, particle size, or amorphous content can affect dissolution rates and reactivity, even if the chemical purity is high.[6]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a problem-oriented approach to resolving issues that may arise from batch-to-batch variability.
Problem 1: My reaction yield is significantly lower or more variable than expected.
A drop in yield is often the first sign of a problem with your starting material. The cause is typically a lower-than-stated purity or the presence of inhibitors.
-
Confirm Identity and Purity (Qualitative & Quantitative): Do not rely solely on the supplier's CoA. An independent verification is a self-validating step crucial for trustworthy results.
-
Assess Presence of Reactive Impurities: Some impurities may not be inert and can interfere with your reaction.
-
Check for Non-Chemical Variability: Physical properties can play a significant role.
The following flowchart outlines a systematic approach to troubleshooting yield issues.
Caption: Systematic workflow for diagnosing yield issues.
Protocol 1: ¹H NMR Analysis for Structural Verification and Impurity Identification
-
Objective: To confirm the chemical structure and identify organic impurities like residual solvents or unreacted starting materials.
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound batch .
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire a standard proton (¹H) NMR spectrum.[8]
-
Analysis:
-
Structural Protons: Compare the obtained spectrum to a reference spectrum of a known pure batch. Key signals for the target molecule should be present.
-
Impurities: Look for unexpected peaks. Residual solvents have characteristic chemical shifts (e.g., Acetone: ~2.17 ppm; Chloroform: ~7.26 ppm; Ethyl Acetate: ~1.26, 2.05, 4.12 ppm).
-
Integration: Integrate the area of the product peaks relative to the impurity peaks to estimate the level of contamination.
-
-
Protocol 2: RP-HPLC for Quantitative Purity Assessment
-
Objective: To accurately determine the purity percentage (assay) of the compound.
-
Methodology:
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a dilution series for a calibration curve.
-
Chromatographic Conditions (Example): [9][10]
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 284 nm.[11]
-
Column Temperature: 30 °C
-
-
Injection: Inject a blank (mobile phase), followed by your calibration standards and finally your sample solution.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). For a more accurate assay, compare the peak area of your sample to the calibration curve generated from a certified reference standard.
-
Problem 2: I am observing unexpected spots on TLC or peaks in LC-MS analysis of my crude reaction product.
This indicates that your starting material may contain impurities that are carried through your reaction or that the starting material itself is leading to the formation of new byproducts.
-
Characterize the Impurity:
-
Hypothesize the Source:
-
Could it be an unreacted starting material? (Check the masses of 4-((amino)thiocarbonyl)morpholine and ethyl bromopyruvate).
-
Could it be a dimer or a product from a side reaction?
-
-
Mitigation Strategy:
-
Purification: If the impurity is identified, a targeted purification step like recrystallization or flash column chromatography may be effective.[7] A typical solvent system for silica gel chromatography of this compound is 1% methanol in chloroform or a hexane-ethyl acetate gradient.[7][14]
-
Supplier Qualification: If purification is not feasible, the most robust solution is to reject the batch and contact the supplier. Provide them with your analytical data (NMR, HPLC, MS) and request a batch that meets your stringent quality requirements. A reliable supplier will have robust batch-to-batch consistency protocols.[2]
-
| Potential Impurity/Variable | Likely Source | Primary Analytical Method | Secondary Method(s) |
| 4-((amino)thiocarbonyl)morpholine | Unreacted Starting Material | ¹H NMR, LC-MS | TLC |
| Ethyl bromopyruvate | Unreacted Starting Material | ¹H NMR (may be reactive) | GC-MS (derivatized) |
| Residual Solvents (Acetone, etc.) | Synthesis/Purification | ¹H NMR | Headspace GC-MS |
| Water | Storage/Handling | Karl Fischer Titration | - |
| Degradation Products | Improper Storage | RP-HPLC (purity profile) | LC-MS |
| Physical Form Variants | Crystallization/Milling | Powder X-Ray Diffraction (PXRD) | Microscopy, DSC |
Synthesis and Impurity Pathway
The diagram below illustrates the synthesis of this compound and highlights key points where variability can be introduced.
Caption: Synthesis pathway and potential impurity entry points.
By implementing a rigorous incoming material qualification program using these diagnostic tools, you can proactively identify and mitigate the risks associated with batch-to-batch variability, ensuring the success and reproducibility of your critical research and development work.
References
- Vertex AI Search. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Dongare, A. S., et al. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. American Journal of PharmTech Research.
- Wang, X., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry.
- ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Khan, I., et al. (2020). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
Sources
- 1. zaether.com [zaether.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. prepchem.com [prepchem.com]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Techniques for Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate
Welcome to the dedicated technical support center for the analytical optimization of ethyl 2-morpholino-1,3-thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. Our goal is to empower you with the expertise and practical insights needed to achieve robust and reliable analytical results.
Introduction to the Analyte
This compound is a heterocyclic compound featuring a thiazole core, a morpholine substituent, and an ethyl carboxylate group. Understanding its structural components is key to anticipating its analytical behavior. The morpholine moiety imparts basicity, while the thiazole ring and ethyl ester group contribute to its overall polarity and potential for specific chromatographic interactions. This guide will focus on the primary analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions that may arise during the analysis of this compound.
Q1: What is the recommended starting HPLC method for this compound?
A1: A reversed-phase HPLC method is a good starting point. Due to the basic nature of the morpholine group, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) is recommended to ensure good peak shape and retention. A gradient elution from a lower to a higher organic phase concentration will likely be effective for separating the target analyte from impurities.
Q2: Can I analyze this compound by Gas Chromatography (GC)?
A2: Direct GC analysis might be challenging due to the compound's polarity and relatively high molecular weight, which could lead to poor volatility and thermal degradation in the injector or column.[1] Derivatization to a more volatile and stable compound could be a viable strategy, though this adds complexity to the sample preparation.[1][2][3]
Q3: What are the expected mass-to-charge ratios (m/z) in the mass spectrum?
A3: The exact mass of this compound (C10H14N2O3S) is approximately 242.07 g/mol . In positive ion mode electrospray ionization (ESI-MS), you would expect to see the protonated molecule [M+H]+ at m/z 243.08. Other potential adducts like [M+Na]+ at m/z 265.06 may also be observed. Fragmentation patterns in MS/MS would likely involve losses of the ethyl group, the carboxyl group, and cleavage of the morpholine ring.
Q4: Which solvent is best for preparing samples for NMR analysis?
A4: Deuterated chloroform (CDCl3) is a common and often suitable solvent for small organic molecules like this.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are good alternatives. Ensure the chosen solvent does not have signals that overlap with key analyte peaks.[4]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Possible Causes & Solutions:
-
Secondary Interactions: The basic morpholine group can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the morpholine group and minimize these interactions.[5] Alternatively, using a column with end-capping or a hybrid particle technology can reduce silanol activity.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[5]
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and thus its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the morpholine nitrogen to ensure a single ionic species is present.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[5][6]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
-
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to shifts in retention time.[8]
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements.
-
-
Pump Issues: Fluctuations in pump pressure or flow rate will directly impact retention times.
-
Solution: Check for leaks in the pump and fittings.[7] Degas the mobile phase to prevent air bubbles from entering the pump.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Recommended HPLC Starting Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 284 nm[9] |
Gas Chromatography (GC) Troubleshooting
Possible Causes & Solutions:
-
Analyte Degradation: The compound may be thermally degrading in the hot injector.[10]
-
Solution: Lower the injector temperature. Use a deactivated liner to minimize active sites that can promote degradation.
-
-
Poor Volatility: The compound may not be volatile enough to be efficiently transferred from the injector to the column.
-
Solution: While increasing the injector temperature might seem intuitive, it can lead to degradation. A better approach is to consider derivatization to a more volatile analog.
-
-
Injector Problems: A blocked syringe or a leaking septum can prevent the sample from reaching the column.[10][11]
-
Solution: Check the syringe for blockages and ensure it is functioning correctly. Replace the septum.[11]
-
Possible Causes & Solutions:
-
Active Sites: The polar nature of the molecule can lead to interactions with active sites in the injector liner or the column.[10]
-
Solution: Use a deactivated liner and a column specifically designed for polar or basic compounds.
-
-
Slow Injection: A slow injection can cause the sample to vaporize slowly and enter the column as a broad band.
-
Solution: Use an autosampler for fast and reproducible injections. If injecting manually, perform the injection as quickly and smoothly as possible.
-
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening.[12]
-
Solution: Optimize the carrier gas flow rate for the column dimensions and stationary phase.
-
Proposed GC-MS Method (with Derivatization)
While direct GC analysis is challenging, a potential workflow involving derivatization could be employed. For instance, the morpholine nitrogen could be acylated to increase volatility.
| Parameter | Recommended Setting |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
Mass Spectrometry (MS) Troubleshooting
Possible Causes & Solutions:
-
Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.[6]
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Incorrect Ionization Mode: The compound may not ionize efficiently in the selected mode.
-
Solution: Given the basic morpholine group, positive ion mode (ESI+) is expected to be optimal.
-
-
Suboptimal MS Parameters: The voltages on the capillary, cone, and other ion optics may not be optimized for the analyte.
-
Solution: Perform a tuning and calibration of the instrument. Systematically optimize the ion source parameters to maximize the signal for the target analyte.
-
-
Leaks in the System: Leaks in the vacuum system can significantly reduce sensitivity.[13]
-
Solution: Check for leaks using a leak detector, paying close attention to seals and connections.[13]
-
Troubleshooting Workflow for Low MS Signal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. zefsci.com [zefsci.com]
- 7. labcompare.com [labcompare.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. gentechscientific.com [gentechscientific.com]
Validation & Comparative
A Comprehensive Guide to Validating the Biological Target of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from a chemical entity to a validated drug is a meticulous process, with biological target validation standing as a critical milestone. This guide provides an in-depth, technically-focused framework for identifying and validating the biological target of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a heterocyclic compound with potential therapeutic applications. By integrating established methodologies with expert insights, this document will navigate the complexities of target deconvolution, ensuring a scientifically rigorous approach.
The morpholine and thiazole moieties are recognized pharmacophores, appearing in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3] Therefore, a systematic and multi-faceted validation strategy is paramount to elucidate the precise mechanism of action of this compound.
Part 1: Foundational Strategies for Target Identification
The initial phase of target validation involves generating a list of candidate proteins that physically interact with the small molecule. This is often achieved through unbiased screening methods that cast a wide net across the proteome.
Affinity-Based Approaches: Capturing the Interactome
A cornerstone of target identification is the use of affinity-based methods, which leverage the physical interaction between the compound and its protein target.[4]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of the Small Molecule: A crucial first step is the synthesis of an analog of this compound that incorporates a linker arm suitable for covalent attachment to a solid support, such as NHS-activated sepharose beads. It is imperative that the linker attachment site is chosen carefully to minimize disruption of the compound's native binding interactions.
-
Cell Lysate Preparation: Prepare a lysate from a biologically relevant cell line that is responsive to the compound's effects. The lysate should be prepared under non-denaturing conditions to preserve protein structure and potential protein-protein interactions.
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Subsequently, elute the bound proteins using a competitive, non-denaturing agent or by altering buffer conditions (e.g., pH, salt concentration).
-
Protein Identification by Mass Spectrometry: The eluted proteins are then identified using sensitive mass spectrometry techniques, such as LC-MS/MS.
Data Presentation: Prioritizing High-Confidence Candidates
The output from the mass spectrometry analysis will be a list of proteins. It is essential to prioritize these "hits" based on several criteria:
| Parameter | Description | Interpretation |
| Peptide Count | The number of unique peptides identified for a given protein. | A higher peptide count generally indicates a more abundant and confidently identified protein. |
| Sequence Coverage | The percentage of the protein's amino acid sequence covered by the identified peptides. | Higher sequence coverage increases the confidence in the protein's identification. |
| Fold Enrichment (vs. Control) | The ratio of protein abundance in the compound-treated sample compared to a control (e.g., beads without the immobilized compound). | A high fold enrichment suggests a specific interaction with the compound. |
Genetic Approaches: Linking Gene Function to Compound Sensitivity
Genetic methods provide an orthogonal approach to identify targets by observing how the modulation of specific genes affects the cellular response to the small molecule.[5]
Experimental Protocol: CRISPR-Cas9 Knockout Screens
CRISPR-Cas9 technology offers a powerful tool for systematically knocking out every gene in the genome to identify those that, when absent, alter a cell's sensitivity to a compound.[6][7]
-
Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library, where each cell receives a guide RNA (gRNA) targeting a specific gene for knockout.
-
Compound Treatment: Treat the cell population with this compound at a concentration that causes partial growth inhibition (e.g., IC50).
-
Next-Generation Sequencing: After a period of selection, harvest the genomic DNA from the surviving cells and use next-generation sequencing to determine the abundance of each gRNA.
-
Hit Identification: Genes whose knockout leads to either increased resistance (enriched gRNAs) or increased sensitivity (depleted gRNAs) to the compound are considered potential targets or key pathway components.
Data Visualization: Unveiling the Genetic Landscape
dot
Caption: Workflow for a CRISPR-Cas9 knockout screen.
Part 2: Rigorous Validation of Putative Targets
Once a list of candidate targets has been generated, the next crucial phase is to validate these interactions using a suite of orthogonal assays. This multi-pronged approach provides a self-validating system, increasing the confidence in the identified target.
Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures the direct engagement of a compound with its target protein within intact cells.[8][9] The principle behind this assay is that the binding of a small molecule can stabilize its target protein, leading to an increase in its thermal stability.[10]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.[11]
Data Presentation: Visualizing Thermal Stabilization
| Temperature (°C) | Relative Soluble Protein (Vehicle) | Relative Soluble Protein (Compound) | Thermal Shift (ΔTm) |
| 45 | 1.00 | 1.00 | |
| 50 | 0.95 | 0.98 | |
| 55 | 0.75 | 0.92 | |
| 60 | 0.40 | 0.80 | +5°C |
| 65 | 0.15 | 0.55 | |
| 70 | 0.05 | 0.25 |
dot
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Biochemical Assays: Quantifying Direct Interactions
Biochemical assays, performed in a cell-free system, are essential for quantifying the direct interaction between the compound and a purified recombinant version of the putative target protein.[12][13]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[4]
-
Protein and Compound Preparation: Purify the recombinant target protein and prepare a concentrated solution of this compound.
-
Titration: Inject small aliquots of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Alternative Biochemical Assays:
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (kon and koff) by detecting changes in the refractive index upon binding of the compound to the immobilized target protein.
-
Enzyme Activity Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity.[14]
Competitive Binding Assays: Probing Selectivity
For certain target classes, such as kinases, competitive binding assays are invaluable for assessing both target engagement and selectivity.
Experimental Protocol: Kinobeads® Competition Binding Assay
Kinobeads® are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[15][16]
-
Lysate Preparation and Compound Incubation: Incubate cell lysates with varying concentrations of this compound.
-
Kinobeads® Pulldown: Add the Kinobeads® to the treated lysates to capture kinases that are not bound to the test compound.
-
Mass Spectrometry Analysis: Elute the bound kinases and quantify their abundance using mass spectrometry.[17]
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in the binding of a specific kinase to the beads (IC50) is a measure of its binding affinity.[18]
Data Visualization: Mapping the Kinase Selectivity Profile
dot
Caption: Workflow of a Kinobeads® competition binding assay.
Part 3: Comparative Analysis and Final Validation
A robust target validation strategy includes comparing the effects of the compound to known modulators of the putative target and utilizing genetic tools for definitive validation.
Comparison with Known Ligands
If well-characterized tool compounds or approved drugs for the putative target exist, a comparative analysis can provide strong evidence for on-target activity.
| Assay | This compound | Known Inhibitor | Interpretation |
| Cellular Viability (IC50) | 1.2 µM | 0.8 µM | Similar cellular potency suggests a shared mechanism of action. |
| Target Enzyme Activity (IC50) | 0.5 µM | 0.3 µM | Similar biochemical potency further supports on-target activity. |
| Downstream Signaling (Western Blot) | Decreased phosphorylation of substrate X | Decreased phosphorylation of substrate X | Identical effects on downstream signaling pathways provide strong evidence for a common target. |
Genetic Validation: The Definitive Link
The most definitive evidence for target validation comes from genetic experiments that demonstrate that the presence of the target is essential for the compound's activity.[19]
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout
-
Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line where the gene encoding the putative target is knocked out.
-
Assess Compound Sensitivity: Compare the sensitivity of the knockout cell line to the wild-type cell line in a cell viability assay.
Expected Outcome for a Validated Target:
If the protein is the true target of the compound, the knockout cell line should exhibit significant resistance to the compound compared to the wild-type cells.
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted and rigorous scientific approach. By combining unbiased target identification methods with a suite of orthogonal validation assays, researchers can build a compelling and self-validating case for the compound's mechanism of action. This comprehensive understanding is not only crucial for advancing the compound through the drug discovery pipeline but also for elucidating fundamental biological processes.
References
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ethyl 2-morpholino-1,3-thiazole-4-carboxylate vs other thiazole inhibitors
The thiazole scaffold is a remarkably versatile and enduring platform in drug discovery. While this compound serves primarily as a synthetic intermediate, its structural motifs are relevant to the broader class of biologically active thiazoles. The comparative analysis reveals that specific substitutions are paramount for achieving high potency and target selectivity. Phenylthiazoles, fused imidazo[2,1-b]thiazoles, and derivatives with carefully chosen functional groups have demonstrated inhibitory activities in the nanomolar range against critical cancer targets, often outperforming established drugs in preclinical assays. [12][13] The ability to fine-tune the properties of the thiazole ring allows for the development of inhibitors that are not only potent but also possess desirable characteristics like reduced cytotoxicity to non-cancerous cells or the ability to block metastasis. [19]The experimental methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to designing the next generation of thiazole-based therapeutics. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly fuel further innovation in this dynamic field. [1]
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A Comparative Guide to Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate and Its Analogs for Drug Discovery
This guide provides a comprehensive comparative analysis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate and structurally similar compounds, offering insights for researchers, scientists, and professionals in drug development. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform future research and development of thiazole-based therapeutics.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The ability to readily functionalize the thiazole ring at multiple positions allows for the fine-tuning of its pharmacological profile, making it an attractive core for drug design.[2]
This guide focuses on this compound, a compound that combines the thiazole core with a morpholine moiety at the 2-position and an ethyl carboxylate group at the 4-position. The morpholine ring is another important pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The ester group at the 4-position provides a handle for further chemical modification or can contribute to receptor binding. While specific biological data for this exact molecule is not extensively published, a comparative study with its close analogs can provide valuable predictions of its potential therapeutic value and guide future investigations.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the basic properties of our lead compound with its simpler, yet structurally related, analogs.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₄N₂O₃S | 242.29 | |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21[3] | |
| Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate | C₈H₁₀N₂O₃S | 214.24 |
Data sourced from PubChem and other chemical suppliers where available.[1][3]
The introduction of the morpholine ring significantly increases the molecular weight and likely alters the polarity and solubility compared to the parent 2-amino analog. This modification is often intended to enhance drug-like properties.
Synthesis of 2-Substituted Thiazole-4-carboxylates
The most common and versatile method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the compounds in this guide, the general synthetic pathway involves the reaction of ethyl bromopyruvate (an α-haloketone) with a corresponding thiourea derivative.
Caption: Structure-Activity Relationship (SAR) map for the thiazole scaffold.
-
C2 Position: The amino group at the C2 position is a common feature in many biologically active thiazoles. Modification of this group, such as acylation or incorporation into a heterocyclic system like morpholine, significantly impacts the biological profile. For anticancer activity, bulky aromatic groups or heterocyclic rings at this position can enhance potency.
-
C4 Position: The carboxylate ester at the C4 position is a key feature of the compounds in this guide. This group can act as a hydrogen bond acceptor and its size and nature can influence binding to target enzymes or receptors.
-
C5 Position: While unsubstituted in the compounds discussed here, substitution at the C5 position with small alkyl or aryl groups can also modulate the biological activity, often improving potency and selectivity for certain targets. [5]
Experimental Protocols
To facilitate further research, we provide detailed, exemplary protocols for the synthesis of a 2-substituted thiazole-4-carboxylate and for the evaluation of its anticancer and antimicrobial activities.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound. [6] Materials:
-
4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol)
-
Ethyl bromopyruvate (1.59 mL, 12.7 mmol)
-
Magnesium sulfate (anhydrous, excess)
-
Acetone (50 mL)
-
Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (anhydrous)
-
Silica gel for chromatography
-
Methanol
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Combine 4-((amino)thiocarbonyl)morpholine (1.85 g), ethyl bromopyruvate (1.59 mL), and an excess of anhydrous magnesium sulfate in 50 mL of acetone in a round-bottom flask.
-
Heat the mixture at reflux for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the magnesium sulfate and concentrate the filtrate in vacuo.
-
Dissolve the residue in chloroform and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography using 1% methanol in chloroform as the eluent to yield the desired compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [7]4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [8]Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its biological performance is limited, a comparative analysis with its structural analogs strongly suggests potential for significant anticancer and antimicrobial activities. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties.
Future research should focus on the synthesis and in-depth biological evaluation of this compound and a library of its derivatives. Key areas of investigation should include:
-
Screening against a diverse panel of cancer cell lines and microbial strains.
-
Elucidation of the mechanism of action for any observed biological activity.
-
Further chemical modifications to optimize potency and selectivity based on SAR studies.
The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of this and related thiazole compounds.
References
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- Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
- Weidmann, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate Analogs
For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethyl 2-morpholino-1,3-thiazole-4-carboxylate analogs, a scaffold of significant interest in medicinal chemistry. While a single, comprehensive comparative study on a homologous series of these specific analogs is not extensively documented, by synthesizing findings from various studies on related 2-substituted aminothiazoles, we can elucidate key structural determinants of activity, particularly in the context of anticancer and kinase inhibitory effects.
The this compound Scaffold: A Privileged Structure
The 1,3-thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing bioactive molecules. The this compound scaffold combines this privileged heterocycle with a morpholine moiety at the 2-position and an ethyl carboxylate group at the 4-position. The morpholine ring, in particular, is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and it can also engage in crucial interactions with biological targets.[3][4] This combination of features has positioned these analogs as promising candidates for targeting various enzymes, especially protein kinases involved in cell signaling pathways.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the 2-position (morpholine ring), the 4-position (ethyl carboxylate), and the 5-position of the thiazole ring.
Modifications at the 2-Position: The Role of the Amino Substituent
The substituent at the 2-amino position of the thiazole ring is a critical determinant of biological activity. While our focus is on the morpholino group, it is instructive to consider the broader context of 2-N-substituted aminothiazoles to appreciate its significance.
-
Cyclic Amines: The introduction of cyclic amines, such as morpholine, piperidine, and pyrrolidine, at the 2-position has been explored in various studies. The morpholine moiety is particularly noteworthy for its favorable impact on the pharmacokinetic profile of drug candidates. In the context of PI3K inhibitors, the morpholine group has been shown to be crucial for potent antitumor activity.[5] This is often attributed to its ability to form key hydrogen bonds with residues in the kinase hinge region.
-
Acyclic and Aromatic Amines: Substitution with acyclic or aromatic amines can drastically alter the activity profile. For instance, in a series of 2-aminothiazoles targeting Mycobacterium tuberculosis, N-aryl substitution was found to be well-tolerated, with the electronic properties of the aryl ring influencing potency.[6] However, for kinase inhibition, a bulky aromatic substituent at this position may be detrimental if it disrupts the optimal binding conformation in the ATP-binding pocket.
The 4-Position: Modulating Potency and Selectivity through the Carboxylate Group
The ethyl carboxylate group at the 4-position offers a handle for fine-tuning the molecule's properties.
-
Ester Analogs: Variation of the ester alkyl group (e.g., methyl, propyl) can influence lipophilicity and, consequently, cell permeability and oral bioavailability. While subtle, these changes can impact the overall efficacy of the compound.
-
Amide Derivatives: Conversion of the ester to an amide introduces a hydrogen bond donor and allows for the exploration of a wider chemical space. The nature of the amine substituent on the amide can be varied to probe for additional interactions with the target protein. For instance, in a series of 2-aminothiazole-4-carboxamides, derivatization of the amide led to the identification of potent and selective muscarinic M(3) antagonists.[7]
-
Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid introduces a negative charge at physiological pH. This can be beneficial if the target's active site has a complementary positively charged residue, leading to enhanced binding affinity.
The 5-Position: A Key Locus for Potency Enhancement
The 5-position of the thiazole ring is often a key site for introducing substituents to enhance potency and selectivity.
-
Small Alkyl and Halogen Substituents: Introduction of small alkyl groups (e.g., methyl) or halogens (e.g., chloro, bromo) at this position can modulate the electronic properties of the thiazole ring and create additional van der Waals interactions with the target. In some kinase inhibitors, a halogen at this position can act as a hydrogen bond acceptor.
-
Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl rings at the 5-position can lead to significant gains in potency by accessing hydrophobic pockets within the active site of the target enzyme. The substitution pattern on these appended rings is also critical, with electron-donating or electron-withdrawing groups influencing the overall activity. For example, in a series of 2-aminothiazole derivatives, the presence of a substituted phenyl ring at the 5-position was found to be crucial for potent anticancer activity.
The following diagram illustrates the key positions for modification on the this compound scaffold and their general impact on activity.
Caption: Key modification sites on the core scaffold.
Comparative Analysis of Biological Activity
Table 1: Comparative Anticancer and Kinase Inhibitory Activities of Selected 2-Morpholinothiazole Analogs and Related Compounds
| Compound ID | 2-Substituent | 4-Substituent | 5-Substituent | Biological Target/Cell Line | IC50 (µM) | Reference |
| 1 | Morpholine | Ethyl carboxylate | H | - | - | [8] |
| 2 | Morpholinoimino | Phenyl | 5-(4-chlorophenyl) | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [9] |
| 3 | Morpholinoimino | Phenyl | 5-(4-methoxyphenyl) | HepG2 (Liver Cancer) | Comparable to Doxorubicin | [9] |
| 4 | Morpholine | 2-phenyl-benzothiazole | H | PI3Kβ | (88.3% inhibition at 1 µM) | [5] |
Note: The data presented is a synthesis from different studies and direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
From the limited available data, it is evident that the 2-morpholino-thiazole scaffold is a viable starting point for developing potent anticancer agents and kinase inhibitors. The work on 2-(morpholinoimino)-thiazoles demonstrates that modifications at the 3 and 5-positions can lead to potent cytotoxic effects against cancer cell lines.[9] Furthermore, the incorporation of the morpholinothiazole moiety into a more complex scaffold in compound 4 resulted in significant PI3Kβ inhibition.[5]
Experimental Protocols
To facilitate further research and validation of the SAR of these compounds, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a common biological evaluation assay.
Synthesis of Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate
This protocol is adapted from a reported synthesis.[8]
Workflow for the Synthesis of Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 ml, 12.7 mmol), and an excess of anhydrous magnesium sulfate (MgSO4) in 50 ml of acetone.
-
Reaction: Heat the mixture at reflux for 2 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the magnesium sulfate and concentrate the filtrate in vacuo.
-
Extraction: Dissolve the residue in chloroform and wash with an aqueous solution of sodium bicarbonate (NaHCO3). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate.
-
Purification: Purify the crude product by silica gel chromatography using a mobile phase of 1% methanol in chloroform to afford the desired product.
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Workflow for the MTT Assay
Caption: Workflow for assessing anticancer activity.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. This guide, by synthesizing fragmented data, provides a foundational understanding of the SAR of this class of compounds. The key takeaways are:
-
The 2-morpholino group is a favorable substituent for enhancing drug-like properties.
-
The 4-carboxylate moiety offers a versatile handle for fine-tuning potency and pharmacokinetics.
-
The 5-position of the thiazole ring is a critical site for introducing substituents to achieve significant gains in activity.
Future research should focus on the systematic synthesis and evaluation of a homologous series of these analogs to build a more comprehensive and quantitative SAR model. This would involve exploring a wider range of substituents at the 5-position and converting the 4-ethyl carboxylate to various amides and other functional groups. Such studies will undoubtedly accelerate the development of novel drug candidates based on this promising scaffold.
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A Researcher's Guide to Confirming On-Target Effects of Novel Compounds: A Case Study with Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a preliminary "hit" to a validated lead molecule is paved with rigorous scientific investigation. A critical and often challenging phase of this journey is the unequivocal confirmation of the compound's on-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the biological target of a novel small molecule, using ethyl 2-morpholino-1,3-thiazole-4-carboxylate as a hypothetical lead compound.
The thiazole and morpholine moieties are present in numerous biologically active molecules, suggesting that our compound of interest could have therapeutic potential. Derivatives of 2-aminothiazole-4-carboxylate, for instance, have shown promise as anticancer agents.[1][2][3] This guide will not assume a specific target but will instead outline the crucial experimental workflows to identify the target, confirm engagement, and validate the on-target mechanism of action.
The Imperative of On-Target Confirmation
The core principle of modern drug discovery is the rational design of molecules that selectively interact with a specific biological target to elicit a desired therapeutic effect.[4][5] Failure to rigorously validate this on-target engagement is a leading cause of late-stage clinical trial failures, often due to unforeseen off-target toxicities or a lack of efficacy.[4] This guide will equip you with the strategic and technical knowledge to build a robust data package that confirms the on-target effects of your compound.
Our investigative workflow is structured around three key pillars:
-
Target Identification: Uncovering the specific biomolecule(s) with which the compound interacts.
-
Target Engagement: Demonstrating direct physical binding of the compound to its identified target in a relevant biological context.[6][7]
-
Target Validation: Linking the compound-target interaction to a measurable downstream biological or phenotypic effect.[5][8][9]
I. Target Identification: Unveiling the Molecular Partner
The first step is to generate hypotheses and subsequently identify the cellular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, is most effective.
In Silico Approaches
Computational methods can provide initial clues by comparing the structure of our compound to libraries of known bioactive molecules.[10]
-
Pharmacophore Modeling and Ligand-Based Screening: By identifying the key chemical features of this compound, we can screen databases of known ligands to find molecules with similar features and known targets.
-
Reverse Docking: This technique involves docking our compound into the binding sites of a large number of known protein structures to predict potential binders.[10]
Experimental Approaches for Target Identification
-
Affinity-Based Methods: These techniques utilize a modified version of the compound to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
-
Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are retained and can be identified by mass spectrometry.
-
Chemical Proteomics: A photoreactive or chemically reactive group is incorporated into the compound's structure. Upon exposure to UV light or a specific chemical trigger, the compound will covalently crosslink to its binding partners, which can then be identified.
-
II. Target Engagement: Confirming the Handshake
Once a putative target is identified, the next crucial step is to confirm direct physical binding.[6][7][11] Target engagement assays measure the extent to which a compound binds to its intended target in a cellular or in vivo environment.[6][12]
Biochemical Assays
Biochemical assays provide a controlled environment to measure the direct interaction between a compound and a purified protein.[4][13][14]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing information on binding affinity (Kd), stoichiometry, and thermodynamics.[6]
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein, allowing for the determination of binding kinetics (kon and koff).[15]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the compound stabilizes the protein, suggesting direct binding.
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
This protocol outlines a typical DSF experiment to assess the binding of this compound to a purified candidate protein.
Materials:
-
Purified candidate target protein
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate assay buffer (e.g., PBS or HEPES-based buffer)
-
qPCR instrument with thermal melting capabilities
Procedure:
-
Protein Preparation: Dilute the purified target protein to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range from sub-micromolar to high micromolar.
-
Assay Plate Setup: In a 96-well or 384-well qPCR plate, add the protein solution, the compound dilutions, and SYPRO Orange dye (final concentration of 5x). Include appropriate controls (protein + dye + buffer, buffer + dye).
-
Thermal Denaturation: Place the plate in the qPCR instrument and run a melt curve analysis. This typically involves a gradual increase in temperature from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of the compound indicates stabilization and direct binding.
Cellular Target Engagement Assays
While biochemical assays are powerful, it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[11][16]
-
Cellular Thermal Shift Assay (CETSA): This is an extension of the DSF principle to live cells. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods. Ligand binding stabilizes the target protein, resulting in more soluble protein at higher temperatures.[15]
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the compound displaces the tracer, the BRET signal decreases, allowing for the quantification of target engagement.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for confirming the on-target effects of a novel compound.
III. Target Validation: Linking Interaction to Function
Confirming target engagement is a significant milestone, but it is not the final step. We must demonstrate that the interaction between this compound and its target leads to a functional consequence.[5][8][9]
Cell-Based Functional Assays
These assays measure the downstream effects of target engagement in a cellular context.[12][16] The specific assay will depend on the nature of the identified target.
-
Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound.
-
Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure changes in transcriptional activity.
-
Second Messenger Assays: For targets involved in signal transduction, changes in the levels of second messengers like cAMP or calcium can be quantified.[12]
Phenotypic Assays
Phenotypic assays assess the overall effect of the compound on the cell or organism.[16] It is crucial to correlate the phenotypic effect with the on-target activity.
-
Cell Viability and Proliferation Assays: These assays determine if the compound affects cell survival or growth.
-
Gene Knockdown/Knockout Studies: A powerful way to validate that the compound's effect is on-target is to show that silencing the expression of the target gene (e.g., using siRNA or CRISPR) phenocopies the effect of the compound. Furthermore, in a target knockout cell line, the compound should have a significantly reduced or no effect.
In Vivo Models
The ultimate validation comes from demonstrating on-target effects in a living organism.[8][10][17][18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the compound in the target tissue over time (PK) and correlating it with a biomarker of target engagement and a measure of the biological effect (PD).
-
Disease Models: In an appropriate animal model of disease, treatment with the compound should lead to a therapeutic benefit that is consistent with the proposed mechanism of action.[8]
Comparing this compound with an Alternative
Once the target and mechanism of action are established, a meaningful comparison with an alternative compound can be made. Let's assume through the aforementioned workflow, we have identified that this compound is an inhibitor of Kinase X. A suitable comparator would be a known, selective inhibitor of Kinase X.
| Parameter | This compound | Known Kinase X Inhibitor (Alternative) | Rationale for Comparison |
| Target Binding Affinity (Kd) | To be determined (e.g., via ITC or SPR) | Typically in the low nM range | A direct comparison of binding strength to the target protein. |
| Enzymatic Inhibition (IC50) | To be determined | Established value | Measures the concentration required to inhibit 50% of the enzyme's activity. |
| Cellular Potency (EC50) | To be determined (e.g., in a cell-based assay measuring phosphorylation of a Kinase X substrate) | Established value | Reflects the compound's ability to inhibit the target in a cellular environment, taking into account cell permeability and metabolism. |
| Selectivity | To be determined (e.g., via a kinase panel screen) | Known selectivity profile | Assesses the compound's specificity for Kinase X over other kinases, which is crucial for minimizing off-target effects. |
| On-Target Phenotypic Effect | To be determined (e.g., inhibition of cancer cell proliferation) | Known effect | Confirms that target inhibition leads to the desired biological outcome. |
Conclusion
The process of confirming the on-target effects of a novel compound like this compound is a systematic and evidence-based endeavor. It requires a combination of computational, biochemical, cellular, and in vivo studies to build a compelling case for the compound's mechanism of action. By following the principles and methodologies outlined in this guide, researchers can significantly increase their confidence in a compound's therapeutic potential and make data-driven decisions to advance the most promising candidates through the drug discovery pipeline. This rigorous approach is the cornerstone of developing safe and effective medicines.
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A Technical Guide to the Cross-Validation of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3-thiazole-4-carboxylate scaffold serves as a cornerstone for the development of novel therapeutic agents. Its inherent structural features offer a versatile platform for derivatization, leading to a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate and its primary amino analog, ethyl 2-amino-1,3-thiazole-4-carboxylate. By examining their synthetic accessibility and reported biological activities, we aim to furnish researchers with the critical data necessary for informed decision-making in drug discovery pipelines.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The electronic properties of the thiazole nucleus, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for designing molecules that can effectively interact with biological targets. This guide focuses on the comparative evaluation of two key derivatives at the 2-position of the ethyl thiazole-4-carboxylate core: the morpholino and the amino substituents.
Synthetic Accessibility: A Comparative Analysis
The feasibility and efficiency of a synthetic route are paramount considerations in the early stages of drug development. Here, we compare the reported synthetic protocols for this compound and ethyl 2-amino-1,3-thiazole-4-carboxylate.
Synthesis of this compound
A common and effective method for the synthesis of the title compound is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound.
Experimental Protocol:
A mixture of 4-((amino)thiocarbonyl)morpholine, ethyl bromopyruvate, and excess magnesium sulfate in acetone is heated at reflux. The resulting mixture is then purified by silica gel chromatography to yield the desired product.
A reported synthesis of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate via this method achieved a yield of 55%[1].
Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
The synthesis of the 2-amino analog also relies on the Hantzsch thiazole synthesis, utilizing the readily available thiourea as a key starting material.
Experimental Protocol:
Ethyl bromopyruvate and thiourea are reacted in ethanol at reflux. The product precipitates upon cooling and pouring the reaction mixture into ice-cold water, followed by basification.
This straightforward procedure has been reported to yield ethyl 2-aminothiazole-4-carboxylate in yields as high as 70%[2].
Comparative Synthesis Data
| Compound | Key Reagents | Solvent | Reaction Condition | Reported Yield |
| This compound | 4-((amino)thiocarbonyl)morpholine, Ethyl bromopyruvate | Acetone | Reflux | 55%[1] |
| Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate | Thiourea, Ethyl bromopyruvate | Ethanol | Reflux | 70%[2] |
Experimental Cross-Validation of Biological Activity
While a direct head-to-head comparison of the two title compounds under identical experimental conditions is not available in the current literature, a comparative analysis of their respective derivatives provides valuable insights into their potential therapeutic applications.
Biological Profile of 2-Morpholinothiazole Derivatives
The morpholine moiety is a common substituent in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability. Recent studies have highlighted the potential of 2-morpholinothiazole derivatives in oncology and as enzyme inhibitors.
-
Anticancer Activity: A study on 2-(morpholinoimino)-thiazole derivatives demonstrated potent anticancer activity against various cancer cell lines, with some compounds showing efficacy comparable to the established chemotherapeutic agent, doxorubicin[3].
-
Enzyme Inhibition: A series of morpholine-based thiazoles were evaluated as inhibitors of bovine carbonic anhydrase-II, with the most potent compound exhibiting an IC50 of 14.68 µM[4].
Biological Profile of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational compounds. Its derivatives have been extensively studied and have shown a broad range of biological activities.
-
Anticancer Activity: Analogs of ethyl 2-substituted-aminothiazole-4-carboxylate have demonstrated significant potential as anticancer agents. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line[1].
-
Antimycobacterial Activity: Derivatives of 2-aminothiazole-4-carboxylate have shown potent activity against Mycobacterium tuberculosis. One study reported compounds with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml and IC50 values against the essential enzyme mtFabH as low as 0.95 µg/ml[5].
-
Broad-Spectrum Biological Activity: The 2-aminothiazole core is associated with a diverse range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[6][7][8].
Comparative Biological Activity of Derivatives
| Scaffold | Therapeutic Area | Key Finding | Reference |
| 2-Morpholinothiazole | Anticancer | Activity comparable to doxorubicin in various cancer cell lines. | [3] |
| 2-Morpholinothiazole | Enzyme Inhibition | IC50 of 14.68 µM against bovine carbonic anhydrase-II. | [4] |
| 2-Aminothiazole | Anticancer | GI50 of 0.08 µM against a leukemia cell line. | [1] |
| 2-Aminothiazole | Antimycobacterial | MIC as low as 0.06 µg/ml against M. tuberculosis. | [5] |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthesis of this compound.
Caption: Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate.
Conclusion and Future Directions
This comparative guide provides a cross-validation of this compound and its primary amino analog based on currently available experimental data.
Key Takeaways:
-
Synthetic Feasibility: Both compounds are accessible through the well-established Hantzsch thiazole synthesis. The synthesis of the 2-amino analog is reported with a higher yield (70%) compared to the 2-morpholino derivative (55%), suggesting potentially greater ease of access.
-
Biological Potential: While direct comparative biological data for the two title compounds is lacking, the analysis of their respective derivatives reveals distinct and promising therapeutic avenues. The 2-morpholinothiazole scaffold shows significant promise in oncology and as a platform for enzyme inhibitors. The 2-aminothiazole scaffold boasts a broader, more established profile with potent anticancer and antimycobacterial activities, among others.
Future Research:
To enable a more direct and conclusive comparison, future research should focus on:
-
Head-to-Head Biological Screening: Evaluating both this compound and ethyl 2-amino-1,3-thiazole-4-carboxylate in a panel of standardized biological assays (e.g., NCI-60 cancer cell line screen, antimicrobial susceptibility testing against a common panel of pathogens).
-
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of both scaffolds to explore the impact of various substituents on their biological activity and to identify more potent and selective lead compounds.
-
Pharmacokinetic Profiling: Comparative assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of both compounds to evaluate their drug-likeness and potential for in vivo efficacy.
By undertaking these focused research efforts, the scientific community can fully elucidate the therapeutic potential of these versatile thiazole derivatives and accelerate the development of novel and effective medicines.
References
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- Khan, I., Al-Ghorbani, M., Ali, B., Iftikhar, M., Ayub, K., & Choudhary, M. I. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16001. [Link]
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Comparative Benchmarking of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate: A Guide for Preclinical Anti-Inflammatory Drug Discovery
This guide provides a comprehensive framework for the preclinical evaluation of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate, a novel heterocyclic compound, against established anti-inflammatory drugs. Our objective is to present a scientifically rigorous, multi-tiered approach that enables researchers to objectively assess its therapeutic potential, from initial in vitro screening to in vivo efficacy and pharmacokinetic profiling.
The chemical architecture of the target compound is noteworthy, incorporating both a thiazole ring and a morpholine moiety. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, the morpholine ring is a common constituent in marketed drugs, valued for its favorable physicochemical properties and contribution to biological activity.[4] This structural precedent provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
For this comparative analysis, we have selected two widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Diclofenac and Indomethacin , as benchmarks. These drugs are well-characterized inhibitors of cyclooxygenase (COX) enzymes and serve as industry standards for evaluating novel anti-inflammatory candidates.[5]
Overall Benchmarking Workflow
The evaluation process is designed as a logical progression, starting with high-throughput in vitro assays to establish primary activity and safety, followed by more complex in vivo models to confirm efficacy in a physiological context.
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A Guide to the Synthesis and Proposed Biological Evaluation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate: A Call for Foundational Research and Independent Replication
Introduction: Unveiling the Potential of a Novel Thiazole Derivative
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this vast chemical space, ethyl 2-morpholino-1,3-thiazole-4-carboxylate stands as a relatively unexplored molecule. While its synthesis is documented, a significant gap exists in the scientific literature regarding its biological effects and potential therapeutic applications. This guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound. We will provide a detailed, independently verifiable synthesis protocol, propose a logical framework for its initial biological evaluation based on the activities of structurally similar compounds, and underscore the critical importance of independent replication of any future findings.
The morpholine moiety is a common substituent in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. Its combination with the proven pharmacophore of the 2-substituted thiazole suggests that this compound is a promising candidate for biological screening. This guide aims to provide the foundational knowledge and experimental framework to initiate such an investigation.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound can be reliably achieved through a Hantzsch-type thiazole synthesis. This method involves the condensation of a thiourea derivative with an α-halocarbonyl compound. In this case, 4-morpholinothiocarboxamide serves as the thiourea equivalent, and ethyl bromopyruvate provides the α-halocarbonyl backbone.
Experimental Protocol: Synthesis
Materials:
-
4-Morpholinothiocarboxamide
-
Ethyl bromopyruvate
-
Acetone (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Methanol
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-morpholinothiocarboxamide (1 equivalent), ethyl bromopyruvate (1 equivalent), and anhydrous magnesium sulfate (excess) to anhydrous acetone.
-
Heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in chloroform and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 1% methanol in chloroform or a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Proposed Biological Evaluation: A Roadmap for Discovery
In the absence of direct biological data for this compound, we propose a screening cascade targeting activities reported for structurally analogous compounds. The primary areas for investigation include antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity Screening
Rationale: The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial agents.[2] The morpholine group can enhance cell wall penetration. Therefore, it is logical to assess the antibacterial and antifungal properties of the title compound.
Proposed Initial Screen:
-
Antibacterial: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Antifungal: Similar MIC testing against fungal strains such as Candida albicans and Aspergillus niger.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Screening
Rationale: Numerous 2-substituted thiazole derivatives have demonstrated potent anticancer activity against various human tumor cell lines.[4] The proposed screening aims to identify any cytotoxic or antiproliferative effects of the target compound.
Proposed Initial Screen:
-
Cytotoxicity Assay: A preliminary screen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay to assess the compound's effect on the viability of a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]).
Experimental Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening
Rationale: Thiazole derivatives have been investigated as inhibitors of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[5] A preliminary assessment of anti-inflammatory potential is warranted.
Proposed Initial Screen:
-
In Vitro COX Inhibition Assay: A cell-free enzyme assay to determine the compound's ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibition Assay
-
Use a commercial COX inhibitor screening assay kit.
-
Incubate recombinant COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E₂ (PGE₂) or another downstream product using a colorimetric or fluorescent method.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value.
Proposed Experimental Workflow
Caption: A proposed workflow for the biological evaluation of this compound.
The Imperative of Independent Replication
Should initial screening reveal significant biological activity for this compound, the subsequent and most crucial step is independent replication. The reproducibility of scientific findings is the bedrock of scientific progress. Before significant resources are invested in lead optimization, mechanism of action studies, or preclinical development, the initial "hit" must be validated by an independent laboratory.
A Framework for Independent Replication:
-
Full Protocol Disclosure: The initial discovering laboratory should publish a detailed, step-by-step protocol of their findings.
-
Compound Exchange: Ideally, a sample of the synthesized compound should be shared with the replicating laboratory to rule out variations in synthesis as a source of discrepancy.
-
Identical Assays: The replicating laboratory should, as closely as possible, use the same assays, cell lines, and reagents as the original study.
-
Transparent Reporting: Both laboratories should report their findings, including any discrepancies, in a transparent manner.
Comparative Analysis with Structurally Similar Compounds
To provide context for potential findings, the table below summarizes the reported biological activities of compounds with a similar 2-substituted thiazole core.
| Compound Class | Reported Biological Activities | Representative IC₅₀/MIC Values | Reference(s) |
| 2-Arylamino-thiazole derivatives | Anti-inflammatory (COX inhibitors) | Varies by substitution | [5] |
| 2-(Arylidenehydrazinyl)-thiazole-4-carboxylates | Antiglycating, Antioxidant, Antimicrobial | Antiglycation IC₅₀: 0.0004 - 17.22 µM | [6][7] |
| 2-Amino-thiazole derivatives | Anticancer, Antimicrobial | Varies widely | [2][4] |
| Morpholine-containing thiazole derivatives | Carbonic Anhydrase Inhibition | IC₅₀: 14.68 µM (for a nitrophenyl derivative) | [8] |
This table highlights the diverse biological potential within this chemical class and provides a basis for comparison should this compound exhibit similar activities.
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule. This guide provides a clear and actionable path for its synthesis and initial biological evaluation. By leveraging the known activities of its structural analogs, researchers can embark on a logical and efficient screening cascade. We stress that any positive findings must be followed by rigorous and independent replication to ensure the robustness of the data. The exploration of this compound could lead to the discovery of novel therapeutic agents, but this journey must be built on a foundation of sound, reproducible science.
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- ScienceDirect. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.
- Chemistry & Biology Interface. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives.
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A Comparative Guide to the Synthesis of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is of paramount importance. The 2-morpholino-1,3-thiazole-4-carboxylate core is a significant pharmacophore, and its derivatives are frequently investigated for a range of biological activities. This guide provides an in-depth, objective comparison of two prominent synthetic routes to ethyl 2-morpholino-1,3-thiazole-4-carboxylate, offering detailed experimental protocols and a critical evaluation of each method's merits and drawbacks.
Introduction to the Target Molecule
This compound is a heterocyclic compound featuring a thiazole ring substituted with a morpholine and an ethyl carboxylate group. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The morpholine group is often incorporated to enhance aqueous solubility and introduce favorable pharmacokinetic properties. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide will dissect two distinct and logical synthetic strategies for obtaining this valuable compound:
-
Route 1: The Hantzsch Thiazole Synthesis , a classic and convergent approach.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) , a sequential approach involving the initial formation of a 2-halothiazole intermediate.
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the thiazole ring system through the condensation of an α-halocarbonyl compound with a thioamide.[2] For the synthesis of 2-substituted aminothiazoles, a substituted thiourea is employed. This route is often favored for its convergency and the ready availability of the required starting materials.
Reaction Scheme
Sources
Navigating the Labyrinth of Specificity: A Comparative Guide to Analyzing Off-Target Effects of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. While a compound may exhibit potent activity against its intended target, its interactions with other proteins, known as off-target effects, can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive analysis of the methodologies used to investigate the off-target effects of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a scaffold of interest in medicinal chemistry. We will explore both predictive computational approaches and definitive experimental assays, offering a comparative framework to guide researchers in designing robust off-target profiling strategies.
The On-Target Hypothesis and the Off-Target Question
The 1,3-thiazole-4-carboxylate core is a privileged scaffold found in numerous biologically active compounds, with activities ranging from antimicrobial to anticancer.[1][2] Derivatives of this core have been reported as inhibitors of various enzymes, including kinases.[3][4] For the purpose of this guide, we will posit a hypothetical on-target for this compound: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a target in oncology.
Our central scientific question then becomes: Beyond CDK2, what other proteins does this compound interact with, and what are the functional consequences of these interactions? Answering this is paramount for predicting potential side effects and understanding the complete pharmacological profile of the molecule.
A Tale of Two Molecules: The Comparator
To provide a practical comparison, we will introduce a hypothetical alternative, Compound X , which shares the same 1,3-thiazole-4-carboxylate core but features a different substitution at the 2-position. This will allow us to illustrate how subtle chemical modifications can influence off-target profiles.
| Compound | Structure | Hypothesized On-Target |
| This compound | (Structure not available in search results) | CDK2 |
| Compound X | (Hypothetical analogue) | CDK2 |
The First Line of Inquiry: In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of a compound's potential off-target interactions.[5][6] These approaches leverage vast databases of known compound-protein interactions and employ algorithms to predict new ones based on structural or ligand-based similarity.[7][8]
Methodology: A Multi-Pronged Computational Approach
A robust in silico analysis should not rely on a single algorithm but rather integrate the results of multiple, orthogonal methods.[9][10] This "consensus" approach enhances the confidence in predicted off-targets.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a computational chemistry tool like Open Babel or ChemDraw.
-
Ligand-Based Prediction:
-
Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to find compounds with similar structures that have known biological activities. The underlying principle is that structurally similar molecules often share common targets.[5] .
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this pharmacophore against a database of protein structures to identify potential binding partners.
-
Machine Learning Models: Employ pre-trained machine learning models (e.g., support vector machines, neural networks) that have learned the relationships between chemical structures and target binding.[11] Tools like SwissTargetPrediction and SuperPred leverage these approaches.[8]
-
-
Structure-Based Prediction (if a target structure is known or can be modeled):
-
Inverse Docking: Dock the compound into the binding sites of a large panel of protein crystal structures.[12] A high docking score suggests a potential interaction.
-
-
Data Integration and Prioritization: Consolidate the lists of potential off-targets from each method. Rank the predictions based on the strength of the evidence (e.g., high similarity score, favorable docking energy, prediction by multiple methods).
Visualizing the In Silico Workflow
Caption: In Silico Off-Target Prediction Workflow.
Experimental Validation: From Prediction to Proof
While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm predicted off-target interactions and to discover novel ones not identified by computational screens.
Kinase Profiling: A Focused Approach
Given that our hypothetical on-target is a kinase, and kinase inhibitors are notoriously promiscuous, a primary experimental step is to screen the compound against a broad panel of kinases. Several contract research organizations (CROs) offer kinase profiling services, utilizing various assay formats.[13][14][15]
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Submission: Provide a high-purity sample of this compound to a CRO offering kinase profiling services (e.g., Reaction Biology, Eurofins).[16]
-
Assay Format Selection: Choose an appropriate assay format. Common options include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. This is often considered the "gold standard" for its direct nature.
-
Fluorescence-Based Assays: Employ technologies like TR-FRET or fluorescence polarization to detect kinase activity or inhibitor binding.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after a kinase reaction (e.g., ADP-Glo™).[14]
-
-
Screening Concentration: Initially screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The results are typically reported as the percent inhibition of kinase activity at the tested concentration.
-
Follow-up Studies: For any "hits" (kinases inhibited above a certain threshold, e.g., >50%), perform dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration).
Comparative Kinase Selectivity Profile
The results of the kinase screen can be visualized in a "kinome map" to provide a global view of selectivity. For our hypothetical scenario, let's assume the following results:
| Target Kinase | This compound IC₅₀ (nM) | Compound X IC₅₀ (nM) | Comments |
| CDK2 (On-Target) | 50 | 65 | Both compounds are potent inhibitors of the intended target. |
| CDK9 | 250 | >10,000 | The morpholino-containing compound shows significant off-target activity against CDK9. |
| GSK3β | 800 | >10,000 | Another off-target liability for the primary compound. |
| SRC | >10,000 | 1,500 | Compound X displays off-target activity against SRC kinase. |
| LCK | >10,000 | 2,000 | Another off-target for Compound X. |
This comparative data highlights how a seemingly minor chemical change can dramatically alter the off-target profile. The morpholino moiety in our primary compound may be contributing to its interaction with CDK9 and GSK3β, while the substituent in Compound X directs it towards SRC family kinases.
Visualizing a Potential Off-Target Pathway
The off-target inhibition of CDK9 could have significant biological consequences, as CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for transcriptional regulation.
Caption: On- and Off-Target Effects on Cellular Pathways.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A compound's activity in a biochemical assay does not always translate to a cellular context.[14] Factors like cell permeability, efflux pumps, and intracellular metabolism can all influence a compound's ability to engage its target in a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in situ.[17][18]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[19][20]
Experimental Protocol: CETSA for On- and Off-Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing CDK2 and CDK9). Treat the cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures. The unbound proteins will denature and aggregate, while the ligand-bound proteins will remain soluble at higher temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein and cell debris via centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein (e.g., CDK2 and CDK9) remaining at each temperature using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18][21]
A positive CETSA result for both CDK2 and CDK9 would provide strong evidence that this compound engages both its intended on-target and the identified off-target within a cellular environment.
Visualizing the CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion and Future Directions
The analysis of off-target effects is a critical and iterative process in drug discovery. This guide has outlined a logical progression from in silico prediction to experimental validation for characterizing the specificity of this compound. By combining computational screening, broad-panel biochemical assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's pharmacological profile.
The hypothetical data presented for this compound and Compound X underscores a crucial principle: small changes in chemical structure can lead to significant differences in off-target interactions. A thorough investigation of these interactions is not merely an academic exercise; it is a fundamental requirement for developing safer and more effective medicines. The methodologies described herein provide a robust framework for this essential endeavor.
References
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- Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PLoS One, 4(5), e5617.
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- Al-Said, M. S., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142.
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Bridging the Bench-to-Bedside Gap: A Comparative Guide for the In Vivo Validation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of promising in vitro findings for the novel compound, ethyl 2-morpholino-1,3-thiazole-4-carboxylate. While the body of published literature on this specific molecule is nascent, the thiazole and morpholine moieties are well-represented in compounds exhibiting significant biological activities, particularly in the realms of oncology and inflammation.[1][2] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose a robust pathway for in vivo validation, focusing on a potential anti-inflammatory application.
The Rationale for In Vivo Investigation
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs, including the anti-inflammatory agent Meloxicam and the anticancer drug Dasatinib.[3] Its derivatives have been extensively explored for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4] The morpholine group is also a common feature in bioactive molecules, often improving pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests a high potential for biological activity.
Assuming promising in vitro screening results indicating, for instance, potent and selective inhibition of cyclooxygenase-2 (COX-2) or suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, the logical and critical next step is to validate these findings in a living organism. In vivo studies are indispensable for understanding a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system, a crucial step in the drug discovery pipeline.
Comparative Framework: this compound vs. a Standard-of-Care Anti-inflammatory Agent
For the purpose of this guide, we will compare the hypothetical in vivo performance of this compound against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib . Celecoxib is a selective COX-2 inhibitor, which would make it an appropriate comparator if the investigational compound is hypothesized to act through a similar mechanism.
Proposed In Vivo Validation Workflow: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of potential anti-inflammatory drugs.[5][6][7]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol
1. Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats or 20-25g for mice).
-
Animals should be housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
2. Materials:
-
This compound (Test Compound)
-
Celecoxib (Reference Drug)
-
λ-Carrageenan (Phlogistic agent)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)
-
Plethysmometer for paw volume measurement
3. Experimental Groups (n=6-8 animals per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives Celecoxib (e.g., 10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive varying doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).
4. Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the respective treatments (vehicle, Celecoxib, or test compound) orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
5. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the following formula:
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
-
Data should be expressed as mean ± SEM and analyzed using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Hypothetical Data Presentation
The following table illustrates how the experimental data could be presented, comparing this compound with Celecoxib.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Celecoxib | 10 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.65 ± 0.05 | 23.5% |
| This compound | 30 | 0.42 ± 0.04 | 50.6% |
| This compound | 100 | 0.31 ± 0.03 | 63.5% |
| p < 0.05 compared to Vehicle Control |
Transitioning to Cancer Models
Should the initial screening and subsequent validation suggest a more prominent anticancer activity, a similar structured approach would be necessary. Thiazole derivatives have shown promise as anticancer agents, and in vivo validation is crucial.[1][3][8]
A common preclinical model is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.
Caption: Workflow for a Xenograft Mouse Model of Cancer.
In this scenario, this compound would be compared against a standard chemotherapeutic agent like Cisplatin or Paclitaxel , depending on the cancer cell line used.[9][10] The primary endpoint would be the inhibition of tumor growth.
Conclusion and Future Directions
The validation of in vitro findings in a living system is a critical milestone in the journey of a potential therapeutic agent. This guide outlines a systematic and comparative approach for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory properties. The proposed experimental design, utilizing the carrageenan-induced paw edema model and comparison with a standard drug like Celecoxib, provides a solid foundation for generating robust and interpretable data. Positive results from such studies would be a strong impetus for further preclinical development, including more chronic inflammatory models, pharmacokinetic/pharmacodynamic (PK/PD) studies, and toxicology assessments.
References
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- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Synthesis of B. Ethyl 2-(4-Morpholinyl)
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- In vivo preclinical models for immune-mediated inflamm
- Thiazole-bearing molecules which possess anticancer activity.
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. JoVE. [Link]
- (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Cancer drugs A to Z list. [Link]
- Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. ISOM. [Link]
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. [Link]
- A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Taylor & Francis Online. [Link]
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells?. PMC. [Link]
- UNC Researchers Show Combination Therapy Effective for Brain Cancer. Newsroom. [Link]
- Ethyl 2-(morpholin-4-yl)
- Ethyl 2-morpholino-1,3-thiazole-4-carboxyl
- In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. NIH. [Link]
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Ibuprofen. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Sourcing Ethyl 2-morpholino-1,3-thiazole-4-carboxylate: A Comparative Analysis of Analytical Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and consistency of starting materials are paramount. The seemingly subtle variations between batches or suppliers of a chemical entity can have profound impacts on reaction kinetics, impurity profiles of downstream products, and ultimately, the validity of biological data. This guide provides a comprehensive framework for the analytical comparison of ethyl 2-morpholino-1,3-thiazole-4-carboxylate obtained from different commercial suppliers. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the analytical techniques and to empower you, the researcher, to make informed decisions when sourcing this critical reagent.
The Significance of Rigorous Analytical Vetting
This compound is a versatile heterocyclic compound, often employed as a building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of nucleophilic and electrophilic centers, as well as its specific stereoelectronic properties, makes it a valuable synthon. However, these same features can also give rise to a range of potential impurities during its synthesis and storage. The impact of such impurities can range from negligible to catastrophic, potentially leading to failed experiments, misleading biological results, or costly delays in development timelines. Therefore, a meticulous analytical comparison of material from different suppliers is not a perfunctory quality control step, but a fundamental aspect of robust scientific inquiry.
Comparative Analysis of Supplier Data
For the purpose of this guide, we will consider a hypothetical comparison of this compound from three representative suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the typical analytical data that should be sought and compared. While actual Certificates of Analysis (CoA) may vary in their level of detail, this represents a best-practice compilation of essential information.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | 99.2% | 97.5% | 98.8% |
| Appearance | White to off-white crystalline solid | Light yellow powder | White crystalline solid |
| Melting Point | 88-90 °C | 85-89 °C | 87-89 °C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 243.1 | [M+H]⁺ = 243.1 | [M+H]⁺ = 243.1 |
| Identified Impurity 1 | Ethyl 2-chloro-1,3-thiazole-4-carboxylate (0.3%) | Unidentified (1.2%) | Morpholine (0.5%) |
| Identified Impurity 2 | Starting material X (0.2%) | Unidentified (0.8%) | Residual Solvent: Ethanol (0.3%) |
| Water Content (Karl Fischer) | <0.1% | 0.5% | <0.2% |
Expert Insights:
-
Purity: While Supplier A boasts the highest purity, the nature of the impurities is as crucial as their quantity. The presence of a reactive impurity, even at a low level, could be more detrimental than a higher percentage of an inert one.
-
Appearance: A noticeable color variation, as seen with Supplier B, may indicate the presence of chromophoric impurities, which could be byproducts of the synthesis or degradation products.
-
Impurities: Supplier A provides transparency by identifying a key process-related impurity. The unidentified impurities from Supplier B are a significant concern, necessitating further analytical work before use. Supplier C's identified impurities, morpholine and ethanol, are likely unreacted starting material and residual solvent, respectively, which may be less reactive in many applications but should still be considered.
Experimental Protocols for In-House Verification
It is incumbent upon the discerning researcher to not solely rely on the supplier's CoA but to perform in-house verification of critical parameters. The following are detailed, self-validating protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. By employing a suitable stationary and mobile phase, we can separate the target compound from its impurities, allowing for their detection and quantification. A gradient elution is often preferred for separating compounds with a range of polarities, which is common for impurity profiles.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: ¹H NMR provides detailed information about the chemical environment of protons in a molecule, serving as a powerful tool for structural elucidation and confirmation. The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate all signals and normalize to a known number of protons.
-
Assign all peaks to the corresponding protons in the molecule.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This technique is invaluable for confirming the molecular weight of the target compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Protocol:
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For this compound (C₁₀H₁₄N₂O₃S), the expected monoisotopic mass is 242.07, so the [M+H]⁺ ion should be observed at approximately m/z 243.08.[1]
Understanding Potential Impurities: A Mechanistic Perspective
The likely impurities in a sample of this compound are often related to its synthesis. A common synthetic route involves the reaction of 4-morpholinethiocarboxamide with ethyl bromopyruvate.[1]
Potential Impurity Profile Analysis
Caption: Logical relationship between starting materials, product, and potential impurities.
Based on this, potential impurities could include:
-
Unreacted Starting Materials: Residual 4-morpholinethiocarboxamide or ethyl bromopyruvate.
-
Byproducts: Products of side reactions, such as the dimerization of ethyl bromopyruvate.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid, particularly if the material has been stored improperly.
Conclusion and Recommendations
The selection of a chemical supplier should be a data-driven process. While cost and availability are important considerations, the analytical quality of the material is paramount for ensuring the reproducibility and success of your research. This guide has provided a framework for a comprehensive comparison of this compound from different suppliers.
As a final recommendation, always request a detailed Certificate of Analysis from potential suppliers. If the provided information is insufficient, do not hesitate to request additional data or perform your own in-house analytical verification using the protocols outlined in this guide. By taking these steps, you can mitigate the risks associated with reagent variability and build a solid foundation for your scientific endeavors.
References
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A Comparative Meta-Analysis of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate: A Scaffold for Future Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While specific meta-analyses of this exact molecule are not extensively available in public literature, this guide leverages existing research on structurally related thiazole derivatives to provide a comparative framework for its potential biological activities. By examining the performance of analogous compounds, we can infer the potential efficacy and mechanisms of action of this promising scaffold.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous biologically active molecules.[1] Its presence in a variety of approved drugs, such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole, underscores its therapeutic importance.[2][3] The incorporation of a morpholine moiety, as seen in this compound, often enhances the pharmacological profile of a compound, potentially improving solubility and biological targeting. This guide will delve into the potential of this specific scaffold in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications, providing a comparative context with established and experimental thiazole derivatives.
Anticancer Potential: A Comparative Look at Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[4][5][6] While specific data for this compound is limited, we can extrapolate its potential by comparing it with other thiazole-based compounds that have been evaluated for their anticancer properties.
Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Structure Description | Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference |
| This compound | Thiazole core with a morpholine at position 2 and an ethyl carboxylate at position 4. | Data not publicly available | - | Putative Kinase Inhibitor | - |
| Compound 4c | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |||
| Compound 4 | 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine | MCF-7 (Breast) | 5.73 | VEGFR-2 Inhibition | [8] |
| Dasatinib | Marketed Drug | Various | Varies (nM range) | Multi-kinase Inhibitor | [2] |
| Compound 29 | Thiazolidin-4-one derivative | K562 (Leukemia) | 7.90 ± 1.70 | Not specified | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[10]
- Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[10]
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
- Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Incubation and Absorbance Reading:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[10]
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathway: Kinase Inhibition in Cancer
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are pivotal in cancer cell signaling pathways. One such critical pathway involves the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Effects: Targeting the Inflammatory Cascade
Inflammation is a natural biological response to injury or infection, but chronic inflammation can contribute to various diseases. [11]Thiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [11]
Comparative Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound/Derivative | Structure Description | Assay | IC50 (µM) / % Inhibition | Putative Mechanism of Action | Reference |
| This compound | Thiazole core with a morpholine at position 2 and an ethyl carboxylate at position 4. | Data not publicly available | - | Putative COX/LOX Inhibitor | - |
| Compound 4f | 2-(4-fluorophenyl)-3-(2-morpholinoethyl)thiazolidin-4-one | Croton oil-induced ear edema (in vivo) | 54% inhibition | Not specified | [12] |
| Meloxicam | Marketed Drug | COX-2 Inhibition | Varies | Preferential COX-2 Inhibitor | [11] |
| Darbufelone | 4-Benzyl-1,3-thiazole derivative | COX/LOX Inhibition | Varies | Dual COX/LOX Inhibitor | [13] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). [14] 1. Cell Culture and Treatment:
- Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. [14] 2. Griess Reagent Reaction:
- Collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [15] * Incubate at room temperature for 10 minutes, protected from light.
3. Absorbance Measurement and Analysis:
- Measure the absorbance at 540 nm.
- Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
- Calculate the percentage inhibition of NO production by the test compound.
Logical Relationship: Screening for Anti-inflammatory Activity
The following diagram outlines the logical progression of screening for anti-inflammatory compounds.
Caption: Logical workflow for anti-inflammatory drug discovery.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound requires specific experimental data, analysis of related compounds provides valuable insights. The nature and position of substituents on the thiazole ring significantly influence biological activity. For instance, the presence of a morpholine ring can enhance the potency of some compounds. [16]Electron-withdrawing groups on a phenyl ring attached to the thiazole core have been shown to increase antimicrobial activity. [17]The combination of two linked thiazole rings has been reported to be crucial for cytotoxic activity in some cases. [18]The ethyl carboxylate group at the 4-position of the target molecule could be a site for further modification to optimize activity and pharmacokinetic properties.
Conclusion and Future Directions
This compound is a promising chemical scaffold with the potential for development into novel therapeutic agents. Based on the extensive research on related thiazole derivatives, it is plausible that this compound could exhibit significant anticancer, antimicrobial, and/or anti-inflammatory activities. The morpholine moiety may confer favorable pharmacological properties.
Future research should focus on the synthesis and in-depth biological evaluation of this compound and its analogues. A comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and in inflammatory assays is warranted. Subsequent mechanism of action studies, such as kinase profiling and enzyme inhibition assays, will be crucial to elucidate its molecular targets. The comparative data and protocols presented in this guide provide a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this intriguing molecule.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PubMed Central. Source
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PubMed Central. Source
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- Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (2020). Chemistry & Biology Interface. Source
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- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023). MDPI. Source
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- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
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Safety Operating Guide
Personal protective equipment for handling ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Essential Safety and Handling Guide for Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
This guide provides essential, immediate safety and logistical information for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document institutes a conservative safety protocol. The recommendations herein are extrapolated from the known hazards of its core structural components: the thiazole moiety and the morpholine moiety.[1][2][3] This proactive approach ensures a high standard of safety for all researchers, scientists, and drug development professionals.
The primary objective of this guide is to empower you with the knowledge to handle this compound with the utmost care, minimizing exposure risks and ensuring a safe laboratory environment. We will delve into the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological data for this compound, a thorough risk assessment necessitates evaluating the hazards of its parent structures.
-
Thiazole Derivatives: Compounds containing a thiazole ring are known to be potential skin and eye irritants.[4][5][6] Some may also cause respiratory irritation.[4][6] Thiazole itself is a flammable liquid and should be kept away from ignition sources.[7][8][9]
-
Morpholine: Morpholine is a corrosive substance that can cause irritation to the eyes, skin, and respiratory system.[10] It is also a flammable liquid.[10] The National Institute for Occupational Safety and Health (NIOSH) has established exposure limits for morpholine, highlighting its potential for harm upon inhalation or skin contact.[10]
Therefore, this compound should be treated as a potentially hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Eyes & Face | Safety goggles and face shield | Tightly fitting safety goggles are essential. A face shield should be worn in situations where there is a risk of splashing.[1][11] |
| Body | Chemical-resistant lab coat or apron | A lab coat is mandatory to protect against skin contact. For larger quantities or increased risk of splashing, a chemical-resistant apron is advised.[1] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[12] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe with care to prevent splashing.
-
-
During the Reaction:
-
Keep all containers with the compound tightly sealed when not in use.
-
Clearly label all vessels containing the compound.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan: Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.[3][7]
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, bench paper, absorbed spill material) in a clearly labeled, sealed container for hazardous solid waste.
-
Collect all liquid waste (e.g., reaction residues, contaminated solvents) in a clearly labeled, sealed container for hazardous liquid waste.
-
-
Disposal Procedure: Dispose of all waste through your institution's EHS department or a licensed professional waste disposal service.[3] Do not pour any waste down the drain.
Diagrams
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Ethyl 2-amino-1,3-thiazole-4-carboxylate | C6H8N2O2S. (n.d.). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
